molecular formula C9H17ClOS B078882 S-Octyl chlorothioformate CAS No. 13889-96-8

S-Octyl chlorothioformate

Cat. No.: B078882
CAS No.: 13889-96-8
M. Wt: 208.75 g/mol
InChI Key: AADUTVXTSYIBNU-UHFFFAOYSA-N
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Description

S-Octyl chlorothioformate is a versatile and highly valuable organosulfur reagent primarily employed as an efficient sulfur-transfer agent in synthetic organic chemistry. Its main application lies in the synthesis of thioesters and in peptide coupling strategies. The mechanism of action involves the highly electrophilic chlorothioformate group, where the chloride acts as an excellent leaving group. This facilitates nucleophilic attack by thiols, alcohols, or amines, leading to the formation of S-Octyl thiocarbonate intermediates. These intermediates readily decompose, especially under mild heating or radical initiation, to yield the desired thioesters while releasing volatile by-products. This property makes this compound a superior alternative to other reagents for introducing the thioester functional group, which is a critical motif in biochemical studies, polymer science, and the synthesis of complex natural products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-octyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUTVXTSYIBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10930243
Record name S-Octyl carbonochloridothioate
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Molecular Weight

208.75 g/mol
Source PubChem
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CAS No.

13889-96-8
Record name S-Octyl carbonochloridothioate
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Record name S-Octyl chlorothioformate
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Record name S-Octyl carbonochloridothioate
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Record name S-octyl chlorothioformate
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Foundational & Exploratory

Molecular weight and formula of S-Octyl chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to S-Octyl Chlorothioformate

Abstract

This compound (CAS No. 13889-96-8) is a specialized organosulfur reagent characterized by its reactive chlorothioformate functional group. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and core reactivity. We delve into its pivotal role as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals, by enabling the precise introduction of thioester linkages. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe application in a laboratory setting.

Core Physicochemical Properties

This compound is a versatile reagent whose utility in synthetic chemistry is underpinned by its distinct physical and chemical characteristics. A clear understanding of these properties is essential for designing reaction conditions, optimizing processes, and ensuring safe handling.

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 13889-96-8[1][2][3][4]
Molecular Formula C₉H₁₇ClOS[1][2][3][4]
Molecular Weight 208.75 g/mol [2][4]
Density ~1.045 g/cm³[1][2][4]
Boiling Point 258.0 °C at 760 mmHg[1][2][4]
Flash Point 109.8 °C[1][2][4][5]
Refractive Index ~1.479[1][4]
InChIKey AADUTVXTSYIBNU-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCCCCSC(=O)Cl[2]

Note: Some values, such as boiling point and density, are often predicted and may vary slightly based on the supplier and purity.

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial synthesis of this compound involves the reaction between 1-octanethiol (also known as octyl mercaptan) and phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[6]

Causality of Reagent Choice:

  • 1-Octanethiol: This substrate provides the S-octyl group, a lipophilic eight-carbon chain that can be crucial for modulating the solubility and biological activity of target molecules in drug development.

  • Phosgene/Triphosgene: These reagents serve as the source of the carbonyl chloride group (-C(O)Cl). The high reactivity of the acyl chloride is essential for the subsequent derivatization reactions where the this compound is employed.

The general reaction scheme is a nucleophilic attack of the sulfur atom from the thiol onto the electrophilic carbon of phosgene, leading to the displacement of a chloride ion.

Caption: Synthesis of this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The chemical utility of this compound is dominated by the reactivity of its chlorothioformate group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and sulfur atoms. This makes it an excellent substrate for nucleophilic acyl substitution reactions.

Nucleophiles such as amines, alcohols, and thiols readily attack this electrophilic carbon, displacing the chloride ion, which is an excellent leaving group. This reaction efficiently forms stable thioester derivatives, such as thiocarbamates (from amines) and thionocarbonates (from alcohols). This reactivity is fundamental to its application as a building block in organic synthesis.

Application in Drug Development & Organic Synthesis

The ability to introduce an S-octyl thioester moiety is highly valuable in medicinal chemistry and drug discovery.

  • Intermediate Synthesis: It serves as a key intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals. The introduction of the S-octyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles of a drug candidate.

  • Bioisosteric Replacement: Thioesters are often used as bioisosteres for esters or amides. Replacing an oxygen atom with sulfur (as in a thioester) can subtly alter the electronic properties, conformation, and metabolic stability of a molecule. This can lead to improved potency, selectivity, or a more favorable drug metabolism and pharmacokinetics (DMPK) profile.

  • Prodrug Strategies: The thioester linkage can be designed to be stable under normal physiological conditions but cleaved by specific enzymes (e.g., esterases) at a target site, releasing the active form of a drug.

While direct examples in FDA-approved drugs are specific, the use of chloro-containing intermediates is a cornerstone of pharmaceutical development, with over 250 such drugs on the market.[7] Reagents like this compound provide a reliable pathway for constructing the complex scaffolds required for modern therapeutics.[7]

Experimental Protocol: Synthesis of an S-Octyl Thiocarbamate

This protocol details a representative synthesis using this compound to form an S-octyl thiocarbamate from a generic primary amine (e.g., benzylamine).

Objective: To synthesize S-octyl benzylcarbamothioate via nucleophilic acyl substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Workflow Diagram:

G A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add this compound (Dropwise) B->C D 4. Warm to RT Stir for 2-4h C->D E 5. Quench with H₂O & Separate Layers D->E F 6. Wash Organic Layer (NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Filter F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS, IR) I->J

Caption: Experimental workflow for thiocarbamate synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq).

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive this compound. The inert atmosphere prevents unwanted side reactions with air. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add this compound (1.0 eq) dropwise via a syringe over 10-15 minutes.

    • Rationale: The reaction is exothermic. Cooling and slow addition control the reaction rate, preventing potential side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Rationale: Stirring ensures homogeneity. TLC is a crucial in-process control to determine when the starting materials have been consumed and the reaction is complete.

  • Work-up & Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine.

    • Rationale: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water is essential before solvent removal to prevent potential hydrolysis of the product upon storage.

  • Purification and Validation: Purify the resulting crude oil or solid via flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

    • Rationale: This final step is the hallmark of a self-validating protocol. Purification removes any unreacted starting materials and byproducts. Spectroscopic analysis provides definitive proof of the molecular structure, confirming the success of the synthesis.

Safety and Handling

This compound is a reactive chemical intermediate that requires careful handling in a controlled laboratory environment.

  • Hazard Statements: It is often associated with hazards such as skin irritation, potential for serious eye damage, and respiratory irritation. Some safety data sheets for similar chloroformates indicate toxicity upon inhalation or skin contact and note that contact with water can liberate toxic gas.[8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and alcohols.[8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain purity.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. The material may be handled by a licensed chemical destruction facility.[9]

Conclusion

This compound is a potent and versatile reagent for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its well-defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable and efficient introduction of S-octyl thioester functionalities. By understanding its core properties, synthetic applications, and handling requirements, researchers can effectively leverage this compound to construct novel molecules with tailored biological and physical properties, thereby advancing innovation in chemical and pharmaceutical development.

References

  • LookChem. This compound. LookChem. Available at: [Link]

  • Chemical-Suppliers. This compound | CAS 13889-96-8. Chemical-Suppliers. Available at: [Link]

  • Fengchen Group. The Role of this compound in Modern Chemical Synthesis. Fengchen Group. Available at: [Link]

  • Chemsrc. This compound | CAS#:13889-96-8. Chemsrc.com. Available at: [Link]

  • Fengchen Group. Quality and Safety of this compound: What Buyers Need to Know. Fengchen Group. Available at: [Link]

  • PubChemLite. This compound (C9H17ClOS). PubChemLite. Available at: [Link]

  • G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

Sources

Synthesis and preparation of S-Octyl chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Preparation of S-Octyl Chlorothioformate

Abstract

This compound (CAS No. 13889-96-8) is a pivotal chemical intermediate, instrumental in the synthesis of novel pharmaceuticals, advanced agrochemicals, and specialty polymers. Its utility stems from the highly reactive chlorothioformate functional group, which serves as an efficient acylating agent for introducing thioester linkages. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and safety protocols. It is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reliable methodology.

Introduction and Physicochemical Profile

This compound, also known as S-octyl carbonochloridothioate, is an organosulfur compound whose value is defined by its reactivity.[1] The molecule features an eight-carbon alkyl chain attached to a sulfur atom, which is in turn bonded to a chloroformyl group. This structure allows for facile nucleophilic substitution at the carbonyl carbon, making it a versatile building block.

Before undertaking its synthesis, a thorough understanding of its physical and chemical properties is essential for process design and safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13889-96-8[1][2]
Molecular Formula C₉H₁₇ClOS[1][3]
Molecular Weight 208.75 g/mol [1]
Appearance Colorless to light yellow liquidInferred from general properties
Density 1.045 g/cm³[1]
Boiling Point 258 °C at 760 mmHg[1]
Flash Point 109.8 °C[4][5]
Canonical SMILES CCCCCCCCSC(=O)Cl[3][4]

Core Synthesis Pathway: Phosgenation of 1-Octanethiol

The most direct and industrially relevant method for preparing this compound is the reaction of 1-octanethiol (also known as 1-mercaptooctane) with phosgene (COCl₂) or a phosgene equivalent.[6] Phosgene is a highly electrophilic and efficient reagent for this transformation.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the expulsion of a chloride ion and subsequent deprotonation to yield the final product and hydrogen chloride (HCl) as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 1-Octanethiol (C8H17SH) FP This compound (C8H17S(CO)Cl) R1->FP Nucleophilic Attack P1 Phosgene (COCl2) P1->FP Electrophile BP HCl FP->BP Byproduct Formation

Caption: General reaction scheme for the synthesis of this compound.

Causality in Reagent and Condition Selection
  • Phosgene vs. Phosgene Equivalents: Phosgene is a highly toxic gas, making its handling extremely hazardous and subject to stringent regulations.[8][9] For laboratory-scale synthesis, solid and less volatile phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are strongly preferred.[6][7] Triphosgene is a stable crystalline solid that decomposes in situ to generate three equivalents of phosgene, offering a much safer handling profile.

  • Temperature Control: The reaction is exothermic.[8] Maintaining a low temperature (typically 0-10 °C) is critical to prevent side reactions, such as the formation of the corresponding thiocarbonate from the reaction of two thiol molecules with one phosgene molecule. Low temperatures also minimize the vapor pressure of volatile reactants and byproducts.

  • Solvent Choice: An inert, aprotic solvent such as dichloromethane (DCM) or toluene is used. These solvents do not react with the electrophilic reagents and effectively dissolve the starting materials.

  • Base/HCl Scavenger: The reaction generates HCl gas.[7] In many setups, this is allowed to evolve and is scrubbed. Alternatively, a non-nucleophilic base (e.g., pyridine or a tertiary amine) can be added to neutralize the HCl as it forms, driving the reaction to completion. However, this adds a purification step to remove the resulting ammonium salt.

Experimental Protocol: Synthesis via Triphosgene

This protocol describes a representative lab-scale synthesis using the safer phosgene equivalent, triphosgene.

WARNING: This procedure involves highly toxic and corrosive substances. It must be performed by trained personnel in a well-ventilated chemical fume hood with access to emergency safety equipment. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10]

Materials and Equipment

Table 2: Reagent and Equipment List

ItemSpecificationPurpose
1-Octanethiol≥98% purityStarting Nucleophile
Triphosgene≥98% purityPhosgene Source
Dichloromethane (DCM)AnhydrousReaction Solvent
3-Neck Round Bottom FlaskAppropriate volumeReaction Vessel
Dropping Funnel-Controlled reagent addition
Magnetic Stirrer & Stir Bar-Homogeneous mixing
Condenser with Gas Outlet-Prevent solvent loss, vent HCl
Gas ScrubberFilled with NaOH solutionNeutralize evolved HCl/phosgene
Ice Bath-Temperature Control
Rotary Evaporator-Solvent Removal
Step-by-Step Procedure
  • Setup: Assemble the 3-neck flask with the magnetic stir bar, dropping funnel, and condenser. The condenser outlet should be connected via tubing to a gas scrubber. Ensure the entire apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In the reaction flask, dissolve triphosgene (1.0 eq) in anhydrous DCM.

    • In the dropping funnel, prepare a solution of 1-octanethiol (2.9 eq) in anhydrous DCM. Rationale: A slight excess of thiol is often used in literature, but for this reaction, we target a near-stoichiometric ratio relative to the phosgene generated (3 eq. phosgene per 1 eq. triphosgene) to ensure complete conversion of the toxic phosgene.

  • Reaction Execution:

    • Cool the triphosgene solution to 0 °C using an ice bath.

    • Begin dropwise addition of the 1-octanethiol solution to the stirred triphosgene solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure completion.

  • Workup and Purification:

    • Once the reaction is complete (monitored by GC or TLC), carefully bubble dry nitrogen through the solution for 30-60 minutes to remove any residual HCl and unreacted phosgene into the scrubber.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is typically purified by vacuum distillation to yield pure this compound.

Experimental_Workflow A Apparatus Setup (Inert Atmosphere) B Prepare Triphosgene Solution in DCM A->B C Prepare 1-Octanethiol Solution in DCM A->C D Cool to 0°C B->D E Slow Addition of Thiol (Maintain T < 10°C) C->E D->E F Warm to RT & Stir (12-16h) E->F G Inert Gas Purge (Remove Excess Reagents) F->G H Solvent Removal (Rotary Evaporation) G->H I Vacuum Distillation H->I J Product Analysis (GC, NMR, IR) I->J K Pure S-Octyl chlorothioformate J->K

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical. Safety data indicates it can cause skin irritation, serious eye damage, and potential respiratory irritation. All handling must be performed in a well-ventilated area, and appropriate PPE is essential.[11]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and chemical-resistant gloves.[11]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[11][12]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[11][13]

  • Spills: In case of a spill, shut off all ignition sources. Ventilate the area and wear appropriate respiratory protection. Absorb the spill with inert material and dispose of it in accordance with local regulations.[10]

Characterization and Quality Control

Ensuring the purity of the final product is critical for its intended application. Reputable suppliers typically offer material with purity levels of 98-99%.[14]

Table 3: Analytical Specifications

Analysis MethodSpecificationPurpose
Gas Chromatography (GC) Purity ≥ 98%Quantifies purity and detects volatile impurities.
¹H NMR Conforms to structureConfirms chemical structure and identity.
FT-IR Characteristic C=O stretch (~1770 cm⁻¹)Confirms presence of the chlorothioformate group.
Certificate of Analysis (CoA) Batch-specific resultsProvides official quality verification from the supplier.

Modern analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are essential for confirming purity.[15] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to verify the chemical structure.

Conclusion

The synthesis of this compound via the phosgenation of 1-octanethiol is a well-established and efficient method. The use of triphosgene as a phosgene surrogate significantly enhances the safety of the procedure, making it accessible for standard laboratory settings. Strict adherence to temperature control, inert atmosphere conditions, and rigorous safety protocols are paramount to achieving a high yield of a pure product. The methodologies and insights provided in this guide offer a solid foundation for researchers and developers working with this versatile chemical intermediate.

References

  • Fengchen Group. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Fengchen Group. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Castrol. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 13889-96-8. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:13889-96-8. Retrieved from [Link]

  • Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols.
  • Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

  • Central Intelligence Agency. (n.d.). Phosgene is the chemical compound with the formula COCl2. Retrieved from [Link]

  • Fengchen Group. (2026). Procuring this compound: A Guide for Industrial Buyers. Retrieved from [Link]

  • Pearson. (n.d.). Phosgene (COCl2) was used as a poison gas in World War I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acute Lung Injury after Phosgene Inhalation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.

Sources

S-Octyl Chlorothioformate: A Practical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

S-Octyl chlorothioformate (CAS 13889-96-8) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, valued for its reactive S-octyl carbonochloridothioate moiety. Despite its widespread application, a comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. This guide is designed for researchers, chemists, and drug development professionals to bridge this knowledge gap. We will provide a robust theoretical framework for predicting solubility behavior, a detailed experimental protocol for its determination using the industry-standard isothermal shake-flask method, and critical insights into the compound's reactivity with various solvent classes. This document serves as a practical, field-proven manual for generating reliable and reproducible solubility data, ensuring both scientific integrity and operational safety.

Theoretical Framework: Predicting Solubility Behavior

Understanding the molecular structure of this compound is paramount to predicting its solubility. The principle of "like dissolves like" governs solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

This compound possesses a dichotomous structure:

  • A long C8 alkyl chain (Octyl): This substantial hydrocarbon tail is nonpolar and lipophilic.

  • A chlorothioformate group (-S-C(=O)Cl): This functional group is polar and highly reactive.

The molecule's overall character is dominated by the long nonpolar chain, as evidenced by its high LogP value of approximately 4.6.[1][2] A high LogP value indicates a strong preference for nonpolar, lipophilic environments over aqueous, polar ones. Therefore, this compound is predicted to be highly soluble in nonpolar and weakly polar aprotic solvents, with decreasing solubility as solvent polarity increases.

Impact of Solvent Polarity

The following diagram illustrates the expected solubility trend based on solvent polarity.

cluster_solute This compound Structure cluster_solvents Solvent Spectrum & Predicted Solubility Solute Nonpolar C8H17 Tail --- Polar S-C(=O)Cl Head Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility (Dominant Interaction) Aprotic Polar Aprotic Solvents (e.g., Acetone, THF, DCM) Solute->Aprotic Good to Moderate Solubility Protic Polar Protic Solvents (e.g., Alcohols, Water) Solute->Protic Low Solubility & HIGH REACTIVITY

Caption: Predicted solubility of this compound based on solvent polarity.

Critical Consideration: Reactivity with Protic Solvents

The chlorothioformate functional group is an acyl chloride derivative and is highly susceptible to nucleophilic attack. Protic solvents, such as alcohols (methanol, ethanol) and water, contain nucleophilic hydroxyl groups. These solvents will react with this compound, leading to its degradation.

Reaction: R'-OH + C8H17-S-C(=O)Cl → C8H17-S-C(=O)O-R' + HCl

This reactivity has two critical implications:

  • True solubility cannot be measured in protic solvents. The solute will be consumed in a chemical reaction, not simply dissolved.

  • Significant safety hazards arise. The reaction can be exothermic and produces corrosive hydrogen chloride (HCl) gas.

Therefore, for process chemistry, while polar aprotic solvents may be suitable, polar protic solvents should be avoided unless the intent is to perform a solvolysis reaction.

Physicochemical Data Summary

A compilation of known physical and chemical properties is essential for experimental design and safety assessment.

PropertyValueReference(s)
CAS Number 13889-96-8[1][3]
Molecular Formula C₉H₁₇ClOS[3]
Molecular Weight 208.75 g/mol [3]
Density ~1.045 g/cm³[1][3]
Boiling Point 258 °C at 760 mmHg[1][2]
Flash Point 109.8 °C[1][2]
LogP (Octanol/Water) 4.60220[1][2]

Experimental Protocol: Isothermal Shake-Flask Method

The absence of published data necessitates empirical determination. The isothermal shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and directness.[4] This protocol is adapted for the specific properties and hazards of this compound.

Principle

An excess of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The system is agitated for a sufficient period to ensure the solution becomes saturated and is in equilibrium with the undissolved solid. The saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved solute is determined gravimetrically.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg precision)

  • Thermostatic orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Calibrated volumetric pipettes and syringes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or glass beakers

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile or neoprene).

Step-by-Step Methodology
  • Preparation of Solvent Vials: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into several glass vials. Prepare at least three replicates for each solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to be clearly visible. This ensures saturation is achieved.

  • Equilibration: Securely cap the vials. Place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

  • Sampling of Saturated Solution: Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter. The filtration step is critical to remove any suspended microparticles.

  • Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, labeled evaporation dish. Record the exact weight of the dish plus the solution.

  • Solvent Evaporation: Place the evaporation dishes in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken to avoid splattering or degradation of the solute.

  • Final Weighing: Once the solute is completely dry, weigh the evaporation dish again. The difference between this final weight and the initial weight of the dish gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (g / 100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100

Workflow Diagram

A 1. Add excess S-Octyl chlorothioformate to a known volume of solvent. B 2. Equilibrate in thermostatic shaker (e.g., 24h at 25°C). A->B C 3. Allow excess solid to settle (e.g., 2h). B->C D 4. Withdraw clear supernatant using a syringe filter. C->D E 5. Dispense filtered aliquot into a pre-weighed dish. D->E F 6. Evaporate solvent completely in a fume hood. E->F G 7. Weigh the dried solute and calculate solubility. F->G

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Data Reporting and Interpretation

Generated data should be recorded systematically to allow for easy comparison and interpretation.

Recommended Solvents for Initial Screening
ClassSolventRationalePredicted Solubility
Nonpolar n-HeptaneRepresents aliphatic hydrocarbons.Very High
TolueneRepresents aromatic hydrocarbons.Very High
Polar Aprotic Dichloromethane (DCM)Common chlorinated solvent.High
Tetrahydrofuran (THF)Common ether solvent.High
AcetoneCommon ketone solvent.Moderate
Acetonitrile (ACN)Highly polar aprotic solvent.Low to Moderate
Dimethyl Sulfoxide (DMSO)Very high polarity aprotic solvent.Low
Polar Protic IsopropanolReactivity Test Only Reactive
Template for Data Presentation
SolventTemperature (°C)Replicate 1 ( g/100 mL)Replicate 2 ( g/100 mL)Replicate 3 ( g/100 mL)Mean Solubility ( g/100 mL)Std. Dev.
n-Heptane25
Toluene25
Dichloromethane25
Tetrahydrofuran25
Acetone25
Acetonitrile25
DMSO25

Safety and Handling

This compound requires careful handling due to its hazardous properties.

  • Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Handling: Always handle inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

Conclusion

While published solubility data for this compound is scarce, its solubility profile can be reliably predicted and experimentally determined. Its predominantly nonpolar character suggests high solubility in nonpolar and weakly polar aprotic solvents. Crucially, its reactivity with protic solvents precludes simple solubility measurements and presents a significant safety consideration. The detailed protocol provided in this guide offers a robust, self-validating system for researchers to generate the precise solubility data required for process optimization, reaction design, and formulation development, empowering them to proceed with confidence and safety.

References

  • The Role of this compound in Modern Chemical Synthesis. (URL: )
  • S-Octyl chlorothioform
  • S-Octyl chlorothioform
  • Quality and Safety of this compound: Wh
  • 13889-96-8 this compound this compound - CAS D
  • S-Octyl carbonochloridothioate SDS, 13889-96-8 Safety D
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])

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S-Octyl Chlorothioformate: A Cornerstone Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between potent chemical reagents and their practical, high-impact applications in the field. S-Octyl chlorothioformate (CAS No. 13889-96-8) is one such intermediate that consistently proves its value. It is not merely a building block; it is a highly efficient and versatile tool for introducing the S-octyl thiocarbamoyl moiety, a functional group pivotal in the design of next-generation pharmaceuticals and agrochemicals. This guide moves beyond a simple recitation of properties to provide a deep, field-proven understanding of its core characteristics, reactivity, and strategic application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of predictable and scalable chemistry. The long octyl chain imparts significant lipophilicity, a characteristic that critically influences solubility, reaction kinetics, and the properties of the final product. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13889-96-8
Molecular Formula C₉H₁₇ClOS[1][2]
Molecular Weight ~208.75 g/mol [1][3]
Appearance Not specified; typically a liquid-
Density ~1.045 g/cm³[2][3]
Boiling Point 258°C at 760 mmHg[1][2]
Flash Point 109.8°C[1][2]
Refractive Index ~1.479[2][4]
Vapor Pressure 0.0141 mmHg at 25°C[1][2]
LogP ~4.6 - 5.1[1]

Note: Some properties are predicted values and should be confirmed with a Certificate of Analysis.

The Heart of Reactivity: The Electrophilic Carbonyl Center

The utility of this compound stems directly from the electronic nature of its chlorothioformate group. The carbonyl carbon is rendered highly electrophilic by the inductive effects of both the adjacent chlorine and sulfur atoms. This makes it an excellent target for a wide range of nucleophiles.[3][5] The reaction proceeds via a classic nucleophilic addition-elimination mechanism, which is a self-validating and highly reliable pathway.[5]

Mechanism Rationale:

  • Nucleophilic Attack: The process is initiated when a nucleophile (e.g., the lone pair on a nitrogen atom in an amine) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming an unstable, negatively charged tetrahedral intermediate.[5]

  • Elimination of Leaving Group: The intermediate rapidly collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group. This step drives the reaction to completion.

General Mechanism of Nucleophilic Acyl Substitution.

Synthesis and Quality Assurance

High purity of the intermediate is non-negotiable for reproducible downstream synthesis. Reputable suppliers typically guarantee purity of 98-99%, verified by analytical methods like Gas Chromatography (GC) or HPLC. The synthesis itself is generally achieved by reacting 1-octanethiol with phosgene or a safer equivalent like triphosgene.[6]

Synthesis_Workflow thiol 1-Octanethiol (C₈H₁₇SH) reactor Reaction Vessel (Inert Atmosphere, ~0-10°C) thiol->reactor phosgene Phosgene (COCl₂) or Triphosgene phosgene->reactor crude Crude Product reactor->crude Reaction purification Vacuum Distillation crude->purification Purification final_product This compound (Purity >98%) purification->final_product qc QC Analysis (GC/FTIR) final_product->qc Verification

High-level workflow for the synthesis of this compound.
Protocol: Quality Control via Gas Chromatography (GC)

This protocol is a self-validating system to confirm the purity of the intermediate before its use in a critical synthesis step.

  • System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). A standard non-polar column (e.g., DB-1 or equivalent, 30m x 0.25mm x 0.25µm) is suitable.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity solvent like hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes.

  • Analysis: Inject 1 µL of the sample. The primary peak corresponding to this compound should be sharp and well-resolved. Purity is calculated based on the area-percent of the main peak relative to any impurity peaks. A Certificate of Analysis should always be requested from the supplier to cross-verify results.

Core Application: Synthesis of S-Alkyl Thiocarbamates

A primary application of this compound is in the synthesis of S-alkyl thiocarbamates, which are key structural motifs in many herbicides and pharmaceutical agents.[3][7][8] The reaction with a primary or secondary amine is robust, high-yielding, and predictable.

Protocol: Synthesis of a Representative S-Octyl Thiocarbamate

This protocol describes the reaction with a generic primary amine (R-NH₂) and is designed for high conversion and simplified purification.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the primary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.5 M concentration).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq).

    • Causality Explanation: A tertiary amine base is crucial. It stoichiometrically scavenges the HCl byproduct generated during the reaction without competing as a nucleophile, thus preventing unwanted side-product formation and maximizing yield.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality Explanation: The reaction is exothermic. Cooling controls the reaction rate, minimizes potential side reactions, and ensures stability of the reactants and product.

  • Reagent Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

    • Causality Explanation: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive intermediate, ensuring a clean reaction profile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude S-octyl thiocarbamate.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Safety and Handling: A Non-Negotiable Priority

This compound is a reactive and hazardous chemical that demands stringent safety protocols.

  • Hazard Identification: It is associated with skin irritation, serious eye damage, and potential respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to ensure proper ventilation.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[9]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal.[9]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its predictable reactivity and the strategic importance of the thiocarbamate products it can generate. Its long alkyl chain provides unique lipophilic characteristics that can be leveraged in drug and agrochemical design. By understanding its core physicochemical properties, embracing its well-defined reaction mechanism, and adhering to strict quality control and safety protocols, researchers can effectively utilize this reagent to accelerate the development of complex and high-value molecules.

References

  • Quality and Safety of this compound: Wh
  • S-Octyl chlorothioform
  • This compound | CAS 13889-96-8 | Chemical-Suppliers. (URL: )
  • 13889-96-8 this compound this compound - CAS D
  • S-Octyl carbonochloridothioate SDS, 13889-96-8 Safety D
  • The Role of this compound in Modern Chemical Synthesis. (URL: )
  • 13889-96-8, S-Octyl carbonochloridothio
  • S-Octyl chlorothioform
  • Buy this compound from GIHI CHEMICALS CO.,LIMITED - Echemi. (URL: )
  • Reactivity of octyl chloroformate with alcohols and amines - Benchchem. (URL: )
  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent - Organic Chemistry Portal. (URL: )
  • US6686494B1 - Synthesis of S-alkyl and S-aryl thiocarbamates, one-pot two-step general...

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Spectroscopic data (NMR, IR, MS) for S-Octyl chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of S-Octyl Chlorothioformate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 13889-96-8), a key intermediate in modern chemical synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies. Our approach emphasizes the causality behind spectroscopic behavior, enabling a deeper understanding of the molecule's structural and electronic properties.

Molecular Structure and Physicochemical Properties

This compound is an organosulfur compound featuring a reactive chlorothioformate functional group attached to an eight-carbon alkyl chain. This structure dictates its reactivity, primarily in nucleophilic substitution reactions, and forms the basis for interpreting its spectroscopic signatures.

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below, providing essential context for experimental design and safety considerations.[1][2]

PropertyValueSource(s)
CAS Number 13889-96-8[3][4]
Molecular Formula C₉H₁₇ClOS[3][5]
Molecular Weight 208.75 g/mol
Exact Mass 208.06886[1][5]
Density 1.045 g/cm³[1][2]
Boiling Point 258.0 °C at 760 mmHg[1][2]
Flash Point 109.8 °C[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent option due to its ability to dissolve the nonpolar analyte and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be dominated by signals from the octyl chain. The electron-withdrawing effect of the chlorothioformate group will deshield the adjacent methylene protons (H-α), shifting them downfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.9 - 3.1Triplet (t)2H-S-CH₂ -Directly attached to the sulfur atom, which is adjacent to the electron-withdrawing C(O)Cl group, causing significant deshielding.
~1.6 - 1.7Quintet2H-S-CH₂-CH₂ -β-position to the sulfur; experiences a moderate downfield shift.
~1.2 - 1.4Multiplet (m)10H-(CH₂ )₅-CH₃Overlapping signals from the five central methylene groups of the alkyl chain, which are electronically similar.
~0.8 - 0.9Triplet (t)3H-CH₃ Terminal methyl group, shielded and appearing in the typical aliphatic region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

In the ¹³C NMR spectrum, the most notable feature will be the carbonyl carbon of the chlorothioformate group, which is expected to appear significantly downfield due to the combined electron-withdrawing effects of the oxygen and chlorine atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~168 - 172-S-C (O)ClCarbonyl carbon in a thioacid chloride environment, highly deshielded.
~35 - 40-S-CH₂ -α-carbon, deshielded by the adjacent sulfur atom.
~31 - 32-S-CH₂-CH₂ -β-carbon.
~28 - 30-(CH₂ )₅-CH₃Overlapping signals from the bulk of the alkyl chain carbons.
~22 - 23-CH₂-CH₂ -CH₃Carbon adjacent to the terminal methyl group.
~14-CH₃ Terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy serves to identify the key functional groups within the molecule. For a liquid sample like this compound, the data is best acquired using a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is anticipated to show strong, characteristic absorptions corresponding to the C=O, C-S, and C-Cl bonds, as well as the aliphatic C-H bonds.[6]

Wavenumber (cm⁻¹)IntensityVibrationRationale
2955-2965, 2850-2860StrongC-H stretchAsymmetric and symmetric stretching of the CH₃ and CH₂ groups in the octyl chain.
1770-1790Very StrongC=O stretchThe carbonyl stretch in an acyl chloride is typically at a high frequency due to the strong inductive effect of the chlorine atom. The thioester linkage slightly modifies this.
1450-1470MediumC-H bendScissoring and bending vibrations of the methylene groups.
1100-1250MediumAmide III regionWhile not an amide, thioformate C-O and C-S stretches can appear in this region.[7]
650-800StrongC-S stretchCharacteristic stretching vibration for thioethers/thioesters.
600-800StrongC-Cl stretchStretching vibration for the carbon-chlorine single bond.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecule is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of weaker bonds.

Predicted Key Fragments:

  • Molecular Ion (M⁺˙): The parent peak should be observed at m/z 208, with an isotopic peak (M+2) at m/z 210 with approximately one-third the intensity, characteristic of a molecule containing one chlorine atom.

  • Primary Fragmentation: The most likely fragmentation pathways involve the loss of the chlorine atom, the octyl chain, or cleavage adjacent to the sulfur atom.[8][9][10]

Diagram 2: Predicted EI-MS Fragmentation Pathway for this compound

parent [C₉H₁₇ClOS]⁺˙ m/z = 208/210 frag1 [C₉H₁₇OS]⁺ m/z = 173 parent->frag1 - Cl• frag2 [C₈H₁₇S]⁺ m/z = 145 parent->frag2 - COCl• frag3 [C₈H₁₇]⁺ m/z = 113 parent->frag3 - S(CO)Cl• frag4 [COSCl]⁺ m/z = 99/101 parent->frag4 - C₈H₁₇• frag5 [C₄H₉]⁺ m/z = 57 frag3->frag5 - C₄H₈ (rearrangement)

Caption: Proposed fragmentation cascade under Electron Ionization (EI) conditions.

m/zProposed FragmentRationale
208/210[C₉H₁₇ClOS]⁺˙Molecular ion peak and its ³⁷Cl isotope peak.
173[C₉H₁₇OS]⁺Loss of a chlorine radical (•Cl).
145[C₈H₁₇S]⁺Loss of the carbonyl chloride radical (•COCl) via cleavage of the S-C(O) bond.
113[C₈H₁⇂]⁺Octyl cation formed by cleavage of the C-S bond. This will further fragment.
99/101[COSCl]⁺Cleavage of the S-C(alkyl) bond, loss of the octyl radical.
57, 43, 29[C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺Characteristic alkyl fragments from the breakdown of the octyl chain.[10]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Homogenization: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Data Acquisition (Neat Liquid Film)
  • Instrument Background: Ensure the IR spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place one drop of this compound onto the surface of a clean KBr or NaCl salt plate.

  • Film Formation: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane), then store them in a desiccator.

MS Data Acquisition (EI)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or hexane) via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectra, based on established chemical principles, provide a robust framework for confirming the identity and purity of this important synthetic intermediate. This guide illustrates not just the expected data but also the underlying rationale, equipping researchers with the expertise to confidently interpret their own experimental results.

References

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  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

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A Technical Guide to S-Octyl Chlorothioformate: Properties, Procurement, and Application in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-Octyl chlorothioformate (CAS No. 13889-96-8), a versatile organosulfur compound. As a key intermediate, its unique reactivity is leveraged in the synthesis of complex molecules within the pharmaceutical, agrochemical, and specialty chemical industries. This document serves as a technical resource, detailing its chemical properties, commercial availability, safe handling protocols, and its role in modern synthetic chemistry.

Compound Profile and Physicochemical Properties

This compound, also known as S-Octyl carbonochloridothioate, is characterized by a reactive chlorothioformate functional group attached to an eight-carbon alkyl chain. This structure makes it an effective reagent for introducing thioester linkages and for various acylation and alkylation reactions. Its physical and chemical characteristics are crucial for designing and optimizing synthetic processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13889-96-8[1][2]
Molecular Formula C₉H₁₇ClOS[1][2]
Molecular Weight 208.75 g/mol (approx. 224.81 g/mol also cited)[1]
Density 1.045 g/cm³[3][4]
Boiling Point 258.0 ± 9.0 °C at 760 mmHg[1][3]
Flash Point 109.8 °C[3][4]
Refractive Index 1.479[5]
XLogP3 4.6 - 5.1[1][3]
Canonical SMILES CCCCCCCCSC(=O)Cl[3][6]
InChIKey AADUTVXTSYIBNU-UHFFFAOYSA-N[1][6]

Commercial Availability and Procurement

This compound has achieved commercial mass production and is readily available from various global suppliers, particularly from manufacturers in China.[3] When sourcing this intermediate, researchers and procurement managers should consider factors beyond unit price, including purity levels, available quantities, payment terms, and incoterms (e.g., FOB, CIF).

Key Procurement Considerations:

  • Purity: Suppliers typically offer purity levels of 95% and 99%.[7] For pharmaceutical and other high-spec applications, requesting a Certificate of Analysis (CoA) is essential to confirm the product meets required specifications.

  • Supplier Verification: Sourcing from established manufacturers with a track record ensures a consistent and high-purity supply. Several platforms list multiple suppliers, allowing for comparison.[4]

  • Regulatory and Safety Information: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS), which contains critical information on handling, storage, and potential hazards.[8]

Table 2: Selected Suppliers of this compound

SupplierLocationNoted For
GIHI CHEMICALS CO.,LIMITEDHangzhou, ChinaManufactory with 7 years of experience on ECHEMI.[1]
Dayang Chem (Hangzhou) Co., Ltd.Hangzhou, ChinaManufacturer offering 95% and 99% purity.[2][7]
American Custom Chemicals CorporationUSADistributor listed on LookChem.[3]
PINPOOLSB2B PlatformLists numerous suppliers from Germany, USA, China, and more.[4]

Core Reactivity and Synthetic Applications

The primary utility of this compound stems from the reactivity of its chlorothioformate group, which is an excellent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, making it a versatile building block.

Key Applications Include:

  • Pharmaceutical Synthesis: Used as an intermediate to build complex molecules with specific biological activities.

  • Agrochemicals: Employed in the preparation of certain types of pesticides and other crop protection agents.[5]

  • Specialty Materials: Serves as a precursor in the development of advanced polymers and other specialty materials.

G cluster_applications Primary Applications reagent This compound (Electrophile) product Thioester / Thiocarbamate Product reagent->product Nucleophilic Substitution nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->product byproduct Byproduct (e.g., HCl) product->byproduct pharma Pharmaceuticals product->pharma agro Agrochemicals product->agro polymers Specialty Polymers product->polymers

Caption: General reaction pathway for this compound.

Handling, Safety, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is associated with potential hazards, and adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. In case of potential exposure above limits, a full-face respirator should be used.[8]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.[8]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area.[8]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[8]

    • Ingestion: Rinse mouth with water.[8]

  • Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid contamination of water, foodstuffs, or feed.[8]

The GHS hazard classifications often include warnings for skin irritation, serious eye damage, and potential respiratory irritation.

Illustrative Synthetic Protocol: Thioester Synthesis

The following is a generalized protocol for the synthesis of an S-octyl thioester from an alcohol, illustrating a common application of this compound. This protocol is a template and must be adapted based on the specific substrate and laboratory conditions.

Objective: To synthesize an S-octyl thioester via acylation of an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., Pyridine, Triethylamine) (1.2-1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions

Workflow:

Caption: Experimental workflow for thioester synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq) and the chosen anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base (e.g., pyridine, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution over 15-30 minutes. The slow addition maintains temperature control.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer two or three times with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure S-octyl thioester.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.

This self-validating protocol includes a monitoring step (TLC/LC-MS) to ensure the reaction proceeds to completion before workup, and a final purification and characterization step to validate the identity and purity of the desired product. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the alcohol nucleophile.

References

  • Unknown Author. (n.d.). The Role of this compound in Modern Chemical Synthesis. Synthesis Chemical. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound | CAS 13889-96-8. Chemical-Suppliers. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PINPOOLS. (n.d.). This compound. Retrieved from [Link]

  • Unknown Author. (2026, January 6). Procuring this compound: A Guide for Industrial Buyers. Synthesis Chemical. Retrieved from [Link]

  • ChemSrc. (2025, August 25). This compound | CAS#:13889-96-8. Retrieved from [Link]

  • Unknown Author. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Synthesis Chemical. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H17ClOS). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: S-Octyl Chlorothioformate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of S-Octyl chlorothioformate as a key intermediate in the synthesis of agrochemicals, with a primary focus on the thiocarbamate class of herbicides. We will delve into the chemical properties and reactivity of this compound, elucidate the reaction mechanisms underpinning its use, and provide detailed, field-proven protocols for the synthesis and analysis of a representative thiocarbamate herbicide. This document is intended for researchers, chemists, and process development scientists engaged in the discovery and production of novel crop protection agents.

Introduction: The Strategic Role of this compound in Herbicide Development

This compound (CAS No. 13889-96-8) is a versatile reagent in organic synthesis, primarily utilized as a precursor in the production of various agrochemicals.[1] Its molecular structure, featuring a reactive chlorothioformate group attached to an eight-carbon alkyl chain, makes it an ideal building block for introducing the S-octyl thiocarbamate moiety into larger molecules. This functional group is integral to the herbicidal activity of several commercially significant thiocarbamate herbicides.

Thiocarbamate herbicides are a well-established class of crop protection agents known for their efficacy in controlling a wide spectrum of grassy and broadleaf weeds. They function as selective, soil-applied herbicides that are absorbed by the roots and emerging shoots of germinating weeds. Their mode of action involves the inhibition of lipid biosynthesis, a critical process for plant growth and development. The octyl chain of the S-octyl thiocarbamate group contributes to the molecule's lipophilicity, which influences its soil mobility, plant uptake, and ultimately, its herbicidal efficacy.

This guide will provide a detailed exploration of the synthesis of thiocarbamate herbicides using this compound, offering both theoretical understanding and practical, step-by-step protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 13889-96-8[1][2][3][4][5]
Molecular Formula C₉H₁₇ClOS[1][4]
Molecular Weight 208.75 g/mol
Appearance Colorless to light yellow liquid
Density 1.045 g/cm³[2][3]
Boiling Point 258 °C at 760 mmHg[2][3]
Flash Point 109.8 °C[3][4]
Refractive Index 1.479[2][4]
Solubility Insoluble in water, soluble in organic solvents
Vapor Pressure 0.0141 mmHg at 25°C[3]

Core Synthesis Principle: Nucleophilic Acyl Substitution

The primary reaction mechanism governing the use of this compound in agrochemical synthesis is nucleophilic acyl substitution. The carbon atom of the chlorothioformate group is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and sulfur atoms. This makes it susceptible to attack by nucleophiles, such as primary or secondary amines.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-sulfur double bond and expelling the chloride ion as a leaving group. A proton is subsequently lost from the nitrogen atom, typically neutralized by a base present in the reaction mixture, to yield the stable S-octyl thiocarbamate product.

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reac1 This compound inter Tetrahedral Intermediate reac1->inter Nucleophilic Attack reac2 Amine (R₂NH) plus1 + prod1 S-Octyl Thiocarbamate inter->prod1 Elimination of Cl⁻ plus2 + prod2 HCl C₈H₁₇-S-C(=O)Cl C₈H₁₇-S-C(=O)Cl R₂NH R₂NH C₈H₁₇-S-C(O⁻)(Cl)-N⁺H₂R₂ C₈H₁₇-S-C(O⁻)(Cl)-N⁺H₂R₂ C₈H₁₇-S-C(=O)NR₂ C₈H₁₇-S-C(=O)NR₂ HCl HCl

Caption: General mechanism of S-Octyl thiocarbamate formation.

Application Protocol: Synthesis of a Representative Thiocarbamate Herbicide

The following protocol details the synthesis of S-octyl N,N-dipropylthiocarbamate, a representative thiocarbamate herbicide structurally related to commercially used products like EPTC. This protocol is based on established methods for S-alkyl thiocarbamate synthesis.

Materials and Equipment
  • This compound (Purity ≥ 98%)

  • Di-n-propylamine (Purity ≥ 99%)

  • Triethylamine (Purity ≥ 99%, dried over KOH)

  • Toluene (Anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve di-n-propylamine (10.1 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of anhydrous toluene.

  • Addition of this compound: Cool the solution to 0-5 °C using an ice bath. Slowly add this compound (20.9 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation to yield pure S-octyl N,N-dipropylthiocarbamate.

Expected Yield and Product Characteristics
  • Expected Yield: 85-95%

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₅H₃₁NOS

  • Molecular Weight: 273.48 g/mol

Quality Control and Analytical Methods

Ensuring the purity of the synthesized thiocarbamate herbicide is critical for its efficacy and safety. The following analytical techniques are recommended for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of the synthesized product. It can be used to determine the purity of the final product and identify any byproducts or unreacted starting materials.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is another effective method for purity assessment.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at 220 nm.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic strong absorption band for the C=O stretching of the thiocarbamate group around 1640-1660 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized S-octyl N,N-dipropylthiocarbamate.

Mode of Action of Thiocarbamate Herbicides

Thiocarbamate herbicides, including those synthesized from this compound, are primarily seedling shoot growth inhibitors. Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cuticles and cell membranes. By disrupting their synthesis, thiocarbamate herbicides interfere with the formation of a protective cuticle on emerging shoots, leading to uncontrolled water loss and cell disruption. This ultimately results in the death of the susceptible weed seedlings before or shortly after they emerge from the soil.

Mode_of_Action Thio Thiocarbamate Herbicide (e.g., S-octyl N,N-dipropylthiocarbamate) Uptake Uptake by roots and emerging shoots Thio->Uptake Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase Uptake->Inhibition VLCFA Disruption of VLCFA Synthesis Inhibition->VLCFA Cuticle Impaired Cuticle Formation VLCFA->Cuticle Membrane Altered Cell Membrane Integrity VLCFA->Membrane Effect1 Uncontrolled Water Loss Cuticle->Effect1 Effect2 Cell Leakage and Disruption Membrane->Effect2 Result Inhibition of Seedling Growth and Weed Death Effect1->Result Effect2->Result

Caption: Simplified mode of action of thiocarbamate herbicides.

Safety and Handling Precautions

This compound is a reactive and potentially hazardous chemical. It is crucial to adhere to strict safety protocols during its handling and use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and water, as it can hydrolyze to release corrosive hydrogen chloride gas.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of thiocarbamate herbicides. Its reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient introduction of the S-octyl thiocarbamate moiety, which is essential for the herbicidal activity of this class of compounds. The protocols and analytical methods outlined in this guide provide a solid foundation for the synthesis and quality control of these important agrochemicals. As with all chemical syntheses, a commitment to safety and a thorough understanding of the underlying chemical principles are paramount for successful and responsible research and development.

References

  • Chemsrc. This compound | CAS#:13889-96-8. Available at: [Link].

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  • Google Patents. WO2013050433A1 - Pesticide preparation and process for producing the same.
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Application Notes and Protocols: S-Octyl Chlorothioformate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of S-Octyl chlorothioformate (CAS No: 13889-96-8) in the synthesis of key pharmaceutical intermediates. We will explore its core reactivity, provide validated protocols for the synthesis of thiocarbamates and thiocarbonates, and discuss the critical safety considerations for its handling.

Introduction: The Versatility of this compound

This compound is a valuable organosulfur compound that serves as a highly efficient building block in modern organic synthesis.[1] With a molecular formula of C₉H₁₇ClOS and a molecular weight of approximately 208.75 g/mol , its utility is anchored in the reactive chlorothioformate functional group.[1] This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions to introduce a stable S-octylthiocarbonyl moiety into a target molecule.[1] This reactivity makes it an indispensable reagent for creating thioester linkages, which are foundational to various classes of compounds used in the pharmaceutical and agrochemical industries.[1][2]

Property Value Source
CAS Number 13889-96-8[1]
Molecular Formula C₉H₁₇ClOS[1]
Molecular Weight 208.75 g/mol [1]
Density ~1.045 g/cm³[1]
Boiling Point 258°C @ 760 mmHg[1]
Flash Point 109.8°C[1]

Part 1: Synthesis of S-Octyl Thiocarbamates

Medicinal Chemistry Context: The Thiocarbamate Moiety

The thiocarbamate functional group is a critical pharmacophore found in numerous biologically active compounds.[3] Its unique electronic and steric properties contribute to target binding affinity and metabolic stability. A prominent example is Tolnaftate , a synthetic thiocarbamate used widely as a topical antifungal agent for treating conditions like athlete's foot and ringworm.[1][4] The mechanism of action for Tolnaftate involves the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway, which ultimately disrupts the fungal cell membrane.[4][5] The synthesis of such molecules often relies on the efficient formation of a thiocarbamate bond, a reaction for which S-alkyl chlorothioformates are well-suited.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of an S-octyl thiocarbamate from this compound proceeds via a classic nucleophilic acyl substitution mechanism. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chlorothioformate. The chloride ion is subsequently eliminated as a leaving group, typically scavenged by a mild base or an excess of the amine nucleophile, to yield the stable S-octyl thiocarbamate product and a hydrochloride salt.

Caption: Mechanism of S-Octyl Thiocarbamate Formation.

Experimental Protocol: Synthesis of S-Octyl N,N-diethylthiocarbamate

This protocol describes a representative procedure for the synthesis of an S-octyl thiocarbamate.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous (approx. 5-10 mL per mmol of chlorothioformate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethylamine (2.2 eq) and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to an addition funnel. Add the chlorothioformate solution dropwise to the stirred amine solution at 0°C over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chlorothioformate is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess diethylamine), saturated aqueous NaHCO₃, and finally with brine. Trustworthiness Note: Each wash removes specific impurities. The acid wash removes the basic amine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude S-octyl N,N-diethylthiocarbamate can be purified by flash column chromatography on silica gel if necessary, though the product is often obtained in high purity after workup.

Data Presentation: Representative Thiocarbamate Syntheses

The reaction of this compound with various primary and secondary amines generally proceeds in high yield.[6][7]

Amine Nucleophile Product Expected Yield Range
DiethylamineS-Octyl N,N-diethylthiocarbamate90-98%
PiperidineS-Octyl piperidine-1-carbothioate92-99%
AnilineS-Octyl N-phenylthiocarbamate85-95%
BenzylamineS-Octyl N-benzylthiocarbamate88-96%

Part 2: Synthesis of O-Alkyl/Aryl S-Octyl Thiocarbonates

Application Context: Thiocarbonates as Synthetic Intermediates

While less common as final drug APIs, O,S-dialkyl thiocarbonates are valuable intermediates in complex molecule synthesis. For instance, they can serve as donors in glycosylation reactions, which are essential for the synthesis of carbohydrate-based therapeutics and complex natural products.[8] The preparation of these intermediates from an alcohol and an S-alkyl chlorothioformate is a direct and efficient method.[8]

Reaction Mechanism: Thiocarbonate Formation

Similar to thiocarbamate synthesis, the formation of an O-Alkyl S-Octyl thiocarbonate involves the nucleophilic attack of an alcohol or phenol on the carbonyl carbon of this compound. The reaction is typically promoted by a non-nucleophilic base, such as pyridine or triethylamine, to deprotonate the alcohol and neutralize the HCl byproduct.

Caption: Mechanism of O-Alkyl S-Octyl Thiocarbonate Formation.

Experimental Protocol: Synthesis of O-Ethyl S-Octyl Thiocarbonate

Materials:

  • This compound (1.0 eq)

  • Ethanol, anhydrous (1.1 eq)

  • Pyridine, anhydrous (1.2 eq)

  • Diethyl ether, anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether, anhydrous ethanol (1.1 eq), and anhydrous pyridine (1.2 eq). Cool the mixture to 0°C.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution at 0°C. Causality Note: A nitrogen atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive chlorothioformate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Workup: Upon completion, a precipitate of pyridinium hydrochloride will form. Filter the solid precipitate and wash it with a small amount of cold diethyl ether.

  • Purification: Combine the filtrates and wash with cold 1M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the O-ethyl S-octyl thiocarbonate product.

Part 3: Integrated Workflow and Safety Protocols

General Synthetic Workflow

The overall process for utilizing this compound is a straightforward and high-yielding synthetic transformation.

Synthetic_Workflow start Reactants (this compound, Nucleophile, Base/Solvent) reaction Reaction Step (0°C to RT, 1-4h) start->reaction workup Aqueous Workup (Quenching, Extraction, Washes) reaction->workup purification Purification (Drying, Concentration, Chromatography) workup->purification product Final Intermediate Product (Thiocarbamate or Thiocarbonate) purification->product

Caption: General workflow for synthesis of thio-intermediates.

Critical Safety and Handling Protocol

This compound is a reactive chemical intermediate and must be handled with appropriate care.

  • Hazard Identification: The compound is associated with skin irritation, potential for serious eye damage, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to ensure proper ventilation.

  • Handling: Use glass or Teflon-lined equipment. Avoid contact with water and moisture, as it can hydrolyze to release corrosive HCl. Keep containers tightly sealed when not in use.

  • Spill & Disposal: In case of a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal. Do not discharge to sewer systems. All waste must be disposed of according to local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

This compound is a potent and versatile reagent for the introduction of the S-octylthiocarbonyl group in the synthesis of pharmaceutical intermediates. Its straightforward reactivity via nucleophilic acyl substitution allows for the efficient, high-yield production of thiocarbamates and thiocarbonates, which are key structural motifs in medicinally relevant molecules. By following the detailed protocols and adhering to the stringent safety guidelines outlined in this document, researchers can confidently and safely leverage this important building block in their drug discovery and development programs.

References

  • LookChem. (n.d.). Pesticide Intermediate, Pesticide Intermediate Manufacturers. Retrieved from [Link]

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

  • Google Patents. (1996). US5519059A - Antifungal formulation.
  • Jasril, J., et al. (2018). Synthetic access to thiols: A review. Journal of Chemical Sciences, 130(9), 121. Retrieved from [Link]

  • Wikipedia. (n.d.). Tolnaftate. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1-N-sec-heptyl-3-N-n-octyl-n-octadecylcarbamyl-2-S-allyl isothiourea. Retrieved from [Link]

  • Lunkad, A. (2022). Synthesis Scheme of Tolnaftate. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tolnaftate. PubChem Compound Database. Retrieved from [Link]

  • Thapa, P., et al. (2022). Cationic gold(I)-catalyzed glycosylation with glycosyl S-3-butynyl thiocarbonate donors. Journal of Carbohydrate Chemistry, 41(4-6), 209-225. Retrieved from [Link]

  • Sonawane, S., et al. (2015). Practical Synthesis of S-Alkyl Thiocarbamate Herbicides by Carbonylation of Amines with Carbon Monoxide and Sulfur. Organic Process Research & Development, 19(11), 1848-1853. Retrieved from [Link]

  • Nguyen, T. L., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved from [Link]

  • Meier, M. A. R., et al. (2019). One-Pot Synthesis of Thiocarbamates. ChemistryOpen, 8(8), 1031-1035. Retrieved from [Link]

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Application Notes and Protocols for Nucleophilic Substitution Reactions with S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of S-Octyl Chlorothioformate in Synthesis

This compound (CAS 13889-96-8) is a highly valuable reagent in modern organic synthesis, primarily utilized as a potent electrophile for the introduction of the octylthiocarbonyl moiety. Its structure, featuring a reactive acyl chloride attached to a sulfur atom, renders the carbonyl carbon exceptionally susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed by researchers and drug development professionals to construct key functional groups, most notably thiocarbamates and thionocarbonates, which are integral scaffolds in pharmaceuticals, agrochemicals, and specialty materials.

This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for conducting nucleophilic substitution reactions with this compound. The content is designed to equip researchers with the expertise to confidently and safely employ this versatile reagent in their synthetic endeavors.

Core Reaction Mechanism: A Dichotomy of Pathways

The reaction of this compound with nucleophiles (Nu:) proceeds via a nucleophilic acyl substitution. The precise mechanism can be nuanced, influenced by the nucleophile's strength and the solvent's properties, but it generally follows a bimolecular addition-elimination pathway.[1] However, under certain conditions, particularly with highly ionizing solvents and weaker nucleophiles, a unimolecular (SN1-like) pathway involving an acylium ion intermediate may be operative.[1]

1. Bimolecular Addition-Elimination Mechanism (Acyl Substitution): This is the most prevalent pathway for strong nucleophiles like primary and secondary amines.

  • Step 1: Nucleophilic Attack: The electron-rich nucleophile attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, unstable tetrahedral intermediate.

  • Step 2: Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. The final product is formed, along with hydrochloric acid (HCl) as a byproduct.

This mechanism is favored in less polar, aprotic solvents and with strong nucleophiles. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

2. Unimolecular (SN1-like) Mechanism: In highly polar, ionizing solvents, the C-Cl bond may cleave heterolytically to form a resonance-stabilized acylium ion and a chloride ion in the rate-determining step. This is then rapidly attacked by the nucleophile. This pathway is less common for the reactions discussed in the protocols below but is a relevant consideration in mechanistic studies.[1]

Safety and Handling of this compound

This compound is a reactive and corrosive chemical that requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Moisture Sensitivity: As an acyl chloride, it is sensitive to moisture and will hydrolyze to release corrosive HCl gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and amines outside of controlled reaction conditions.

  • Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste according to institutional guidelines.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Experimental Protocols

The following protocols are provided as a detailed guide for common nucleophilic substitution reactions involving this compound. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol 1: Synthesis of S-Octyl N-Alkylthiocarbamates

This protocol details the reaction of this compound with a primary amine to yield an N-substituted S-octyl thiocarbamate. This class of compounds is of significant interest in medicinal chemistry and agrochemical research.[2]

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialPurpose
This compoundElectrophile
Primary Amine (e.g., Benzylamine)Nucleophile
Triethylamine (TEA) or PyridineBase (HCl scavenger)
Dichloromethane (DCM) or THF (anhydrous)Reaction Solvent
Saturated Sodium Bicarbonate SolutionAqueous wash for work-up
BrineAqueous wash for work-up
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Silica GelStationary phase for chromatography
Hexanes/Ethyl AcetateMobile phase for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Addition of Base: Add triethylamine (1.1 - 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Addition of Electrophile: Slowly add this compound (1.05 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-octyl N-alkylthiocarbamate.

Visualization of Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) in anhydrous DCM Base Add Triethylamine (1.1 eq) Amine->Base Cool Cool to 0 °C Base->Cool Add_SOCTF Add this compound (1.05 eq) dropwise at 0 °C Cool->Add_SOCTF Stir Warm to RT, stir for 2-4h Add_SOCTF->Stir Monitor Monitor by TLC Stir->Monitor Wash Aqueous Wash (NaHCO₃, H₂O, Brine) Monitor->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure S-octyl N-alkylthiocarbamate

Caption: Workflow for the synthesis of S-octyl N-alkylthiocarbamates.

Protocol 2: Synthesis of O-Aryl S-Octyl Thiocarbonates

This protocol describes the reaction of this compound with a phenol to produce an O-aryl S-octyl thiocarbonate. Phenols are less nucleophilic than amines, so the reaction conditions are slightly modified.[3]

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialPurpose
This compoundElectrophile
Phenol (e.g., 4-methoxyphenol)Nucleophile
Pyridine or Potassium Carbonate (K₂CO₃)Base
Acetonitrile or Acetone (anhydrous)Reaction Solvent
1 M HCl SolutionAqueous wash for work-up
Saturated Sodium Bicarbonate SolutionAqueous wash for work-up
BrineAqueous wash for work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Silica GelStationary phase for chromatography
Hexanes/Ethyl AcetateMobile phase for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (approximately 0.2 M). Using a base like potassium carbonate deprotonates the phenol to the more nucleophilic phenoxide ion.[3]

  • Addition of Electrophile: Add this compound (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (1x, to remove any remaining pyridine if used), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-aryl S-octyl thiocarbonate.

Visualization of Mechanism:

Caption: Addition-Elimination mechanism for nucleophilic substitution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (e.g., amine protonated).2. Insufficiently activated nucleophile (phenol).3. Low reaction temperature.4. Decomposed this compound (hydrolyzed).1. Ensure at least one equivalent of a non-nucleophilic base (TEA, Pyridine) is used with amine salts or two equivalents with free amines.2. Use a stronger base (e.g., NaH, K₂CO₃) for phenols.3. Increase the reaction temperature moderately.4. Use fresh or properly stored reagent.
Multiple Products 1. Over-reaction (for primary amines).2. Side reactions due to excess base or high temperature.1. Use a slight excess of the amine or control the stoichiometry carefully.2. Use a milder base or lower the reaction temperature. Ensure slow, controlled addition of the electrophile.
Difficult Work-up 1. Emulsion formation during extraction.2. Product is water-soluble.1. Add brine to the aqueous layer to break the emulsion.2. If the product is polar, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and minimize water use.

Conclusion

This compound is a robust and effective reagent for the synthesis of thiocarbamates and thiocarbonates through nucleophilic substitution reactions. A thorough understanding of the underlying reaction mechanisms, coupled with careful attention to reaction setup and safety protocols, allows for the efficient and high-yielding preparation of diverse molecular structures. The protocols and insights provided herein serve as a comprehensive resource for chemists in research and development, enabling the confident application of this versatile synthetic tool.

References

  • D'Souza, M. J., Mahon, B. P., & Kevill, D. N. (2010). Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis. International journal of molecular sciences, 11(7), 2597–2611. [Link]

  • Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • Castro, E. A., Aliaga, M., Santos, J. G., & Leis, J. R. (2006). Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Tetrahedron, 62(21), 5063-5069. [Link]

  • The Role of this compound in Modern Chemical Synthesis. (n.d.).
  • Clark, J. (2015). some more reactions of phenol. Chemguide. [Link]

  • Preparation of Primary Amines. (2020). Chemistry LibreTexts. [Link]

  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. (2014). RSC Advances. [Link]

  • Clean preparation of S-thiocarbamates with in situ generated hydroxide in 2-methyltetrahydrofuran. (2019). Green Chemistry. [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. (2019). Organic Letters. [Link]

  • D'Souza, M. J., Hailey, S. M., & Kevill, D. N. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International journal of molecular sciences, 11(5), 2253–2266. [Link]

Sources

Application Notes and Protocols: Acylation and Alkylation Reactions Using S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-Octyl chlorothioformate (CAS 13889-96-8) is a versatile organosulfur compound that serves as a crucial intermediate in modern organic synthesis. Its reactive chlorothioformate group makes it an excellent reagent for introducing thioester linkages and for various acylation and alkylation processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in these key reactions. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization and safety.

Introduction: The Chemical Versatility of this compound

This compound, with the molecular formula C9H17ClOS, is characterized by a reactive acyl chloride attached to an S-octyl group. This structure bestows upon it a unique reactivity profile, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The primary utility of this reagent lies in its ability to readily undergo nucleophilic substitution reactions, allowing for the facile introduction of the octylthiocarbonyl moiety onto a variety of nucleophiles.

Key Physicochemical Properties:

PropertyValue
Molecular Weight ~208.75 g/mol
Density ~1.045 g/cm³
Boiling Point 258°C at 760 mmHg
Flash Point 109.8°C[1]

Understanding these properties is crucial for designing and optimizing synthetic protocols. The relatively high boiling point, for instance, allows for a wider range of reaction temperatures without the need for high-pressure apparatus.

Core Applications: Acylation and Alkylation

The reactivity of this compound is centered around the electrophilic carbonyl carbon. This allows for two primary classes of reactions:

  • Acylation: The transfer of the octylthiocarbonyl group (an acyl group) to a nucleophile. This is particularly important for the synthesis of thioesters, which are significant structural motifs in many biologically active molecules.[2]

  • Alkylation (via subsequent reactions): While not a direct alkylating agent, the thioester products of acylation can be further manipulated. For instance, in certain contexts, the octyl group can be cleaved, or the entire thioester can participate in cross-coupling reactions.

Mechanistic Insights: The "Why" Behind the Reaction

The fundamental reaction mechanism for both acylation and alkylation (in its broader sense) involves the nucleophilic attack on the carbonyl carbon of this compound. The chloride ion is an excellent leaving group, facilitating the reaction.

Acylation Mechanism reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + HCl intermediate->products Chloride Elimination

Caption: Generalized mechanism of acylation using this compound.

In the presence of a base, the reaction is driven to completion by neutralizing the HCl byproduct. The choice of base is critical and depends on the nature of the nucleophile and the desired reaction conditions.

Detailed Protocols

Protocol 1: Synthesis of S-Aryl Thioesters via Acylation of Phenols

Thioesters are crucial intermediates in organic synthesis and are found in various natural products and pharmaceuticals.[2][3] This protocol details the acylation of a substituted phenol to yield the corresponding S-octyl thioester.

Materials:

  • This compound (98% purity or higher)

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Triethylamine (NEt3) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the substituted phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Thioester Synthesis Workflow setup 1. Dissolve Phenol & Base in DCM cool 2. Cool to 0°C setup->cool add 3. Add this compound cool->add react 4. Stir at RT, Monitor add->react quench 5. Quench with Water react->quench extract 6. Wash with NaHCO3 & Brine quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of S-aryl thioesters.

Protocol 2: Synthesis of O-Alkyl S-Octyl Dithiocarbonates via Alkylation of Xanthate Salts

This protocol demonstrates the use of this compound in an alkylation-type reaction with a xanthate salt, which is a powerful method for creating dithiocarbonates.

Materials:

  • This compound

  • Potassium Ethyl Xanthate

  • Acetone or Acetonitrile

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve potassium ethyl xanthate (1.0 eq) in a minimal amount of acetone.

  • Reagent Addition: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction and Precipitation: Stir the mixture for 1-2 hours at room temperature. A precipitate of potassium chloride (KCl) will form.

  • Work-up:

    • Filter the reaction mixture to remove the KCl precipitate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude O-ethyl S-octyl dithiocarbonate.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Safety and Handling

This compound requires careful handling due to its reactivity and potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water, as it can react violently.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

Hazard Statements:

  • Causes severe skin burns and eye damage.[6]

  • May cause respiratory irritation.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][6][7]

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, or loss during work-up.- Increase reaction time or temperature. - Use a non-nucleophilic base (e.g., proton sponge) to minimize side reactions. - Optimize the purification method.
Formation of Byproducts Presence of water, reaction with the base, or thermal decomposition.- Ensure all reagents and solvents are anhydrous. - Choose a less reactive base. - Maintain a lower reaction temperature.
Difficult Purification Product and starting material have similar polarities.- Explore different eluent systems for column chromatography. - Consider derivatization to alter polarity before purification.

Conclusion

This compound is a powerful and versatile reagent for acylation and alkylation reactions, with significant applications in the synthesis of thioesters and dithiocarbonates. By understanding the underlying reaction mechanisms and following well-defined protocols, researchers can effectively leverage its reactivity to construct complex molecules. Adherence to strict safety protocols is paramount when working with this compound. The methods outlined in these application notes provide a solid foundation for the successful implementation of this compound in your synthetic endeavors.

References

  • The Role of this compound in Modern Chemical Synthesis. (URL: )
  • Quality and Safety of this compound: Wh
  • S-Octyl carbonochloridothioate SDS, 13889-96-8 Safety D
  • SAFETY D
  • Material Safety Data Sheet OCTYL CHLOROFORM
  • SAFETY D
  • Base‐promoted synthesis of thioesters from acid chlorides and thiols. - ResearchGate. (URL: [Link])

  • S-Octyl chlorothioform
  • Thioesters synthesis: Recent adventures in the esterification of thiols - ResearchGate. (URL: [Link])

Sources

Application Note: A Practical Guide to the Use of S-Octyl Chlorothioformate in the Synthesis of Thiocarbamates and Thiocarbonates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-Octyl chlorothioformate (CAS 13889-96-8) is a highly versatile organosulfur reagent pivotal in modern organic synthesis. Its reactive chlorothioformate group serves as a robust electrophile, enabling the facile introduction of the octylthiocarbonyl moiety onto various nucleophiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling and effective utilization of this compound. We will explore its core reactivity through the lens of nucleophilic acyl substitution and provide detailed, field-proven protocols for the synthesis of S-octyl thiocarbamates and O-alkyl S-octyl thiocarbonates, two classes of compounds with significant applications in the pharmaceutical and agrochemical industries.[1]

Reagent Profile and Safety Imperatives

This compound is a valuable intermediate, but its reactivity necessitates stringent safety protocols. The compound is classified as a hazardous substance, with warnings for skin irritation and the potential for serious eye damage. Adherence to safety guidelines is not merely procedural but is fundamental to the integrity and success of the experimental outcome.

1.1. Physicochemical and Safety Data

A comprehensive understanding of the reagent's properties is the first line of defense in the laboratory. The data below has been consolidated from material safety data sheets (MSDS) and supplier specifications.[2]

PropertyValueSource
CAS Number 13889-96-8
Molecular Formula C₉H₁₇ClOS[3]
Molecular Weight 208.75 g/mol
Appearance LiquidN/A
Density ~1.045 g/cm³
Boiling Point 258°C at 760 mmHg[2]
Flash Point 109.8°C[2]
GHS Hazard Codes GHS05, GHS07
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

1.2. Mandatory Handling and Storage Procedures

Safe handling is paramount to prevent exposure and ensure reagent stability.

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required:

    • Eye/Face Protection: Tightly fitting safety goggles and a face shield.[4]

    • Skin Protection: Impervious laboratory coat and nitrile or neoprene gloves.

    • Respiratory Protection: Not typically required if work is confined to a fume hood; however, a respirator should be available for emergencies.[4]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water/moisture.[4]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[4][5]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The synthetic utility of this compound is anchored in the high electrophilicity of its carbonyl carbon. The combined inductive effect of the chlorine and sulfur atoms renders this position highly susceptible to attack by nucleophiles (Nu:), such as amines and alcohols. The reaction proceeds via a classic nucleophilic addition-elimination pathway.[6]

Causality of the Mechanism:

  • Nucleophilic Addition: The lone pair of the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon. This step breaks the C=O pi bond, forming a transient, unstable tetrahedral intermediate.[6]

  • Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the chloride ion—an excellent leaving group—is expelled. The result is the formation of a new carbonyl compound with the nucleophile covalently attached.[6]

General Nucleophilic Acyl Substitution Pathway.

Protocol 1: Synthesis of S-Octyl Thiocarbamates via Amination

Thiocarbamates are a class of compounds with broad applications, including as fungicides and herbicides.[1][7] The reaction of this compound with a primary or secondary amine provides a direct and efficient route to S-octyl thiocarbamates. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

3.1. Detailed Experimental Protocol

This protocol describes the synthesis of S-octyl benzylcarbamothioate as a representative example.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add benzylamine (1.0 eq).

  • Solvent and Base Addition: Dissolve the benzylamine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure S-octyl thiocarbamate.

3.2. Reagent Calculation Table

ReagentM.W. ( g/mol )MmolEquivalentsAmount
Benzylamine107.1510.01.01.07 g
This compound208.7510.51.052.19 g
Triethylamine101.1911.01.11.52 mL
Dichloromethane---50 mL

3.3. Workflow Diagram

Thiocarbamate_Workflow A 1. Setup & Reagents (Amine, TEA, DCM) B 2. Cool to 0°C (Ice Bath) A->B Inert Atmosphere (N₂) C 3. Add this compound (Dropwise, <5°C) B->C D 4. React at RT (2-4 hours) C->D Warm to RT E 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E Monitor by TLC F 6. Dry & Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G H Final Product (S-Octyl Thiocarbamate) G->H

Experimental workflow for S-octyl thiocarbamate synthesis.

Protocol 2: Synthesis of O-Alkyl S-Octyl Thiocarbonates

Thiocarbonates are important structural motifs in various bioactive molecules and serve as precursors for other sulfur-containing compounds.[8][9] The reaction between this compound and an alcohol yields an O,S-disubstituted thiocarbonate. Because alcohols are generally less nucleophilic than amines, this reaction often requires a stronger base (like sodium hydride) or proceeds via activation of the alcohol as an alkoxide. For simpler primary and secondary alcohols, a strong organic base in a polar aprotic solvent is often sufficient.[10]

4.1. Detailed Experimental Protocol

This protocol describes the synthesis of O-benzyl S-octyl carbonothioate.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Base and Alcohol Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) to the THF. Cool the suspension to 0°C.

  • Alkoxide Formation: In a separate flask, dissolve benzyl alcohol (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved. Stir at 0°C for 30 minutes to ensure complete formation of the sodium benzoxide.

  • Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous THF and add it dropwise to the alkoxide solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the pure O-benzyl S-octyl carbonothioate.

4.2. Reagent Calculation Table

ReagentM.W. ( g/mol )MmolEquivalentsAmount
Benzyl Alcohol108.1410.01.01.08 g
Sodium Hydride (60%)24.00 (as 100%)11.01.10.44 g
This compound208.7510.51.052.19 g
Tetrahydrofuran (THF)---50 mL

4.3. Workflow Diagram

Thiocarbonate_Workflow A 1. NaH Suspension in THF (0°C, N₂ Atmosphere) B 2. Add Alcohol Solution (Dropwise, forms alkoxide) A->B Caution: H₂ evolution C 3. Add this compound (Dropwise at 0°C) B->C Stir 30 min D 4. React at RT (4-6 hours) C->D Warm to RT E 5. Quench & Extract (Sat. NH₄Cl, Ethyl Acetate) D->E Monitor by TLC F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G H Final Product (O,S-Thiocarbonate) G->H

Experimental workflow for O,S-thiocarbonate synthesis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: this compound can hydrolyze in the presence of water. Always use anhydrous solvents and an inert atmosphere (nitrogen or argon) for best results.

  • Base Selection: For amine reactions, tertiary amines like TEA are sufficient. For less nucleophilic alcohols, a stronger base like NaH or KHMDS may be necessary to form the more reactive alkoxide.[10]

  • Temperature Control: The initial addition of this compound is exothermic. Maintaining a low temperature (0°C) is critical to prevent the formation of undesired byproducts.

  • Purification: The primary byproducts (triethylammonium chloride or sodium chloride) are removed during the aqueous workup. However, column chromatography is generally required to remove any unreacted starting material or minor side products to achieve high purity.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of thiocarbamates and thiocarbonates. By understanding its fundamental reactivity and adhering to strict safety and handling protocols, researchers can effectively leverage this intermediate to construct complex molecules for applications in drug discovery and materials science. The protocols provided herein offer a validated starting point for laboratory synthesis, enabling the consistent and high-yielding production of target compounds.

References

  • LookChem. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:13889-96-8. Retrieved from [Link]

  • LookChem. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

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Application Notes & Protocols for the Safe Handling and Storage of S-Octyl chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Utility and Inherent Risks of S-Octyl chlorothioformate

This compound (CAS No. 13889-96-8) is a versatile and highly reactive chemical intermediate indispensable to modern synthetic chemistry. Its utility in the pharmaceutical and agrochemical industries stems from the reactive chlorothioformate group, which allows for the facile introduction of S-octyl thioester moieties into a wide range of molecules.[1] This reactivity, however, necessitates a thorough understanding and strict adherence to safety protocols to mitigate the inherent risks associated with its handling and storage.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the causality behind each recommendation, fostering a culture of safety grounded in scientific principles.

Hazard Identification and Risk Assessment: A Multi-faceted Threat

This compound presents a complex hazard profile that demands careful consideration. The primary risks are associated with its corrosivity, reactivity, and potential toxicity. While specific toxicological data for this compound is largely unavailable, the hazard profile can be inferred from its chemical class (acyl halides, chloroformates) and data from smaller analogs like ethyl chlorothioformate.[1][2][3]

1.1. Chemical and Physical Properties

A foundational understanding of the physical properties of this compound is critical for its safe handling.

PropertyValueSource
CAS Number 13889-96-8
Molecular Formula C₉H₁₇ClOS
Molecular Weight 208.75 g/mol [1]
Appearance Colorless to amber liquid[2]
Boiling Point 258°C at 760 mmHg
Density 1.045 g/cm³
Flash Point 109.8°C
Solubility Decomposes in water[2]

1.2. Reactivity and Incompatibility

The reactivity of this compound is its most significant hazard. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack.[3]

  • Water/Moisture: Reacts, potentially violently, with water and moisture to produce corrosive and toxic gases, including hydrogen chloride (HCl) and sulfur oxides.[2][3][4] This hygroscopic nature means that even ambient humidity can lead to degradation and the creation of a hazardous atmosphere.

  • Alcohols, Amines, and Strong Bases: Reacts exothermically with these substances.[3] Uncontrolled mixing can lead to a rapid increase in temperature and pressure, potentially causing container failure.

  • Strong Oxidizing Agents: Incompatible with strong oxidizers.[2]

  • Metals: May be corrosive to certain metals, especially in the presence of moisture.

Upon thermal decomposition or combustion, this compound is expected to release highly toxic and irritating fumes, including hydrogen chloride, carbon monoxide, and sulfur oxides.[2][5]

1.3. Toxicological Hazards

While specific LD50 and LC50 data for this compound are not available in the reviewed literature, hazard statements from suppliers and data from related compounds indicate significant potential for harm.[1]

  • Dermal (Skin): Causes skin irritation and potentially severe chemical burns upon contact.[2] Prolonged contact may lead to dermatitis.

  • Ocular (Eyes): Poses a risk of serious eye damage. Contact can cause severe irritation, burns, and potentially irreversible corneal injury. It is considered a lachrymator, a substance that causes tearing.[2]

  • Inhalation: May cause respiratory irritation. Analogs such as ethyl chlorothioformate are known to be highly toxic upon inhalation and can be fatal due to spasm, inflammation, and edema of the larynx and bronchi (chemical pneumonitis and pulmonary edema).[2] Symptoms, including a burning sensation, coughing, wheezing, and shortness of breath, may be delayed.[2][6]

  • Ingestion: Harmful if swallowed.[7] May cause severe and permanent damage to the digestive tract, including burns.[2]

Due to the lack of specific data, this compound should be handled as a substance with high acute toxicity via all routes of exposure. No established occupational exposure limits (e.g., OSHA PEL, NIOSH REL) exist for this compound.[2] Therefore, exposure must be minimized to the lowest possible level.

Core Protocols for Safe Handling

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the area where the chemical is handled.[2]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and vapors.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Given the reactive nature of this compound, no single glove material offers indefinite protection. It is advisable to consult the glove manufacturer's compatibility charts. Double-gloving can provide an additional layer of protection. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]

    • Lab Coat/Apron: A flame-resistant lab coat should be worn and buttoned completely. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases must be used. Respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.[2]

Diagram 1: PPE Selection Workflow

start Handling S-Octyl chlorothioformate? fume_hood Is the work performed entirely within a certified chemical fume hood? start->fume_hood ppe_base Standard PPE: - Chemical Splash Goggles - FR Lab Coat - Chemical-Resistant Gloves fume_hood->ppe_base Yes respirator NIOSH-Approved Respirator Required (Consult EHS) fume_hood->respirator No splash_risk High splash potential? (e.g., large volume transfer, pressurized reaction) ppe_base->splash_risk face_shield Add Full Face Shield apron Add Chemical-Resistant Apron face_shield->apron splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No respirator->ppe_base apron->end

Caption: Decision workflow for selecting appropriate PPE.

2.3. Standard Operating Procedure (SOP) for a Typical Reaction Quench

The following protocol outlines the safe quenching of a reaction mixture containing residual this compound. The principle is to slowly add the reactive mixture to a quenching agent to control the exothermic reaction.

  • Preparation (in a fume hood):

    • Ensure the fume hood sash is at the lowest practical height.

    • Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate or a suitable alcohol like isopropanol) in a flask that is at least three times larger than the volume of the reaction mixture to be quenched.

    • Place the quenching flask in an ice-water bath to manage the exothermic reaction.

    • Ensure a stir bar is in the quenching flask and it is stirring at a moderate rate.

  • Quenching:

    • Using a cannula or a dropping funnel, slowly add the reaction mixture containing this compound dropwise to the cooled, stirring quenching solution.

    • Causality: A slow, controlled addition is paramount to dissipate the heat generated from the exothermic reaction, preventing a runaway reaction and potential boil-over.[10]

    • Monitor the quench for signs of excessive gas evolution or temperature increase. If the reaction becomes too vigorous, immediately stop the addition until it subsides.

  • Work-up and Waste Segregation:

    • Once the addition is complete, allow the mixture to slowly warm to room temperature while still stirring.

    • Carefully check the pH of the aqueous layer to ensure the reaction is complete and the mixture is no longer acidic before proceeding with extraction.

    • Segregate the aqueous and organic waste streams into separate, clearly labeled hazardous waste containers.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Container: Keep the container tightly closed to prevent contact with moisture. A nitrogen or argon blanket can be used for long-term storage to exclude moisture and air.

  • Segregation: Store this compound away from incompatible materials. A dedicated cabinet for reactive and water-sensitive chemicals is recommended.

Incompatible Material ClassesRationale for Segregation
Water, Alcohols, AminesViolent or exothermic reactions.[3]
Strong Bases (e.g., hydroxides)Exothermic neutralization reaction.
Strong Oxidizing AgentsPotential for vigorous, exothermic reactions.[2]

Emergency Procedures: Preparedness and Response

Rapid and informed action is critical in an emergency.

4.1. Spill Response

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm to initiate a building-wide evacuation.

    • Contact your institution's Environmental Health and Safety (EHS) department and emergency services from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

4.2. Fire Response

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Unsuitable Media: DO NOT use water, as it will react with this compound, generating toxic and corrosive gases.[3]

  • Procedure: If a fire occurs, evacuate the area and contact emergency services. If it is safe to do so, use a suitable fire extinguisher on small fires. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

4.3. First Aid Measures

Immediate medical attention is required for any exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[2][11] Delayed onset of severe symptoms like pulmonary edema is possible.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound is considered hazardous waste.

  • Liquid Waste: Collect all liquid waste, including quenching solutions and the first rinse of emptied containers, in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Solid Waste: Contaminated solid waste (e.g., absorbent materials, gloves, paper towels) must be placed in a separate, labeled hazardous waste container.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] After rinsing, the container labels should be defaced, and the container disposed of according to institutional guidelines.

  • Disposal Pathway: All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste contractor. Do not dispose of this compound down the drain or by evaporation.[12]

Diagram 2: Waste Disposal Workflow

start Generate Waste Containing S-Octyl chlorothioformate waste_type What is the waste type? start->waste_type liquid_waste Liquid Waste (reaction mixtures, quench solutions) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (gloves, absorbent) waste_type->solid_waste Solid container Empty Original Container waste_type->container Container collect_liquid Collect in sealed, labeled hazardous liquid waste container liquid_waste->collect_liquid collect_solid Collect in sealed, labeled hazardous solid waste container solid_waste->collect_solid triple_rinse Triple rinse with appropriate solvent container->triple_rinse ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect rinsate in hazardous liquid waste container triple_rinse->collect_rinsate dispose_container Deface label and dispose of container per institutional policy collect_rinsate->dispose_container dispose_container->ehs_pickup

Caption: Waste stream management and disposal pathway.

Conclusion: A Commitment to Safety

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity, corrosivity, and potential toxicity is not optional—it is a prerequisite for its use. By implementing robust engineering controls, adhering to stringent handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic power of this valuable intermediate.

References

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  • Kim, S., & Jon, S. Y. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. The Chemistry Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). Retrieved from [Link]

  • Kim, S., & Jon, S. Y. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: Free radical-mediated carboxylation approach. KAIST. Retrieved from [Link]

  • Kim, S., & Jon, S. Y. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. RSC Publishing. Retrieved from [Link]

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  • New Jersey Department of Health. (2003, May). Chlorthiophos - HAZARD SUMMARY. Retrieved from [Link]

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Application Note: Essential Personal Protective Equipment (PPE) for the Safe Handling of S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard Profile of S-Octyl Chlorothioformate

This compound (CAS No. 13889-96-8) is a versatile reagent employed in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. This application note provides a detailed guide to the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.

This compound is classified as a corrosive substance that can cause severe skin irritation and serious eye damage. Inhalation of its vapors may also lead to respiratory irritation. The primary hazards stem from its reactivity, particularly with moisture, which can lead to the release of hazardous decomposition products. Therefore, a comprehensive PPE strategy must address all potential routes of exposure: dermal, ocular, and respiratory.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory procedures being undertaken. The core principle is to establish a barrier between the user and the chemical that is sufficient to prevent any contact. This requires a thorough risk assessment of the planned experiment, considering the quantity of this compound being used, the potential for splashes or aerosol generation, and the adequacy of existing engineering controls, such as fume hoods.

Detailed PPE Requirements for this compound

Based on its known hazards, the following PPE is mandatory when handling this compound.

Hand Protection: The First Line of Defense

Given that this compound causes skin irritation, robust hand protection is non-negotiable.

  • Inspection and Use: Gloves must be inspected for any signs of damage before each use. Disposable gloves should never be washed or reused. If contact with this compound occurs, gloves should be removed immediately and replaced. Always remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination.[1]

Eye and Face Protection: Shielding Against Severe Damage

The risk of serious eye damage necessitates comprehensive eye and face protection.

  • Primary Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[2]

  • Secondary Protection: A full-face shield must be worn in conjunction with safety goggles, especially when handling larger quantities of the chemical or when there is a significant risk of splashing.

Body Protection: Impervious Coverage

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant and chemically impervious laboratory coat is required.[2] This should be fully buttoned to provide maximum coverage.

  • Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the laboratory coat.

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Safeguarding Against Inhalation Hazards

While all work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation, respiratory protection may be necessary in certain situations.

  • Standard Operations: For routine handling in a properly functioning fume hood, respiratory protection is not typically required.

  • Emergency Situations or High-Risk Procedures: If exposure limits are exceeded, or in the event of a spill or ventilation failure, a full-face respirator with an appropriate cartridge should be used.[2] It is important to note that, as of this writing, specific occupational exposure limits (OELs) for this compound are not established.[2] In the absence of this data, a conservative approach is warranted, and any situation with the potential for airborne exposure outside of a fume hood should be considered high-risk.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound.

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific experiment. Identify all potential hazards and ensure all necessary safety equipment is available and in good working order.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly. All handling of this compound must take place within the fume hood.[3]

  • Donning PPE: Put on all required PPE in the correct order: laboratory coat, nitrile gloves (consider double-gloving), safety goggles, and a face shield.

  • Chemical Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Use appropriate tools (e.g., spatulas, syringes) to transfer the chemical. Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.[2]

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the laboratory coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Data Presentation: PPE Selection Summary

Exposure Route Hazard Primary PPE Secondary PPE (for higher risk)
Dermal (Hands) Skin IrritationNitrile or Neoprene GlovesDouble-gloving, Heavy-duty gloves
Ocular Serious Eye DamageTightly-fitting Safety GogglesFull-face Shield
Dermal (Body) Skin IrritationFlame-resistant, Impervious Lab CoatChemical-resistant Apron
Respiratory Respiratory IrritationChemical Fume HoodFull-face Respirator

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Start Start: Plan to use This compound RiskAssessment Conduct Risk Assessment: - Quantity? - Splash/Aerosol Potential? Start->RiskAssessment EngControls Work within a certified Chemical Fume Hood? RiskAssessment->EngControls BasePPE Standard PPE Required: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat EngControls->BasePPE Yes Stop STOP Consult EHS EngControls->Stop No HighRisk High Risk Scenario? (Large quantity, high splash potential) BasePPE->HighRisk EnhancedPPE Enhanced PPE Required: - Double Gloves/Heavy-duty Gloves - Face Shield - Chemical Apron HighRisk->EnhancedPPE Yes VentilationFail Ventilation Failure or Spill? HighRisk->VentilationFail No EnhancedPPE->VentilationFail Respirator Full-Face Respirator Required VentilationFail->Respirator Yes Proceed Proceed with Experiment VentilationFail->Proceed No Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent use of appropriate personal protective equipment. While this guide provides a comprehensive overview of the necessary PPE, it is crucial to supplement this information with institution-specific safety protocols and to foster a proactive culture of safety within the laboratory. Always consult the most recent Safety Data Sheet (SDS) before using any chemical and when in doubt, err on the side of caution.

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Application Note: Safe Decontamination and Disposal of S-Octyl Chlorothioformate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Octyl chlorothioformate (CAS 13889-96-8) is a reactive organosulfur compound utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. Its utility is derived from the highly reactive chlorothioformate functional group, which allows for the facile introduction of thioester linkages. However, this high reactivity also classifies it as a hazardous material requiring stringent disposal protocols. Improper management of this compound waste can lead to the release of corrosive and noxious byproducts, posing significant risks to personnel and the environment.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound waste. The protocols herein are designed to be self-validating, ensuring complete neutralization of hazardous characteristics before final disposal.

Hazard Profile and Chemical Properties

Understanding the inherent hazards of this compound is the foundation of its safe management. The compound is classified as hazardous, with the potential to cause severe skin burns, serious eye damage, and respiratory irritation.[1] Like all acid halides, it is highly sensitive to moisture and water, with which it reacts vigorously.[2][3]

Causality of Hazards: The primary danger stems from its reactivity, particularly hydrolysis. When this compound comes into contact with water or moisture, it decomposes into hydrochloric acid (HCl), carbonyl sulfide (COS), and 1-octanethiol (C₈H₁₇SH). Each of these degradation products presents a distinct hazard:

  • Hydrochloric Acid (HCl): A strong, corrosive acid.

  • Carbonyl Sulfide (COS): A flammable, toxic gas.

  • 1-Octanethiol: A compound with an intensely foul odor, characteristic of thiols.

This reactivity necessitates that this compound never be disposed of down the drain or mixed with incompatible waste streams.[2] All waste must be managed as reactive hazardous waste according to institutional and regulatory guidelines.[4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 13889-96-8[1][6][7]
Molecular Formula C₉H₁₇ClOS[7]
Molecular Weight ~208.75 g/mol
Appearance Liquid[8]
Density ~1.045 g/cm³[1][9]
Boiling Point 258°C at 760 mmHg[1][9]
Flash Point 109.8°C[1][9]

Risk Mitigation and Personal Protective Equipment (PPE)

Due to the corrosive and reactive nature of this compound, all handling and disposal operations must be conducted within a certified chemical fume hood.[2] Adherence to strict safety protocols is mandatory.

Required PPE:

  • Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[2][10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. A flame-resistant lab coat or other protective clothing must be worn to prevent skin contact.[1][2][10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges must be used in accordance with OSHA standards.[10][11][12]

Handling Precautions:

  • Ground and bond containers during material transfer to prevent static discharge.[2][8]

  • Keep the compound away from heat, sparks, and open flames.[2][8]

  • Store separately from incompatible materials, including acids, strong bases, oxidizing agents, and water.[2]

Waste Management Decision Workflow

Proper segregation and classification of waste are the first steps in compliant disposal. The following workflow provides a decision-making framework for handling various forms of this compound waste.

cluster_procs Disposal Pathways start Identify this compound Waste Stream q1 Is the waste neat liquid or a concentrated solution? start->q1 q2 Is the waste a dilute solution in an organic solvent (e.g., reaction mixture)? q1->q2 No proc1 Option 1: Direct Neutralization Protocol (See Section 4) Option 2: Collect in a dedicated, labeled hazardous waste container for EHS pickup. q1->proc1 Yes q3 Is the waste contaminated labware (glassware, syringes, etc.)? q2->q3 No proc2 Collect in a dedicated, labeled halogenated (or appropriate) organic waste container. DO NOT add water or aqueous solutions. q2->proc2 Yes proc3 Decontaminate via rinsing. (See Section 5) q3->proc3 Yes end_note All waste containers must be sealed, clearly labeled 'Hazardous Waste: this compound', and stored in a designated Satellite Accumulation Area. q3->end_note No (Consult EHS) spill Spill of S-Octyl Chlorothioformate Occurs step1 Alert personnel and evacuate immediate area. spill->step1 step2 If spill is large or ventilation is inadequate, contact EHS immediately. step1->step2 step3 Don appropriate full PPE (See Section 2) step2->step3 step4 Contain the spill by covering with an inert, dry absorbent material (e.g., vermiculite, dry sand, or earth). DO NOT use combustible absorbents. step3->step4 step5 Using non-sparking tools, carefully collect the absorbed material. step4->step5 step6 Place collected material into a sealable, labeled hazardous waste container. step5->step6 step7 Wipe the spill area with a cloth soaked in acetone (collecting the cloth as waste), followed by a 10% sodium carbonate solution. step6->step7 step8 Seal container and arrange for pickup by EHS. step7->step8

Caption: Emergency spill response workflow.

References

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  • U.S. Environmental Protection Agency. (1982). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of Thiocarbamates: A Technical Guide to Optimizing Reactions with S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical support center for mastering reactions involving S-Octyl chlorothioformate. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the chemical principles at play. Our goal is to empower you to troubleshoot effectively, optimize your reaction yields, and ensure the highest purity of your final products. This guide is structured in a practical question-and-answer format to directly address the common challenges encountered in the lab.

Frequently Asked Questions & Troubleshooting

Q1: My reaction with this compound and a primary amine is giving a low yield of the desired thiocarbamate. What are the likely side reactions, and how can I minimize them?

Low yields in the synthesis of thiocarbamates from this compound and primary amines are often due to the formation of undesired side products. The primary culprits are typically symmetrical ureas and isothiocyanates.

Causality of Side Reactions:

  • Isothiocyanate Formation: The intermediate dithiocarbamate formed from a primary amine can be unstable, especially with heating, and may decompose to form an isothiocyanate[1].

  • Urea Formation: The highly reactive isothiocyanate can then react with another molecule of the primary amine to yield a symmetrical thiourea, which can be difficult to separate from the desired thiocarbamate product[1][2].

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize the decomposition of the dithiocarbamate intermediate.

  • Order of Addition: Add the this compound slowly to a solution of the amine and a non-nucleophilic base. This ensures that the chlorothioformate is always in the presence of the amine, favoring the desired reaction over side reactions.

  • Choice of Base: Utilize a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) or triethylamine. These bases are effective at scavenging the HCl byproduct without competing with the primary amine as a nucleophile.

`dot graph "Side_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Competing reaction pathways in thiocarbamate synthesis.

Q2: I am observing significant hydrolysis of my this compound. How can I prevent this and what are the optimal storage conditions?

This compound is susceptible to hydrolysis, which can significantly reduce the yield of your desired product. The chlorothioformate functional group reacts with water to produce S-octyl hydrogen carbonate, which can further decompose.

Mechanism of Hydrolysis:

The hydrolysis of chlorothioformates can proceed through a bimolecular or unimolecular (SN1) mechanism, depending on the solvent and substrate structure[1][3]. For S-alkyl chlorothioformates, the reaction with water is a significant concern.

Prevention and Storage Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture[4]. For long-term storage, refrigeration is recommended.

Q3: The reaction with a sterically hindered amine is proceeding very slowly or not at all. How can I improve the reaction rate and yield?

Steric hindrance around the nitrogen atom of the amine can significantly decrease its nucleophilicity, leading to a slower reaction rate with the electrophilic this compound.

Addressing Steric Hindrance:

  • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.

  • Extended Reaction Time: Reactions with sterically hindered amines may require significantly longer reaction times. Monitor the progress of the reaction until completion.

  • Use of a Less Hindered Base: If a tertiary amine is used as the base, ensure it is not contributing to the steric bulk around the reaction center. A smaller tertiary amine base, if compatible with the reaction, could be considered.

Q4: My final thiocarbamate product is impure, even after workup. What are the best methods for purification?

Purification of the final thiocarbamate product is crucial for obtaining accurate characterization and for use in subsequent applications. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

Purification Protocols:

  • Column Chromatography: This is the most common and effective method for purifying thiocarbamates. A silica gel stationary phase is typically used. The choice of eluent (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and any impurities[5].

    Impurity Typical Polarity Suggested Eluent System
    Unreacted AmineMore polar than productStart with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
    Urea ByproductOften more polar than productA gradient elution from non-polar to moderately polar should effectively separate the urea.
    Isothiocyanate ByproductLess polar than the amineA similar gradient elution as for unreacted amine should provide good separation.
  • Recrystallization: If your thiocarbamate is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is key; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.

  • Distillation: For liquid thiocarbamates, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities.

`dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: General purification workflow for thiocarbamates.

Experimental Protocols

General Protocol for the Synthesis of S-Octyl Thiocarbamates

This protocol provides a starting point for the synthesis of thiocarbamates from this compound and a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq., e.g., triethylamine or N,N-diisopropylethylamine) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Allow the reaction to stir at 0 °C or let it warm to room temperature until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system as determined by TLC.

Understanding the Reagent: this compound

Property Value Reference
CAS Number 13889-96-8[6][7]
Molecular Formula C₉H₁₇ClOS[6][7]
Molecular Weight 208.75 g/mol [6][7]
Boiling Point 258.0 °C at 760 mmHg[6][7]
Density ~1.045 g/cm³[6][7]

This compound is a reactive acylating agent primarily used for the introduction of the S-octyl thiocarbamoyl group[6]. The electrophilic carbonyl carbon is susceptible to nucleophilic attack by amines, alcohols, and thiols.

Safety and Handling

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place[4].

  • In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.

  • Dispose of waste in accordance with local regulations.

References

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC. (URL: [Link])

  • Riemschneider thiocarbamate synthesis - Wikipedia. (URL: [Link])

  • Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach - Chemical Communications (RSC Publishing). (URL: [Link])

  • Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (URL: [Link])

  • ChemInform Abstract: Synthesis of S-Alkyl Alkylchlorothiophosphonates and Their Reactions with Phenols, Mercaptans, and Amines. - ResearchGate. (URL: [Link])

  • Alkyl chlorothioformate synthesis by reaction of alkyl xanthates and Vilsmeier reagent. (URL: [Link])

  • Thiocarbamate synthesis by amination - Organic Chemistry Portal. (URL: [Link])

  • Advances in the synthesis of thiocarbamates - ResearchGate. (URL: [Link])

  • The Role of this compound in Modern Chemical Synthesis. (URL: [Link])

  • This compound - LookChem. (URL: [Link])

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate. (URL: [Link])

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF - ResearchGate. (URL: [Link])

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC - NIH. (URL: [Link])

  • Thiocarbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • THE THERMAL STABILITY OF ALKYL HYPOCHLORITES. (URL: [Link])

  • Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate - MDPI. (URL: [Link])

  • Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells - NIH. (URL: [Link])

  • Synthetic access to thiols: A review - Indian Academy of Sciences. (URL: [Link])

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (URL: [Link])

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (URL: [Link])

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - NIH. (URL: [Link])

  • This compound (C9H17ClOS) - PubChemLite. (URL: [Link])

  • This compound | CAS#:13889-96-8 | Chemsrc. (URL: [Link])

  • Facile Synthesis of Naphthothiophenone Derivatives and Anthradithiophenedione via Friedel–Crafts Acylation and Their Fundamental Properties | Request PDF - ResearchGate. (URL: [Link])

  • Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST - National Institute of Standards and Technology. (URL: [Link])

  • The thermal decompositions of alkyl cobaloximes: A correction to the literature. (URL: [Link])

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Technical Support Center: A Deep Dive into S-Octyl Chlorothioformate Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for S-Octyl chlorothioformate. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights to navigate the intricacies of working with this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.

Foundational Knowledge: Understanding this compound

This compound (CAS 13889-96-8) is a highly valuable organosulfur compound, primarily utilized as a fine chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity stems from the electrophilic carbonyl carbon, making it an excellent agent for creating thioester linkages through nucleophilic substitution reactions.

PropertyValue
Molecular Formula C₉H₁₇ClOS
Molecular Weight ~208.75 g/mol
Boiling Point 258°C at 760 mmHg
Density ~1.045 g/cm³
Flash Point 109.8°C[1]

Safety First: Handling and Storage Protocols

Due to its reactive nature, stringent safety protocols are non-negotiable when handling this compound.

Q: What are the essential safety precautions for handling this compound?

A: this compound is classified with hazard statements indicating potential for skin irritation, serious eye damage, and respiratory irritation. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Ventilation: Always handle this reagent in a well-ventilated chemical fume hood.[2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Use impervious, flame-resistant clothing and handle with compatible chemical-resistant gloves.[2] Always inspect gloves before use and wash hands thoroughly after handling.[3]

  • Respiratory Protection: If exposure limits are at risk of being exceeded, a full-face respirator is necessary.[2]

  • Emergency Procedures: In case of inhalation, move the individual to fresh air.[2] For skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[2][4] For eye contact, rinse with pure water for at least 15 minutes.[2]

Q: What are the optimal storage conditions for this compound?

A: This reagent is sensitive to moisture.[5] To maintain its integrity, store the container tightly closed in a dry, cool, and well-ventilated area, under an inert atmosphere if possible.[2][3] It is also sensitive to air and light.[3]

Core Principles for Reaction Success

The key to successfully using this compound lies in controlling the reaction environment to favor the desired nucleophilic substitution while minimizing side reactions.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products S_Octyl_Chlorothioformate This compound Desired_Product S-Octyl Thioester S_Octyl_Chlorothioformate->Desired_Product Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Desired_Product Solvent Anhydrous Solvent Solvent->Desired_Product Base Non-Nucleophilic Base Base->Desired_Product Byproduct Salt Byproduct Base->Byproduct Atmosphere Inert Atmosphere (N2/Ar) Atmosphere->Desired_Product Temperature Controlled Temperature Temperature->Desired_Product

Caption: Core components for a successful reaction.

General Experimental Protocols

These protocols provide a starting point for your experiments. Optimization will be necessary based on your specific substrates.

Protocol 1: Reaction with a Primary or Secondary Amine
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[6]

  • Reagent Setup: In a flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

  • Addition of this compound: Cool the mixture to 0°C. Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent dropwise. The slow addition is crucial to control the exotherm and prevent side reactions.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[7] Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Reaction with an Alcohol
  • Preparation: As with amines, all equipment and reagents must be strictly anhydrous.[6]

  • Reagent Setup: Dissolve the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane). Add a suitable non-nucleophilic base (e.g., pyridine, triethylamine, or for less reactive alcohols, a stronger base like sodium hydride).

  • Addition of this compound: Cool the solution to 0°C and slowly add this compound (1.0-1.2 eq.).

  • Reaction and Monitoring: Stir at room temperature or gently heat if necessary, monitoring by TLC or LC-MS.[5][6]

  • Workup and Purification: Follow similar workup and purification procedures as described for the amine reaction.

Troubleshooting and FAQ Guide

This section addresses common issues encountered during reactions with this compound.

Start Reaction Outcome Unsatisfactory Low_Yield Low or No Yield? Start->Low_Yield Byproducts Byproducts Observed? Start->Byproducts Incomplete Reaction Stalled? Start->Incomplete Low_Reactivity Low Nucleophile Reactivity Low_Yield->Low_Reactivity Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Decomposition Decomposition Low_Yield->Decomposition Urea Symmetrical Urea Byproducts->Urea Hydrolysis Hydrolysis Byproducts->Hydrolysis Base_Too_Weak Base Too Weak Incomplete->Base_Too_Weak Temp_Too_Low Temp_Too_Low Incomplete->Temp_Too_Low Sol_Reactivity Solution: Use stronger base, polar aprotic solvent, or increase temperature. Low_Reactivity->Sol_Reactivity Sol_Hindrance Solution: Increase reaction time/temperature. Steric_Hindrance->Sol_Hindrance Sol_Decomposition Solution: Use anhydrous solvents & inert atmosphere. Decomposition->Sol_Decomposition Sol_Urea Solution: Control temperature, slow addition of reagent. Urea->Sol_Urea Sol_Hydrolysis Solution: Ensure strictly anhydrous conditions. Hydrolysis->Sol_Hydrolysis Sol_Base Solution: Switch to a stronger, non-nucleophilic base. Base_Too_Weak->Sol_Base Sol_Temp Solution: Gradually increase temperature. Temp_Too_Low->Sol_Temp

Caption: A troubleshooting workflow for common reaction issues.

Q1: My reaction has a very low or no yield of the desired product. What are the likely causes and solutions?

A1: This is a common issue that can usually be traced back to one of three main causes[5]:

Probable CauseIn-Depth Explanation & Recommended Solutions
Decomposition of this compound The reagent is highly sensitive to moisture and can hydrolyze, rendering it inactive.[5] Solutions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under a strictly inert and dry atmosphere (N₂ or Ar).[5]
Insufficiently Nucleophilic Substrate Your amine or alcohol may not be reactive enough under the chosen conditions. Solutions: For amines, use a stronger, non-nucleophilic base to fully deprotonate it, thereby increasing its nucleophilicity.[5] For alcohols, a stronger base like sodium hydride (NaH) might be necessary to form the more nucleophilic alkoxide. Consider switching to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate.
Steric Hindrance If either your nucleophile or the this compound is sterically bulky, the reaction rate can be significantly reduced.[5] Solutions: Prolong the reaction time and/or increase the reaction temperature.[5] Monitor the reaction carefully by TLC or LC-MS to check for gradual product formation.

Q2: I'm observing a significant amount of 1-octanethiol in my crude product. Why is this happening?

A2: The presence of 1-octanethiol is a strong indicator of the hydrolysis of this compound.[5] Traces of water in the reaction mixture will react with the starting material, leading to its decomposition.

  • Solution: Re-evaluate your experimental setup for any potential sources of moisture. Use freshly dried solvents and ensure all glassware is completely dry.[5]

Q3: My reaction with an amine is producing a symmetrical urea byproduct. What is the cause?

A3: The formation of a symmetrical urea suggests that the this compound may be decomposing into an isothiocyanate intermediate. This intermediate can then react with your starting amine to form the urea.

  • Solution: This side reaction is often promoted by elevated temperatures. Ensure your reaction temperature is well-controlled, especially during the addition of the chlorothioformate.[5] Add the this compound solution slowly to the amine solution to prevent localized high concentrations and temperature spikes.[5] Using a non-nucleophilic base is also critical.[5]

Q4: The reaction seems to start but then stalls before all the starting material is consumed. What should I do?

A4: A stalled reaction can be due to several factors:

  • Insufficient Base: The reaction produces HCl as a byproduct, which can protonate your nucleophile or the base, effectively quenching the reaction. Ensure you are using at least a stoichiometric amount of base, and often a slight excess (1.1-1.5 eq.) is beneficial.

  • Low Temperature: The activation energy for the reaction may not be overcome at room temperature, especially with hindered or less reactive substrates.[5]

    • Solution: After confirming the reaction has stalled at room temperature, try gradually increasing the temperature (e.g., to 40-60°C) and continue to monitor its progress.[6]

  • Reagent Degradation: If the reaction is run over a very long period, the this compound may slowly degrade.

    • Solution: If heating is required, ensure it is done under a strictly inert atmosphere. If the reaction is still stalled, a second addition of a small amount of this compound could be considered, but be mindful of stoichiometry.

Q5: I'm having trouble with emulsions during the aqueous workup. How can I prevent or resolve this?

A5: Emulsions are common when basic amines or other amphiphilic molecules are present.[8]

  • Prevention:

    • Solvent Evaporation: Before the aqueous wash, remove the reaction solvent under reduced pressure and redissolve the residue in your desired extraction solvent.[8]

    • pH Adjustment: Ensure the aqueous layer's pH is sufficiently basic (pH > 10) to keep amine products in their free base form, which is more soluble in the organic layer.[8]

  • Resolution:

    • Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[8]

Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial for optimization.[9] Here are some common techniques:

TechniqueApplication & Procedure
Thin-Layer Chromatography (TLC) Use: A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.[10] Procedure: Spot a small aliquot of the reaction mixture onto a TLC plate. Develop the plate in an appropriate eluent system (e.g., hexane/ethyl acetate). Visualize the spots under a UV lamp or by using a chemical stain like potassium permanganate.[10] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
High-Performance Liquid Chromatography (HPLC) Use: Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield.[11] Procedure: Dilute a sample from the reaction mixture and inject it into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV). Develop a method that effectively separates the starting materials, product, and any byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Use: Useful for identifying volatile byproducts and confirming the mass of the desired product. Procedure: A sample from the reaction mixture is injected into the GC-MS. The gas chromatogram separates the components, and the mass spectrometer provides mass-to-charge ratio data for identification.[12]

References

  • This compound - LookChem. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

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  • analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • This compound | CAS 13889-96-8 | Chemical-Suppliers. Available at: [Link]

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  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - NIH. Available at: [Link]

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Stability and degradation of S-Octyl chlorothioformate under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: S-Octyl Chlorothioformate (CAS: 13889-96-8)

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing this compound. Its purpose is to provide in-depth technical support, troubleshooting advice, and validated protocols to ensure the stability and effective use of this versatile reagent. Our approach is grounded in the fundamental principles of chemical reactivity, aiming to empower users to anticipate challenges, diagnose issues, and achieve reliable results in their experiments.

Section 1: Chemical Profile and Core Reactivity

This compound is an important intermediate in organic synthesis, primarily used for introducing the S-octylthiocarbonyl group. Its utility stems from the high reactivity of the chlorothioformate functional group. The central carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and sulfur atoms, making it a prime target for nucleophilic attack.[1] Understanding this core reactivity is fundamental to controlling its stability and preventing unwanted degradation.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 13889-96-8[2]
Molecular Formula C₉H₁₇ClOS[2]
Molecular Weight 208.75 g/mol
Appearance LiquidN/A
Density ~1.045 g/cm³[3][4]
Boiling Point 258°C at 760 mmHg[3]
Flash Point 109.8°C[3][5]

Section 2: FAQs on Stability & Storage

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?

A: Proper storage is critical to maintaining the reagent's purity. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] The ideal storage environment is under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. Some suppliers note that the material is air and light sensitive, reinforcing the need for storage under inert gas. For laboratory quantities, a desiccator cabinet or a glove box is highly recommended.

Q2: What are the visible signs of degradation I should look for?

A: While a slight color change may occur over time without significantly impacting reactivity, significant degradation can be identified by:

  • Fuming upon opening: The reagent may react with atmospheric moisture to release HCl gas, which appears as white fumes. This indicates a breach in the container seal or improper storage.

  • Pressure buildup: Degradation can generate gaseous byproducts like HCl or CO₂, leading to pressure inside the container.

  • Cloudiness or precipitation: The formation of solid impurities may indicate extensive decomposition.

  • Pungent, acidic odor: A sharp, irritating odor, beyond the characteristic smell of the reagent, suggests the presence of HCl from hydrolysis.

Q3: My this compound has been stored for over a year. Is it still usable?

A: Usability depends entirely on the storage conditions. If stored meticulously under an inert atmosphere and protected from moisture and light, it may still be of high purity. However, if the container has been opened multiple times or stored in a standard laboratory environment, degradation is likely. We strongly recommend re-analyzing the purity of the reagent before use in a critical synthesis step. A simple purity check via Gas Chromatography (GC) or a titration protocol (see Section 5) can prevent the failure of a large-scale reaction.

Q4: What materials are incompatible with this compound?

A: The primary incompatibilities are with nucleophiles. Key materials and chemical classes to avoid are:

  • Water/Moisture: Leads to rapid hydrolysis.

  • Alcohols: Reacts to form S-octyl O-alkyl carbonothioates.

  • Amines (Primary and Secondary): Reacts readily to form S-octyl thiocarbamates.[8]

  • Strong Bases: Promotes rapid and often uncontrolled decomposition.

  • Strong Oxidizing Agents: The sulfur atom can be oxidized.

Section 3: Troubleshooting Guide for Synthesis

This guide is designed to help you diagnose and resolve common issues encountered during reactions involving this compound.

Problem 1: Low or no yield of the desired product (e.g., in a thiocarbamate synthesis).

  • Potential Cause: Degradation of the this compound reagent is the most common culprit. The reagent is highly susceptible to hydrolysis from trace amounts of water in the solvent, on glassware, or from the amine starting material.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before starting, confirm the purity of your this compound using the protocol outlined in Section 5.1 . A purity of >98% is recommended for most applications.[3]

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool under an inert atmosphere or in a desiccator.

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

    • Order of Addition: Add the this compound dropwise to the solution containing the nucleophile (e.g., amine) and a non-nucleophilic base (like pyridine or triethylamine). This keeps the concentration of the highly reactive chlorothioformate low at any given moment, minimizing side reactions.

Problem 2: Formation of an unexpected symmetrical urea byproduct in my reaction with a primary amine.

  • Potential Cause: This often occurs if the this compound degrades to form phosgene or a phosgene equivalent in situ, which can then react with two equivalents of the amine. While less common, it can be triggered by certain impurities or reaction conditions. A more likely cause is the reaction of the initially formed thiocarbamate with another amine molecule under harsh conditions, though direct degradation is a possibility.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the addition of this compound at a lower temperature (e.g., 0°C or -10°C) to control the reaction rate and improve selectivity.

    • Use a Hindered Base: If using a base to scavenge HCl, switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.

    • Confirm Reagent Identity: Ensure the reagent is indeed this compound and has not been contaminated. An IR spectrum should show a characteristic carbonyl stretch for the chlorothioformate.

Problem 3: The reaction is sluggish or incomplete, even with a fresh bottle of reagent.

  • Potential Cause: The nucleophilicity of your substrate (alcohol or amine) may be low. Sterically hindered or electron-deficient nucleophiles will react more slowly.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: After the initial addition at a low temperature, you may need to slowly warm the reaction to room temperature or even gently heat it to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

    • Use a Catalyst: For reactions with less reactive nucleophiles, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be effective.

    • Check Stoichiometry: Ensure you are using at least one equivalent of the nucleophile and, if required, the base. For valuable substrates, using a slight excess (1.05-1.1 equivalents) of this compound may be beneficial, but this can complicate purification.

Section 4: In-Depth Degradation Pathways

This compound degrades primarily through nucleophilic acyl substitution. The diagrams below illustrate the key pathways.

G cluster_reactants Degrading Agent cluster_products Degradation Products reagent This compound (C₉H₁₇ClOS) p1 S-Octyl thioformate + HCl reagent->p1 Hydrolysis p2 S-Octyl O-Alkyl Carbonothioate + HCl reagent->p2 Alcoholysis p3 S-Octyl Thiocarbamate + HCl reagent->p3 Aminolysis H2O Water (H₂O) (Moisture) ROH Alcohol (R'OH) (Solvent/Impurity) R2NH Amine (R'₂NH) (Intended Reagent/Impurity)

Caption: Primary degradation pathways of this compound.

  • Hydrolysis: This is the most common degradation pathway. The reagent reacts with water to produce S-Octyl thioformate and hydrochloric acid (HCl).[9] The HCl generated can further catalyze the decomposition of the reagent and other sensitive molecules in the reaction mixture.

  • Alcoholysis: In the presence of alcohols, this compound undergoes alcoholysis to yield an S-octyl O-alkyl carbonothioate and HCl. This is a critical consideration when using alcoholic solvents or if the substrate contains a hydroxyl group that is not the intended reaction site.

  • Aminolysis: The reaction with primary or secondary amines yields the corresponding S-octyl thiocarbamate and HCl.[10] While this is often the desired reaction, uncontrolled reaction with amine impurities or excess amine can be considered a degradation of the starting material.

Section 5: Experimental Protocols

These protocols provide a framework for quality assessment and proper use of this compound.

Protocol 5.1: Purity Assessment by Argentometric Titration

This protocol provides a quantitative measure of the acyl chloride content, which is the reactive moiety. It is adapted from standard methods for chloroformate analysis.[11]

Principle: The reagent is first hydrolyzed to release chloride ions (Cl⁻), which are then titrated with a standardized silver nitrate (AgNO₃) solution.

Procedure:

  • Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask containing 50 mL of 90% ethanol.

  • Add 2-3 drops of a potassium chromate indicator solution.

  • Carefully swirl the flask to allow for complete hydrolysis of the chlorothioformate (approximately 5-10 minutes). The solution may become warm.

  • Titrate the solution with standardized 0.1 N silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Record the volume of AgNO₃ solution used.

  • Calculate the purity: Purity (%) = (V_AgNO₃ × N_AgNO₃ × MW_reagent) / (W_sample × 10)

    • V = Volume of AgNO₃ in mL

    • N = Normality of AgNO₃

    • MW = Molecular weight of this compound (208.75 g/mol )

    • W = Weight of the sample in grams

Protocol 5.2: Model Synthesis of an S-Octyl Thiocarbamate

This protocol illustrates the proper handling and reaction setup for using this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Dry glassware under vacuum/heat B 2. Assemble under N₂ A->B C 3. Add anhydrous DCM, Benzylamine, & Triethylamine B->C D 4. Cool flask to 0°C C->D E 5. Add this compound dropwise via funnel D->E F 6. Stir at 0°C for 30 min, then warm to RT for 2h E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with water G->H I 9. Extract with DCM, wash with brine, dry H->I J 10. Purify by column chromatography I->J

Caption: Workflow for a model thiocarbamate synthesis.

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a positive flow of nitrogen, add anhydrous DCM, benzylamine (1.0 eq), and triethylamine (1.1 eq).

  • Cool the stirred solution to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure S-octyl benzylthiocarbamate.

Section 6: References

  • Gesher. Quality and Safety of this compound: What Buyers Need to Know. [Link]

  • Chemsrc. This compound | CAS#:13889-96-8. [Link]

  • Gesher. The Role of this compound in Modern Chemical Synthesis. [Link]

  • LookChem. This compound. [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

  • ResearchGate. One‐Pot Synthesis of Thiocarbamates. [Link]

  • ResearchGate. Advances in the synthesis of thiocarbamates. [Link]

  • University of Helsinki - HELDA. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. [Link]

  • Organic Chemistry Portal. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. [Link]

  • Chemical-Suppliers. This compound | CAS 13889-96-8. [Link]

  • PubChemLite. This compound (C9H17ClOS). [Link]

  • ResearchGate. Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. [Link]

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling. [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • Gesher. Procuring this compound: A Guide for Industrial Buyers. [Link]

  • PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]

Sources

Managing moisture sensitivity of S-Octyl chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Moisture-Sensitive Reagent

S-Octyl chlorothioformate (CAS 13889-96-8) is a versatile reagent widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials due to its reactive chlorothioformate group. This functional group is key to its utility, enabling efficient nucleophilic substitution reactions for creating thioester linkages or for various acylation processes. However, this high reactivity is also the source of its primary challenge: a significant sensitivity to moisture.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols to ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes. We will delve into the chemical principles behind its instability and offer practical, step-by-step solutions for its storage, handling, and use.

Part 1: The Root of the Problem - Understanding Moisture Sensitivity

Why is this compound so sensitive to water?

The sensitivity of this compound to moisture is due to the high reactivity of the acyl chloride group, which readily undergoes hydrolysis. This is not a simple degradation; it is a chemical transformation that consumes your reagent and generates impurities that can interfere with your reactions.

The hydrolysis proceeds via a nucleophilic attack by water on the electrophilic carbonyl carbon. Studies on analogous chlorothioformate esters suggest that this hydrolysis can proceed through an SN1-type mechanism.[1][2] In this pathway, the chloride ion departs, forming a resonance-stabilized acylium-like cation intermediate. This intermediate is then rapidly attacked by water.

The net result of this reaction is the decomposition of this compound into 1-octanethiol, hydrochloric acid (HCl), and carbon dioxide (CO₂). The generation of HCl is particularly problematic as it can catalyze further degradation and react with other components in your experiments.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the proposed SN1 hydrolysis pathway. Understanding this mechanism underscores the critical need to exclude water at every stage of handling and use.

Hydrolysis_Mechanism reagent This compound C₈H₁₇SC(O)Cl intermediate Resonance-Stabilized Cation [C₈H₁₇SC(O)]⁺ reagent->intermediate - Cl⁻ (Slow, Rate-Determining) products Decomposition Products: - 1-Octanethiol - HCl - CO₂ intermediate->products + H₂O (Fast) h2o H₂O (Moisture) h2o->intermediate

Caption: Proposed SN1 mechanism for the hydrolysis of this compound.

Part 2: Proactive Management - Storage and Handling Protocols

Proper storage and handling are not mere recommendations; they are essential protocols to preserve the reagent's purity and reactivity. Purity levels for high-quality this compound are typically 98-99%.[3]

Frequently Asked Questions: Storage

Q: What is the ideal storage temperature for this compound? A: For long-term storage, it is highly recommended to store the reagent at -20°C. This minimizes the rate of any potential decomposition. For short-term use, storing in a desiccator at 2-8°C is acceptable.

Q: The product arrived in a Sure/Seal™ bottle. How should I store it? A: Store the bottle upright at the recommended temperature. The septum-sealed cap is designed to allow for the removal of the reagent via syringe under an inert atmosphere, which is the best practice for maintaining its integrity.

Q: My lab doesn't have a -20°C freezer. Can I store it in a standard refrigerator? A: While not ideal for long-term storage, a standard refrigerator (2-8°C) is better than room temperature. However, it is crucial that the container is tightly sealed and placed within a secondary container containing a desiccant to protect it from moisture fluctuations.

Data Summary: Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C (long-term)Slows the rate of hydrolysis and other potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[4]
Container Tightly sealed, original containerPrevents ingress of moisture.[5][6]
Location Dry, well-ventilated, away from incompatible materialsEnsures safety and stability.[5][6]
Experimental Protocol: Safe Handling and Dispensing

This protocol outlines the standard procedure for safely dispensing this compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound in a septum-sealed bottle

  • Dry, argon or nitrogen-flushed glassware (e.g., reaction flask)

  • Dry, clean syringe and needle

  • Source of dry inert gas (Argon or Nitrogen) with a manifold

  • Schlenk line or glovebox (ideal)

Procedure:

  • Inert Atmosphere Preparation: If not using a glovebox, ensure your reaction flask is under a positive pressure of inert gas. This can be achieved by flame-drying the glassware under vacuum and backfilling with argon or nitrogen.

  • Temperature Equilibration: Allow the this compound bottle to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold surfaces of the container and reagent.

  • Syringe Preparation: Purge a dry syringe with inert gas. To do this, draw inert gas from the manifold into the syringe and expel it. Repeat this process at least 3-5 times.

  • Reagent Withdrawal: Pierce the septum of the this compound bottle with the needle. It is good practice to also insert a needle connected to the inert gas source to maintain positive pressure inside the bottle as you withdraw the liquid.

  • Dispensing: Slowly withdraw the desired volume of the reagent into the syringe.

  • Transfer: Immediately transfer the reagent to your reaction flask by injecting it through a septum on the flask.

  • Storage After Use: Before returning the bottle to storage, ensure the septum is clean and the cap is secure. Purge the headspace of the bottle with inert gas for a few minutes before sealing and storing at the recommended temperature.

Part 3: Troubleshooting Guide - When Things Go Wrong

Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting common problems associated with the use of this compound.

Frequently Asked Questions: Troubleshooting

Q: I opened the bottle and saw white fumes. What does this mean? A: White fumes are a strong indicator of hydrolysis. The reagent is reacting with atmospheric moisture to produce HCl gas, which then appears as fumes. The reagent has likely been compromised.

Q: My reaction is sluggish or has failed completely. Could the reagent be the problem? A: Yes, this is a common symptom of using degraded this compound. If the reagent has hydrolyzed, the actual concentration of the active compound is lower than expected, and the byproducts (especially HCl) can interfere with your reaction mechanism.

Q: How can I quickly check if my reagent is still good? A: A simple qualitative test is to perform a small-scale reaction with a reliable nucleophile (e.g., a simple primary amine in the presence of a non-nucleophilic base) that you know works. If this test reaction fails, it's a strong indication that your this compound has degraded. For a more definitive answer, analytical techniques like GC-MS or NMR spectroscopy can be used to assess purity.

Troubleshooting Workflow Diagram

If you suspect your this compound has degraded, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Experiment Fails or Yields are Low check_reagent Suspect this compound Degradation? start->check_reagent visual_inspect Visually Inspect Reagent (Fuming? Discolored?) check_reagent->visual_inspect Yes investigate_other Investigate Other Reaction Parameters (Solvent, Temp, Other Reagents) check_reagent->investigate_other No fuming Fuming/Discoloration Observed visual_inspect->fuming Yes no_fuming No Obvious Signs of Degradation visual_inspect->no_fuming No discard Discard Reagent & Procure New Stock. Review Storage/Handling Procedures. fuming->discard test_reaction Perform Small-Scale Test Reaction no_fuming->test_reaction test_fails Test Reaction Fails test_reaction->test_fails Fails test_succeeds Test Reaction Succeeds test_reaction->test_succeeds Succeeds test_fails->discard test_succeeds->investigate_other

Caption: A decision-making workflow for troubleshooting experiments involving this compound.

References

  • ChemSourcing. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from Lianyungang SHENTE New Material Co. Ltd. [Link]

  • Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

  • Kevill, D. N., & D'Souza, M. J. (1998). Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate. The Journal of Organic Chemistry, 63(7), 2120–2124. [Link]

  • ChemSourcing. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Retrieved from Lianyungang SHENTE New Material Co. Ltd. [Link]

  • ChemSrc. (n.d.). This compound | CAS#:13889-96-8. Retrieved from ChemSrc.com. [Link]

  • ChemSourcing. (n.d.). Procuring this compound: A Guide for Industrial Buyers. Retrieved from Lianyungang SHENTE New Material Co. Ltd. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Reaction Outcomes with S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for S-Octyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected outcomes in their chemical syntheses. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the nuanced reactivity of this versatile reagent. Our goal is to empower you with the expertise to not only solve immediate experimental challenges but also to design more robust and reliable synthetic strategies for the future.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered when working with this compound.

Q1: My reaction with this compound is sluggish or shows no conversion. What are the primary factors to investigate?

A1: The most common culprits for low or no reactivity are the quality of the this compound, the presence of moisture, and insufficient nucleophilicity of your substrate. This compound is highly sensitive to moisture and can hydrolyze, rendering it inactive. Ensure that your solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, if your nucleophile (e.g., an amine) is weakly nucleophilic, you may need to employ a stronger, non-nucleophilic base to deprotonate it and enhance its reactivity.

Q2: I've observed a white precipitate in my reaction mixture. What is it likely to be?

A2: A white precipitate is often the hydrochloride salt of the base used in the reaction (e.g., triethylammonium chloride or pyridinium chloride). This is a normal byproduct of the reaction as the base neutralizes the hydrochloric acid generated. However, if you are not using a base, or if the precipitate forms immediately upon addition of the chlorothioformate, it could be a sign of a side reaction, such as the formation of a symmetrical urea if your amine is the nucleophile.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. It is also light-sensitive and should be stored in an opaque container. Storing under an inert atmosphere of nitrogen or argon is highly recommended to prevent degradation.

Q4: Can I use this compound with primary and secondary amines? Are there any differences in reactivity to expect?

A4: Yes, this compound readily reacts with both primary and secondary amines to form the corresponding S-octyl thiocarbamates. Generally, primary amines are more reactive than secondary amines due to less steric hindrance around the nitrogen atom. With sterically hindered secondary amines, you may need to use more forcing conditions, such as elevated temperatures or a stronger base, to achieve a reasonable reaction rate.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific unexpected outcomes, offering mechanistic explanations and actionable solutions.

Scenario 1: Low Yield of the Desired S-Octyl Thiocarbamate

A low yield of your target product is a common issue that can stem from several factors beyond simple moisture contamination.

  • Incomplete Reaction: The nucleophilicity of your substrate, steric hindrance, and reaction temperature all play a crucial role. Electron-deficient amines, for example, are less nucleophilic and may react slowly.

  • Side Reactions: The formation of byproducts such as symmetrical ureas can significantly reduce the yield of the desired thiocarbamate. This occurs when the amine starting material reacts with an isocyanate intermediate, which can form under certain conditions.

  • Product Instability: The desired thiocarbamate itself might be unstable under the reaction or workup conditions, especially in the presence of strong acids or bases at elevated temperatures.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the reaction is stalling or if the product is forming and then degrading.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be mindful of the potential for byproduct formation at higher temperatures.

    • Base Selection: For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to fully deprotonate the amine. For sterically hindered amines, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.

    • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can often accelerate the reaction. The polarity of the solvent can affect the solvolysis of the chlorothioformate, with more ionizing solvents potentially favoring a unimolecular pathway.

  • Workup Procedure: Ensure your workup procedure is not contributing to product loss. If your product is sensitive to pH changes, maintain a neutral pH during extraction. If emulsions form during the aqueous workup, adding brine or filtering the organic layer through a pad of celite can help.

Scenario 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS analysis indicates the presence of byproducts. Identifying these is key to rectifying the issue.

  • Symmetrical Urea:

    • Formation Mechanism: This is a particularly common byproduct when working with primary amines. It can arise from the reaction of the amine with an isocyanate intermediate. The isocyanate can be formed from the decomposition of the desired thiocarbamate or from a side reaction of the chlorothioformate itself.

    • Prevention: Use a slight excess of the this compound to ensure all the amine is consumed. Running the reaction at lower temperatures can also disfavor the formation of the isocyanate intermediate.

  • Hydrolysis Product (Octanethiol):

    • Formation Mechanism: If there is moisture in the reaction, the this compound will hydrolyze to form the unstable S-octyl thioformic acid, which can then decompose to octanethiol and carbon dioxide.

    • Prevention: As mentioned previously, strict anhydrous conditions are paramount. Use freshly distilled solvents and dry all glassware thoroughly.

  • Double Addition to Primary Amines:

    • Formation Mechanism: Primary amines have two N-H protons, and under certain conditions, a second molecule of this compound can react to form an iminodicarbonate-type byproduct.

    • Prevention: Use a 1:1 stoichiometry of the amine to the chlorothioformate, or a slight excess of the amine. Adding the chlorothioformate slowly to the reaction mixture can also help to minimize this side reaction.

  • LC-MS: Ideal for identifying the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.[1]

Experimental Protocols

To aid in your troubleshooting efforts, here are some standard experimental protocols that can be adapted to your specific needs.

Protocol 1: General Procedure for the Synthesis of S-Octyl Thiocarbamates from Amines
  • To a stirred solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add this compound (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting a Low-Yielding Reaction
  • Initial Diagnosis: Run a small-scale test reaction and monitor it closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Note the appearance of any new spots and the disappearance of starting materials.

  • Condition Screening: Set up a parallel synthesis array to screen different bases (e.g., triethylamine, DIPEA, DBU), solvents (e.g., dichloromethane, THF, acetonitrile, DMF), and temperatures (e.g., 0 °C, room temperature, 50 °C).

  • Analysis of Results: Compare the outcomes of the different reaction conditions to identify the optimal parameters for your specific substrate.

Data Presentation

Parameter Recommendation for Hindered Amines Recommendation for Electron-Deficient Amines Rationale
Base Diisopropylethylamine (DIPEA) or DBUSodium Hydride (NaH) or DBUDIPEA is a bulky, non-nucleophilic base that can deprotonate the amine without competing as a nucleophile. NaH and DBU are strong bases that can effectively deprotonate less nucleophilic amines.
Solvent Acetonitrile or DMFDMF or DMSOPolar aprotic solvents can help to solvate the ionic intermediates and accelerate the reaction rate.
Temperature Room Temperature to 50 °C50-80 °CHigher temperatures may be required to overcome the activation energy for less reactive substrates.
Addition Rate Slow, dropwise additionSlow, dropwise additionSlow addition of the chlorothioformate helps to control the reaction exotherm and can minimize the formation of byproducts.

Visualizing Reaction Pathways and Troubleshooting

General Reaction Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Carbon SOCT This compound SOCT->Intermediate Protonated_Product Protonated Thiocarbamate Intermediate->Protonated_Product Chloride Cl⁻ Intermediate->Chloride Leaving Group Product S-Octyl Thiocarbamate Protonated_Product->Product Salt Base-H⁺Cl⁻ Protonated_Product->Salt Base Base Base->Salt G Start Low Yield Observed Check_Moisture Strictly Anhydrous Conditions? Start->Check_Moisture Yes_Moisture Dry Solvents & Reagents Use Inert Atmosphere Check_Moisture->Yes_Moisture No No_Moisture Monitor Reaction by TLC/LC-MS Check_Moisture->No_Moisture Yes End Improved Yield Yes_Moisture->End Stalled Reaction Stalled? No_Moisture->Stalled Degradation Product Degradation? Stalled->Degradation No Optimize Optimize Conditions: - Stronger Base - Higher Temperature - Polar Aprotic Solvent Stalled->Optimize Yes Workup Modify Workup: - Neutral pH - Brine Wash Degradation->Workup Yes Optimize->End Workup->End

Caption: A logical workflow for troubleshooting low yields in thiocarbamate synthesis.

References

  • HELDIA - University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 13889-96-8. Retrieved from [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up Reactions with S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Octyl chlorothioformate (CAS No. 13889-96-8). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you anticipate and overcome the unique challenges associated with this highly reactive intermediate.

This compound is a versatile reagent, primarily used for introducing the octylthio-carbonyl group, which is a key structural motif in many pharmaceutical and agrochemical compounds.[1][2] Its high reactivity, however, necessitates a thorough understanding of its behavior to ensure a safe, efficient, and scalable synthetic process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A1: this compound is a hazardous chemical that must be handled with care. The primary risks include skin irritation, the potential for serious eye damage, and respiratory irritation.[3] Always consult the latest Safety Data Sheet (SDS) before use.[3][4]

  • Required PPE:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]

    • Skin Protection: Use impervious gloves (e.g., nitrile, neoprene) and wear fire/flame-resistant and impervious clothing to prevent skin contact.[3][5]

    • Respiratory Protection: All handling should be done in a well-ventilated chemical fume hood.[5][6] If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate cartridge is necessary.[4][5]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: this compound is sensitive to moisture, air, and light. Improper storage is a leading cause of reagent degradation, leading to poor reaction performance. Store the reagent in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases, acids, and oxidizing agents.[5][6] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q3: What analytical techniques are recommended for determining the purity of incoming this compound?

A3: The purity of the starting material is critical for a successful scale-up. Reputable suppliers typically provide material with 98% or 99% purity.[3] Always request a Certificate of Analysis (CoA) for each batch.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is the preferred method for assessing purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and detect non-volatile, proton-containing impurities.

  • Titration: A simple titration can be used to determine the molarity of the active chlorothioformate, providing a quick measure of its reactivity.

Q4: How does the reactivity of this compound compare with other acylating agents?

A4: The chlorothioformate functional group is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles, particularly amines and alcohols.[1] Its reactivity is comparable to that of acyl chlorides. The reaction with primary and secondary amines is typically very fast and exothermic, while reactions with alcohols may require a base catalyst and/or elevated temperatures to proceed at a reasonable rate.[7]

Part 2: Troubleshooting Guide for Scale-Up

Scaling up reactions introduces challenges related to mass and heat transfer, mixing, and reagent addition. This guide addresses specific problems you may encounter.

Problem 1: Reaction fails to go to completion or stalls.

  • Potential Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage (exposure to moisture). Hydrolysis of the chlorothioformate group is a common issue.

    • Solution: Always use a fresh bottle of the reagent or re-assay the purity of your current stock before use. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.

  • Potential Cause 2: Insufficient Mixing. In larger reactors, inefficient mixing can create localized areas of low reagent concentration, slowing the overall reaction rate.

    • Solution: Evaluate your reactor's mixing efficiency. For the given scale, ensure the impeller type (e.g., pitched-blade turbine, anchor) and agitation speed are adequate to maintain a homogenous solution. Consider installing baffles to improve turbulent mixing.

  • Potential Cause 3: Poor Temperature Control. The reaction may be more temperature-sensitive than observed at the lab scale.

    • Solution: Profile the reaction temperature accurately. Ensure your reactor's heating/cooling jacket and temperature probes are responsive and calibrated. A small exotherm on a 100 mg scale can become a significant temperature drop on a 1 kg scale if the reaction is endothermic or a dangerous temperature spike if it's exothermic.

Problem 2: Significant formation of side products, leading to low yield and difficult purification.

  • Potential Cause 1: Uncontrolled Exotherm. The reaction between this compound and nucleophiles (especially amines) is often highly exothermic. A rapid temperature increase can accelerate side reactions or cause product decomposition.

    • Solution: Control the rate of addition. Add the this compound dropwise to the solution of the nucleophile, especially during scale-up. Ensure the reactor's cooling system can handle the heat load generated by the reaction. A semi-batch process (where one reagent is added over time) is standard for managing exotherms at scale.

  • Potential Cause 2: Inadequate Scavenging of HCl Byproduct. The reaction generates hydrochloric acid (HCl), which can catalyze side reactions or react with sensitive functional groups.

    • Solution: Use at least one equivalent of a suitable acid scavenger. Tertiary amines like triethylamine (TEA) or pyridine are common choices.[8] Ensure the scavenger is added appropriately and does not introduce its own set of side reactions. The choice of scavenger can be critical and may require optimization.

  • Potential Cause 3: Impurities in Starting Materials or Solvents.

    • Solution: Verify the purity of all reagents and solvents. Water is a particularly problematic impurity as it will consume the chlorothioformate. Use anhydrous solvents when possible.

Problem 3: Product purification is difficult at scale.

  • Potential Cause 1: Formation of Emulsions during Workup. The octyl chain imparts significant lipophilicity, which can lead to stable emulsions during aqueous workups, making phase separation difficult.

    • Solution: Perform a small-scale "shake test" to anticipate workup issues. If emulsions form, consider adding a small amount of brine (saturated NaCl solution) to increase the aqueous phase density and break the emulsion. Alternatively, a different workup procedure, such as filtration followed by solvent swap, might be necessary.

  • Potential Cause 2: Product is an oil and cannot be crystallized.

    • Solution: Avoid chromatography at scale where possible.[9] Consider purification by distillation if the product is thermally stable.[9] If distillation is not feasible, investigate alternative salt forms or derivatization to induce crystallization.

  • Potential Cause 3: Byproducts co-crystallize with the product.

    • Solution: Analyze the impurities in your crude product. Understanding their structure can help in designing a more effective purification strategy. A change in crystallization solvent or a reslurry of the crude solid in a solvent that selectively dissolves the impurity can be effective.[10]

Troubleshooting Decision Workflow

The following diagram outlines a logical pathway for diagnosing and resolving common issues during the scale-up process.

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Impure Product) check_reagents Step 1: Verify Reagent Quality - Purity of this compound? - Anhydrous Solvents Used? - Nucleophile Purity? start->check_reagents Start Here check_process Step 2: Review Process Parameters - Temperature Control Adequate? - Addition Rate Controlled? - Mixing Efficient? check_reagents->check_process Reagents OK solution_reagent Solution: - Use Fresh/Re-assayed Reagent - Dry Solvents Rigorously - Purify Starting Materials check_reagents->solution_reagent Issue Found check_workup Step 3: Analyze Workup & Purification - Emulsion Formation? - Correct pH for Extraction? - Optimal Crystallization Solvent? check_process->check_workup Process OK solution_process Solution: - Improve Heat Transfer - Slow Reagent Addition (Semi-Batch) - Optimize Agitation Speed/Impeller check_process->solution_process Issue Found solution_workup Solution: - Use Brine/Change Solvents - Optimize pH - Screen for New Crystallization  or Distillation Conditions check_workup->solution_workup Issue Found end_node Problem Resolved solution_reagent->end_node solution_process->end_node solution_workup->end_node safe_handling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood 2. Work in a Ventilated Chemical Fume Hood ppe->fume_hood glassware 3. Ensure All Glassware is Dry fume_hood->glassware inert 4. Purge Reactor with Inert Gas (N2/Ar) glassware->inert charge 5. Charge Nucleophile, Base, and Solvent inert->charge cool 6. Cool Reactor to Target Temperature charge->cool add 7. Add this compound via Dropping Funnel (Controlled) cool->add monitor 8. Monitor Temperature and Reaction Progress (IPC) add->monitor quench_reaction 9. Quench Reaction Mixture (e.g., with Water) monitor->quench_reaction quench_excess 10. Safely Quench Excess Reagent (See Protocol 2) quench_reaction->quench_excess dispose 11. Dispose of Waste According to Regulations quench_excess->dispose

Caption: A process flow for the safe handling of this compound.

Part 4: Reference Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 13889-96-8[1][3]
Molecular Formula C₉H₁₇ClOS[1][6]
Molecular Weight ~208.75 g/mol [1]
Density ~1.045 g/cm³[1][3]
Boiling Point ~258 °C @ 760 mmHg[1][3]
Flash Point ~109.8 °C[3][6]

References

  • S-Octyl carbonochloridothioate SDS, 13889-96-8 Safety D
  • Quality and Safety of this compound: Wh
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • Buy this compound
  • The Role of this compound in Modern Chemical Synthesis. Self-publishing.
  • S-Octyl chlorothioform
  • Tools for Purifying the Product.
  • Impurity Occurrence and Removal in Crystalline Products
  • S-Octyl chlorothioform
  • Reactivity of octyl chloroform
  • S-Octyl carbonochloridothio
  • Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS). Benchchem.
  • Procuring this compound: A Guide for Industrial Buyers. Self-publishing.
  • CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube.

Sources

Technical Support Center: S-Octyl Chlorothioformate Reactivity and Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Octyl chlorothioformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use, with a specific focus on the critical impact of catalyst choice on reaction outcomes.

Introduction to this compound and Catalysis

This compound (SOC) is a versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its primary function is to introduce an S-octyl thiocarbonyl group through reactions with nucleophiles like amines, alcohols, and thiols. The success of these reactions—in terms of yield, selectivity, and reaction time—is heavily dependent on the appropriate choice of catalyst. An inadequate catalyst can lead to a host of issues, including low or no product yield, formation of unwanted byproducts, and difficult purification. This guide will help you navigate these challenges by providing a clear understanding of how different catalysts interact with SOC and how to troubleshoot catalyst-related problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in reactions with this compound?

A catalyst in SOC reactions serves to accelerate the rate of reaction by providing an alternative, lower-energy reaction pathway. Typically, this involves either activating the this compound itself, making it more susceptible to nucleophilic attack, or enhancing the nucleophilicity of the reacting partner.

Q2: What are the main types of catalysts used with this compound?

The most common catalysts fall into three main categories:

  • Lewis Acids: (e.g., AlCl₃, ZnCl₂, TiCl₄) These catalysts function by coordinating to the carbonyl oxygen or the chlorine atom of the chlorothioformate, increasing its electrophilicity.

  • Nucleophilic Catalysts: (e.g., 4-Dimethylaminopyridine (DMAP), Pyridine) These catalysts react with the chlorothioformate to form a highly reactive intermediate, which is then more readily attacked by the primary nucleophile.[1][2]

  • Bases: (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) While often used as stoichiometric reagents to scavenge the HCl byproduct, bases can also play a catalytic role by deprotonating the nucleophile, thereby increasing its reactivity.

Q3: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on several factors, including the nature of the nucleophile, the solvent, and the desired reaction conditions. For highly reactive nucleophiles, a simple base might be sufficient. For less reactive or sterically hindered nucleophiles, a more powerful nucleophilic catalyst like DMAP or a Lewis acid might be necessary. It is often recommended to screen a small selection of catalysts to find the optimal conditions for a new reaction.

Q4: Can the wrong catalyst lead to side reactions?

Absolutely. For example, using a strong, non-hindered base like triethylamine with a tertiary amine substrate can sometimes lead to dealkylation of the base itself.[3] Lewis acids, if not used carefully, can promote side reactions or degradation of sensitive functional groups.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Probable CauseRecommended Solution(s)
Insufficient Catalyst Activity The chosen catalyst may not be strong enough to activate the this compound or the nucleophile under the reaction conditions. Solution: Switch to a more potent catalyst. If you are using a simple base like TEA, consider adding a catalytic amount of DMAP. If using a mild Lewis acid, try a stronger one, but be mindful of potential side reactions.
Catalyst Poisoning The catalyst may be deactivated by impurities in the starting materials, solvent, or by the presence of water. Solution: Ensure all reagents and solvents are pure and anhydrous.[1] If catalyst poisoning is suspected, consider using a higher catalyst loading or purifying your starting materials.
Poor Catalyst Solubility The catalyst may not be soluble in the reaction solvent, preventing it from participating effectively in the reaction. Solution: Choose a solvent in which both the catalyst and reactants are soluble. Alternatively, consider using a phase-transfer catalyst for reactions in biphasic systems.[4][5]
Steric Hindrance If either the nucleophile or the substrate is sterically hindered, the catalyst may not be able to facilitate the reaction effectively. Solution: Consider using a less sterically hindered catalyst or a catalyst known to be effective for hindered substrates. Increasing the reaction temperature may also help overcome steric barriers.
Problem 2: Formation of Impurities and Side Products
Probable CauseRecommended Solution(s)
Reaction with Solvent Some catalysts can promote the reaction of this compound with the solvent, especially if the solvent has nucleophilic properties (e.g., alcohols). Solution: Use a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Over-activation by Catalyst A highly active catalyst can sometimes lead to undesired side reactions or decomposition of the product. Solution: Reduce the catalyst loading or switch to a milder catalyst. Monitoring the reaction closely by TLC or LC-MS can help determine the optimal reaction time to minimize side product formation.
Hydrolysis of this compound Traces of water in the reaction mixture can lead to the hydrolysis of the starting material, especially in the presence of a catalyst. Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions involving the base As mentioned, some amine bases can react with the chlorothioformate. Solution: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).[3]

Catalyst Selection and Reaction Mechanisms

The choice of catalyst dictates the reaction mechanism and, consequently, the outcome of the reaction. Below is a comparison of common catalytic systems.

Table 1: Comparison of Common Catalysts for Reactions with this compound

Catalyst TypeExample(s)Mechanism of ActionAdvantagesDisadvantages
Lewis Acid AlCl₃, ZnCl₂Coordination to carbonyl oxygen or chlorine, increasing electrophilicity of the carbonyl carbon.Effective for weakly nucleophilic substrates.Can be harsh, leading to side reactions; often required in stoichiometric amounts; moisture sensitive.
Nucleophilic Catalyst DMAPForms a highly reactive acylpyridinium intermediate.[1]Highly efficient, often requiring only catalytic amounts; accelerates reactions significantly.[2]Can be toxic; may be too reactive for some substrates, leading to side reactions.
Base TEA, DIPEADeprotonates the nucleophile, increasing its reactivity.Inexpensive; also acts as an acid scavenger.Can lead to side reactions if the base is also nucleophilic; may not be sufficient for unreactive nucleophiles.
Phase-Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB)Transports a water-soluble nucleophile into an organic phase to react with the chlorothioformate.[4][5]Useful for biphasic reactions; avoids the need for expensive anhydrous solvents.Catalyst can sometimes be difficult to remove from the reaction mixture.
Visualizing Reaction Mechanisms

.dot

Lewis_Acid_Catalysis SOC This compound Activated_Complex Activated Complex SOC->Activated_Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Activated_Complex Product Product (S-Octyl Thiocarbamate) Activated_Complex->Product Byproduct HCl + Lewis Acid Activated_Complex->Byproduct Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Complex Nucleophilic Attack

Caption: Lewis Acid Catalysis of this compound Reaction.

.dot

DMAP_Catalysis SOC This compound Acylpyridinium Acylpyridinium Intermediate SOC->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Nucleophilic Attack Product Product (S-Octyl Thiocarbamate) Acylpyridinium->Product DMAP_H DMAP-H⁺Cl⁻ Acylpyridinium->DMAP_H Nucleophile Nucleophile (Nu-H) Nucleophile->Acylpyridinium Acyl Transfer

Caption: DMAP-Catalyzed Acylation with this compound.

Experimental Protocols

General Procedure for DMAP-Catalyzed Reaction of this compound with an Amine
  • To a solution of the amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add this compound (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

.dot

Troubleshooting_Workflow Start Reaction with this compound Fails Check_Purity Check Purity of Starting Materials and Solvents Start->Check_Purity Check_Catalyst Evaluate Catalyst Choice Check_Purity->Check_Catalyst Purity OK Purify Purify Reagents/Solvents Check_Purity->Purify Impure Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Catalyst Appropriate Switch_Catalyst Switch to a Different Catalyst (e.g., DMAP, Lewis Acid) Check_Catalyst->Switch_Catalyst Ineffective Catalyst Optimize_Temp Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp Suboptimal Success Successful Reaction Check_Conditions->Success Optimal Purify->Check_Purity Switch_Catalyst->Check_Conditions Optimize_Temp->Success

Caption: A Stepwise Troubleshooting Workflow for this compound Reactions.

References

  • BenchChem. (2025). Technical Support Center: O-2-Naphthyl Chlorothioformate Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Thiophene Acylation.
  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.).
  • Organic Reactions. (n.d.). Steglich Esterification. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • The Role of this compound in Modern Chemical Synthesis. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Thioesterification Reagents: S-Octyl Chlorothioformate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of thioesters is a critical process due to their role as key intermediates in organic chemistry and biochemistry. This guide provides an objective comparison of S-Octyl chlorothioformate with other thioesterification reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for specific research needs.

Thioesters, the sulfur analogs of esters, are pivotal in numerous biological processes, including fatty acid metabolism and non-ribosomal peptide synthesis.[1] In synthetic organic chemistry, they serve as versatile building blocks for forming C-C, C-N, and C-O bonds due to the unique reactivity of the thioester linkage.[1] This guide delves into the most common and effective methods for thioester synthesis, offering a comparative analysis of their performance with a special focus on this compound.

Introduction to this compound: Properties and Reactivity

This compound (CAS 13889-96-8) is an organosulfur compound that has gained prominence as a versatile reagent in modern chemical synthesis. Its molecular formula is C9H17ClOS, and it has a molecular weight of approximately 208.75 g/mol . The key to its utility lies in the reactive chlorothioformate group, which readily undergoes nucleophilic substitution. This characteristic makes it an excellent choice for introducing thioester linkages and for various acylation and alkylation processes.

Key physical properties for consideration in experimental design include its density of 1.045 g/cm³ and a boiling point of 258°C at 760 mmHg. Reputable suppliers typically offer this reagent at high purity, often 98% or 99%, which should be verified by a Certificate of Analysis (CoA).

The Landscape of Thioesterification Reagents: A Comparative Overview

The synthesis of thioesters is a cornerstone of organosulfur chemistry, with the esterification of thiols being the most common strategy.[2] A diverse array of reagents and protocols have been developed to activate or promote the acylation of thiols.[2] The choice of reagent is often dictated by factors such as substrate scope, reaction conditions, and the desired purity of the final product.

Thioesters possess a unique reactivity profile, positioning them between the highly reactive acyl chlorides and the less reactive esters.[3] This tunable reactivity, often modulated by the nature of the thiol leaving group, is a significant advantage in synthetic planning.[3] While more reactive than their ester counterparts, many thioesters are stable enough for purification and handling, a clear advantage over moisture-sensitive acyl chlorides.[3]

Common Classes of Thioesterification Reagents:

  • Acyl Chlorides: A traditional and efficient method for thioester synthesis involves the acylation of thiols with acyl chlorides. This method is often rapid and high-yielding.

  • Carboxylic Acid Activating Agents: Direct condensation of carboxylic acids with thiols is an atom-economical approach that requires an activating agent.[1] Popular choices include carbodiimides like Dicyclohexylcarbodiimide (DCC) and uronium-based reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).[1]

  • Peptide Coupling Reagents: In the realm of peptide synthesis, reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been successfully employed for the synthesis of peptide thioesters.[4]

  • Anhydrides: The reaction of thiols with anhydrides, often in the presence of a base like potassium carbonate, provides a mild and efficient route to thioesters.

This compound in Action: A Mechanistic Perspective

The utility of this compound stems from its reactive chlorothioformate group. The reaction with a nucleophile, such as an alcohol or an amine, proceeds via a nucleophilic acyl substitution mechanism. The octylthio group (C8H17S-) is a good leaving group, facilitating the reaction.

Caption: General mechanism of thioesterification using this compound.

Performance Comparison: this compound vs. Alternatives

The selection of a thioesterification reagent is a critical decision in synthetic design. The following table provides a comparative overview of this compound and other common reagents.

Reagent ClassExample(s)Typical ConditionsYield (%)AdvantagesDisadvantages
Chlorothioformates This compound Organic solvent, often with a baseHighGood reactivity, versatile for acylation and alkylation.Can be moisture sensitive, requires careful handling.
Acyl Chlorides Acetyl chloride, Benzoyl chlorideAnhydrous conditions, often with a base85-98High reactivity, readily available.Highly moisture sensitive, can generate corrosive HCl byproduct.[3]
Carbodiimides Dicyclohexylcarbodiimide (DCC)CH₂Cl₂, rt, 1-5 h65-95[1]Effective for a wide range of substrates.[1]Forms insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[1]
Uronium Salts TBTUCH₂Cl₂, DIPEA, rt, 15-45 min72-92[1]Fast reaction times, water-soluble byproducts.[1]Can be sensitive to moisture.[1]
Anhydrides Acetic anhydridePolar solvent, base, rtGood to ExcellentInexpensive, readily available, mild conditions.May require activation, can have lower reactivity than acyl chlorides.
Peptide Coupling Reagents PyBOPStandard peptide coupling conditionsGoodEffective for peptide thioesters, minimizes racemization.[4]Can be expensive, may require specialized knowledge for optimal use.
Experimental Protocols

A. General Protocol for Thioester Synthesis using this compound

Causality: This protocol is designed for the efficient synthesis of a thioester from a carboxylic acid. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) facilitates the formation of a reactive intermediate, which is then readily attacked by the thiol.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Thiol Addition: Add 1-octanethiol (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired S-octyl thioester.

B. Protocol for Thioester Synthesis from an Acyl Chloride

Causality: This method is suitable for readily available and stable acyl chlorides. The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions or decomposition of acid-sensitive functional groups.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM.

  • Acyl Chloride Addition: Cool the solution to 0°C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude thioester by column chromatography.

Caption: Comparative experimental workflows for thioester synthesis.

Safety and Handling Considerations

This compound requires careful handling. It is advisable to consult the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) prior to use. Hazard statements often indicate risks of skin irritation, serious eye damage, and potential respiratory irritation. Therefore, the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, is essential. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of thioesters. Its reactivity profile and relative stability make it a compelling choice for a variety of synthetic applications, from pharmaceutical development to the creation of novel materials. While other reagents each have their own merits, the ease of use and high reactivity of this compound position it as a strong contender in the synthetic chemist's toolkit. The choice of the optimal reagent will ultimately depend on the specific substrate, desired reaction scale, and the purification strategy. This guide provides the foundational knowledge and practical protocols to make an informed decision for your thioesterification needs.

References

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Efficacy of S-Octyl chlorothioformate versus other acylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Acylating Agents: A Comparative Analysis of S-Octyl chlorothioformate

In the landscape of modern organic synthesis, the acylation of nucleophiles stands as a fundamental and ubiquitous transformation. For researchers in pharmaceuticals and agrochemicals, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic pathway. While traditional reagents like acid chlorides and anhydrides are workhorses of the field, specialized agents such as this compound offer unique advantages for specific applications.

This guide provides a comprehensive comparison of the efficacy of this compound against other common acylating agents. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of reagents and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will explore the reactivity, selectivity, and practical handling of these reagents, supported by established chemical principles and experimental protocols.

The Acylating Agents: A Profile of Reactivity and Function

The efficacy of an acylating agent is a function of the electrophilicity of its carbonyl carbon and the stability of its leaving group. A more electrophilic carbon and a better leaving group translate to higher reactivity.

This compound

This compound (C₉H₁₇ClOS) is a specialized acylating agent characterized by its reactive chlorothioformate group.[1][2] Its primary utility lies in its ability to readily undergo nucleophilic substitution to introduce thioester linkages into molecules. Thioesters are crucial intermediates and structural motifs in numerous biologically active compounds.[3][4] The leaving group in this case, the chloride ion, is an excellent leaving group, rendering the molecule highly reactive towards nucleophiles.

Acid Chlorides (e.g., Acetyl Chloride)

Acid chlorides are among the most reactive carboxylic acid derivatives.[5] Their high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[6] This heightened reactivity often leads to rapid reaction times.[7][8] However, it can be a double-edged sword, potentially causing lower selectivity with multifunctional substrates. A significant practical consideration is the formation of corrosive hydrogen chloride (HCl) gas as a byproduct.[7][9]

Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are generally less reactive than their acid chloride counterparts.[7] While still effective acylating agents, they offer a milder and often more selective reaction profile.[7][10] The leaving group is a carboxylate anion, which is a weaker base (and thus a better leaving group) than the hydroxide of a carboxylic acid but not as good as the chloride ion of an acyl chloride. The byproduct of acylation with an anhydride is a carboxylic acid, which is less corrosive and more easily handled than HCl.[7]

Comparative Efficacy: A Head-to-Head Analysis

The choice of an acylating agent hinges on a trade-off between reactivity, selectivity, cost, and handling safety.

G cluster_reactivity General Reactivity Spectrum Acid Chlorides Acid Chlorides This compound This compound Acid Chlorides->this compound Decreasing Reactivity Acid Anhydrides Acid Anhydrides This compound->Acid Anhydrides Decreasing Reactivity Esters / Amides Esters / Amides Acid Anhydrides->Esters / Amides Decreasing Reactivity

Caption: Relative reactivity of common acylating agents.

Reactivity and Reaction Speed

The general order of reactivity for acylation is: Acid Chlorides > Chlorothioformates > Acid Anhydrides .[11]

  • Acid chlorides are the champions of speed, often achieving high yields in significantly shorter reaction times.[7][8] This is ideal for rapid, small-scale syntheses where the substrate is robust.

  • This compound is also highly reactive due to the excellent chloride leaving group. Its reactivity is tailored for efficient reactions with thiols to form thioesters.

  • Acid anhydrides react more slowly, which can be advantageous when greater control over the reaction is required, particularly in large-scale industrial processes or with sensitive substrates.[7]

Selectivity

With high reactivity comes the potential for diminished selectivity.

  • The aggressive nature of acid chlorides can lead to unwanted side reactions with poly-functionalized molecules.

  • The milder conditions associated with acid anhydrides often afford higher selectivity, allowing for the acylation of a specific functional group in the presence of others.[7]

  • This compound provides high selectivity for soft nucleophiles like thiols, which is a key advantage for its intended applications. The reaction between a chlorothioformate and a thiol is a highly efficient method for thioester synthesis.[4]

Byproducts and Workup

The nature of the byproduct significantly impacts the ease of the reaction workup and overall process safety.

  • Acid Chlorides & this compound: Both produce HCl. This requires the use of a stoichiometric amount of base (like pyridine or triethylamine) to act as a scavenger, which can complicate purification.[8] The corrosive nature of HCl also necessitates careful handling and material considerations.[9]

  • Acid Anhydrides: Produce a carboxylic acid byproduct. This is less volatile and corrosive than HCl and can often be removed by a simple aqueous wash.[7]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the discussed acylating agents.

FeatureThis compoundAcid ChloridesAcid Anhydrides
Relative Reactivity HighVery HighModerate
Primary Application Thioester synthesisGeneral acylation[12]General acylation (often preferred for selectivity)[7]
Typical Nucleophiles Thiols, AlcoholsAlcohols, Phenols, Amines, Thiols[8][13]Alcohols, Phenols, Amines[14]
Primary Byproduct Hydrogen Chloride (HCl)Hydrogen Chloride (HCl)[7]Carboxylic Acid (e.g., Acetic Acid)[7]
Handling Considerations Moisture sensitive; CorrosiveMoisture sensitive; Highly Corrosive[5][9]Moisture sensitive; Less corrosive than acid chlorides[7]
Selectivity Profile High for thiolsCan be low with complex substrates[7]Generally higher than acid chlorides[7]

Experimental Protocols & Methodologies

A self-validating protocol is essential for reproducible results. Below are representative procedures for acylation reactions.

Protocol 1: General Procedure for Thioester Synthesis using this compound

This protocol describes the reaction of this compound with a thiol to form a thioester.

  • Reaction Setup: To a stirred solution of the desired thiol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., THF or Dichloromethane) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.05 eq.) dropwise to the cooled solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of an Alcohol with an Acid Chloride

This protocol is adapted from standard procedures for Friedel-Crafts acylation and alcoholysis.[15]

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane in a round-bottomed flask equipped with a magnetic stir bar and an inert gas inlet. Cool the flask to 0 °C.

  • Reagent Addition: Add the acid chloride (e.g., acetyl chloride) (1.1 eq.) dropwise via syringe. Observe for the formation of a precipitate (pyridinium hydrochloride).

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1M HCl solution to neutralize excess pyridine. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting ester by chromatography or distillation.

G cluster_workflow Typical Acylation Experimental Workflow Setup Reaction Setup (Inert Atmosphere, 0°C) Addition Dropwise addition of Acylating Agent Monitor Reaction Monitoring (TLC) Workup Aqueous Workup (Quench, Extract) Purify Purification (Chromatography/Distillation)

Caption: A generalized workflow for acylation reactions.

Protocol 3: General Procedure for Acylation of an Amine with an Acid Anhydride

This procedure is a standard method for the formation of amides.[16]

  • Reaction Setup: In a flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane or THF.

  • Reagent Addition: Add the acid anhydride (e.g., acetic anhydride) (1.1 eq.) to the solution. For less reactive amines, a base catalyst like pyridine or DMAP (4-dimethylaminopyridine) may be added.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often exothermic. Monitor progress by TLC.

  • Workup: Once the reaction is complete, add water to hydrolyze any remaining anhydride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with dilute acid (to remove any remaining amine), followed by a base wash (to remove the carboxylic acid byproduct), and finally brine. Dry the organic phase, concentrate, and purify the amide product, typically by recrystallization or column chromatography.

Mechanistic Considerations: The Unifying Principle

All these reactions proceed via a common mechanism: nucleophilic acyl substitution . The nucleophile (an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (Cl⁻ for acid chlorides and chlorothioformates, or RCOO⁻ for anhydrides) to yield the acylated product.

G Reactants Nu-H + R-C(=O)-L Intermediate [R-C(O⁻)(L)-Nu⁺-H] Reactants->Intermediate Nucleophilic Attack Products R-C(=O)-Nu + H-L Intermediate->Products Leaving Group Expulsion

Caption: The general mechanism of nucleophilic acyl substitution.

Conclusion and Strategic Recommendations

The selection of an acylating agent is a strategic decision that must align with the specific demands of the chemical transformation.

  • For maximum reactivity and speed , particularly with robust substrates, acid chlorides are often the reagent of choice, provided the generation of HCl is managed.

  • When selectivity is paramount , or when working with sensitive functional groups or on a larger scale, the milder nature of acid anhydrides makes them a more prudent and practical option.[7]

  • This compound carves its niche as a highly effective and specialized reagent. For syntheses requiring the specific and efficient formation of thioester bonds , its tailored reactivity profile makes it an indispensable tool in the synthetic chemist's arsenal. It provides a direct and high-yielding pathway to a class of compounds that are often challenging to synthesize using more general-purpose acylating agents.

Ultimately, a deep understanding of the relative strengths and weaknesses of each class of acylating agent empowers the researcher to design more efficient, selective, and successful synthetic routes, accelerating innovation in drug discovery and materials science.

References

  • Vertex AI Search. (2026).
  • Benchchem. (2025). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
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  • Benchchem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus.
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  • PubChem. (n.d.).
  • Royal Society of Chemistry. (n.d.). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Chemistry LibreTexts. (2024). 11.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Acyl chloride.
  • ECHEMI. (n.d.).
  • LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Sigma-Aldrich. (n.d.).
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  • Chemistry Stack Exchange. (2023). Thiol vs carboxylic acid reactivity to acyl chlorides?.
  • ResearchGate. (2024). Does Acetyl Chloride (AcCl)
  • ResearchGate. (n.d.).
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A Senior Application Scientist's Guide to the Analytical Validation of S-Octyl Chlorothioformate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validation in Synthesizing with S-Octyl Chlorothioformate

This compound (CAS 13889-96-8) is a highly versatile reagent in modern organic synthesis, prized for its reactive chlorothioformate group.[1] This functional group readily undergoes nucleophilic substitution, making it an efficient building block for introducing S-octyl thiocarbamate and dithiocarbonate moieties, which are prevalent in novel pharmaceutical and agrochemical candidates.[1] However, the successful integration of these synthesized intermediates into drug development pipelines is entirely contingent on the rigor of their analytical validation.

For researchers and drug development professionals, analytical validation is not a mere box-checking exercise. It is the documented, scientific proof that an analytical method is suitable for its intended purpose.[2][3] This guide provides a comprehensive framework for the analytical validation of products derived from this compound. It moves beyond rote protocols to explain the causality behind experimental choices, compares synthetic routes from an analytical perspective, and provides the technical data needed to build a robust, self-validating system for quality assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

I. Core Reactivity and Target Analytes

This compound's reactivity is centered on the electrophilic carbonyl carbon, which is readily attacked by a range of nucleophiles.[1][6] Understanding the primary reaction products and potential side products is the first step in designing a specific and accurate analytical method.

  • Reaction with Primary/Secondary Amines: Forms S-octyl thiocarbamates. This is a cornerstone reaction for creating a diverse range of bioactive molecules.

  • Reaction with Thiols: Forms S-octyl dithiocarbonates. The resulting dithiocarbonate linkage is another critical functional group in medicinal chemistry.[7][8]

  • Potential Impurities: Unreacted starting materials (amine, thiol), byproducts from side reactions (e.g., hydrolysis of the chlorothioformate to octanethiol), and products of over-reaction can all be present in the crude product mixture. The analytical method must be able to distinguish the desired product from these impurities.

reagent This compound C₈H₁₇SC(O)Cl thiocarbamate Product 1: S-Octyl Thiocarbamate C₈H₁₇SC(O)NR₁R₂ reagent->thiocarbamate Nucleophilic Attack dithiocarbonate Product 2: S-Octyl Dithiocarbonate C₈H₁₇SC(O)SR reagent->dithiocarbonate Nucleophilic Attack amine Primary/Secondary Amine (R₁R₂NH) amine->thiocarbamate thiol Thiol (RSH) thiol->dithiocarbonate hcl Byproduct: HCl thiocarbamate->hcl dithiocarbonate->hcl

Caption: General reaction schemes for this compound.

II. The Analytical Validation Framework: Pillars of a Defensible Method

According to ICH Q2(R2) guidelines, the objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[9] This is achieved by assessing a specific set of performance characteristics.

Validation ParameterPurpose & CausalityAcceptance Criteria (Typical)
Specificity / Selectivity Ensures the signal measured is unequivocally from the analyte. This is critical to avoid positive interference from impurities, degradants, or related compounds, which could lead to an overestimation of purity or concentration.Peak purity analysis (via DAD/PDA detector in HPLC) should pass. In chromatography, baseline resolution between the analyte and known impurities is required.
Linearity Demonstrates a proportional relationship between analyte concentration and instrument response. This underpins the ability to quantify the analyte accurately across a range of concentrations. A minimum of five concentration levels is standard practice.[2]Correlation coefficient (r²) ≥ 0.995
Range The concentration interval over which the method is precise, accurate, and linear. The range is established based on the linearity studies and the intended application (e.g., 80-120% of the target concentration for an assay).All samples within the range must meet the accuracy and precision criteria.
Accuracy Measures the closeness of the experimental value to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference standard) or by spiking a matrix with a known amount of analyte.98.0% - 102.0% recovery for drug substances.[4]
Precision Measures the degree of scatter between a series of measurements. It has two key levels: Repeatability (same lab, analyst, instrument, short interval) and Intermediate Precision (same lab, different days, analysts, or instruments).[2][10]Relative Standard Deviation (RSD) ≤ 2% for the assay of a finished product.[4]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected, but not necessarily quantified. Essential for impurity testing to confirm the presence or absence of trace components.Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantitation (LOQ) The lowest analyte concentration that can be determined with acceptable precision and accuracy. This is the critical parameter for quantitative impurity analysis.[3]S/N of 10:1; must also meet reasonable accuracy and precision criteria (e.g., RSD ≤ 10%).[4]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). This ensures the method is reliable for routine use.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptance criteria.

III. Core Analytical Techniques & Protocols

No single technique can fully validate a product. A multi-faceted approach is required to confirm identity, purity, and strength.

A. High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the workhorse for purity and quantitative analysis of this compound products, which are often non-volatile or thermally labile.[11]

  • Causality Behind Method Choice: Reversed-phase HPLC (RP-HPLC) is ideal due to the nonpolar octyl chain, which provides strong retention on C18 or C8 columns. A UV detector is suitable if the product contains a chromophore; however, many thiocarbamates lack a strong one, making Mass Spectrometry (MS) a more universal and specific detector. LC-MS provides invaluable mass confirmation, enhancing specificity.[12][13]

Protocol: HPLC-UV/MS Method for Purity of an S-Octyl Thiocarbamate

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) and a Single Quadrupole Mass Spectrometer.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

    • Start at 60% B, hold for 2 minutes.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 4 minutes.

  • Detector Settings:

    • DAD: 210 nm (for general detection) and 254 nm. Collect full spectra (190-400 nm) for peak purity analysis.

    • MS (ESI+): Scan range 100-800 m/z; Fragmentor voltage 70V.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the reaction product into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Final concentration ~1 mg/mL.

  • System Suitability Test (SST):

    • Perform five replicate injections of the sample solution.

    • Acceptance Criteria: RSD of peak area < 2.0%, Tailing Factor between 0.8 and 1.5, Theoretical Plates > 2000. The method is only valid if the SST passes.

  • Analysis & Data Interpretation:

    • Inject the sample.

    • Identity: Confirm the mass of the main peak corresponds to the [M+H]⁺ or [M+Na]⁺ adduct of the target molecule.

    • Purity: Calculate the area percent of the main peak relative to all other peaks. Use the DAD signal to perform peak purity analysis to ensure co-elution is not occurring.

    • Impurity Profile: Identify potential impurities by their mass and retention time.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile and thermally stable products, GC-MS offers excellent separation efficiency and sensitivity.[14]

  • Causality Behind Method Choice: GC is superior for separating isomers and closely related nonpolar compounds. The electron ionization (EI) source in MS provides reproducible fragmentation patterns that act as a "fingerprint" for compound identification, which can be compared against spectral libraries.[15][16]

Protocol: GC-MS Method for an S-Octyl Dithiocarbonate

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MS Detector or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature 100°C, hold for 1 minute.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector Settings:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Sample Preparation:

    • Prepare a solution of ~1 mg/mL in Dichloromethane.

  • Analysis & Data Interpretation:

    • Inject 1 µL of the sample.

    • Identity: Compare the acquired mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern (e.g., look for the molecular ion peak and characteristic losses like the octyl chain).

    • Purity: Determine the area percent purity from the Total Ion Chromatogram (TIC).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation and confirmation.[17]

  • Causality Behind Method Choice: ¹H and ¹³C NMR provide unambiguous information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and coupling patterns confirm that the desired bond formations have occurred and that the structure is correct. It is excellent for identifying structurally similar impurities.

Interpreting NMR Data for an S-Octyl Thiocarbamate (R₁=Ethyl, R₂=H)

Proton AssignmentExpected ¹H Chemical Shift (δ, ppm)Rationale
-S-CH₂-(CH₂)₆-CH₃ ~2.9 ppm (triplet)Protons alpha to the electron-withdrawing thioester group are deshielded.
-S-CH₂-CH₂-(CH₂)₅-CH₃ ~1.6 ppm (multiplet)Methylene protons beta to the sulfur.
-(CH₂)₅- ~1.2-1.4 ppm (broad multiplet)Bulk methylene protons of the octyl chain.
-CH₃ (octyl) ~0.9 ppm (triplet)Terminal methyl group.
-NH-CH₂-CH₃ ~3.3 ppm (quartet)Protons alpha to the nitrogen of the carbamate.
-NH-CH₂-CH₃ ~1.2 ppm (triplet)Terminal methyl of the ethyl group.
-NH- ~5.5-6.5 ppm (broad singlet)Amide proton, chemical shift can be variable and concentration-dependent.

Note: Data is representative. Actual shifts may vary based on solvent and specific structure.

IV. Comparative Guide: Analytical Implications of Alternative Syntheses

A key aspect of advanced analytical work is understanding how the synthetic route impacts the validation strategy. Let's compare the this compound route for a dithiocarbamate to a common alternative.

Scenario: Synthesis of S-Octyl N,N-diethyldithiocarbamate

  • Route A (This Guide): Diethylamine + this compound

  • Route B (Alternative): Diethylamine + Carbon Disulfide (CS₂) + 1-Bromooctane[18]

Analytical ConsiderationRoute A: this compoundRoute B: Multi-Component ReactionAdvantage
Key Impurities Unreacted diethylamine, octanethiol (from hydrolysis).Unreacted 1-bromooctane, residual CS₂, potential polysulfides.Route A. Impurities are generally more volatile and easily separated from the high molecular weight product.
Chromatography (HPLC) Good peak shape expected. Main challenge is detecting impurities that lack a chromophore.1-Bromooctane is highly nonpolar and can have a long retention time, potentially interfering with late-eluting impurities.Route A. Simpler impurity profile leads to a more straightforward method development.
Sample Stability Product is generally stable.Reaction mixture can contain reactive sulfur species. The intermediate dithiocarbamate salt can be unstable.[11]Route A. Fewer reactive intermediates and byproducts lead to more reliable analytical results.
Overall Validation Straightforward. Focus on specificity against starting materials.More complex. Method must demonstrate specificity against a wider range of structurally diverse and potentially reactive impurities.Route A. Lower analytical burden.

This comparison highlights that while both routes can yield the desired product, the choice of synthesis has direct consequences on the complexity and robustness of the required analytical validation.

V. Integrated Validation Workflow

A robust validation process does not rely on a single experiment but is an integrated workflow.

start Crude Reaction Product nmr_ir Structure Confirmation ¹H NMR, ¹³C NMR, FT-IR start->nmr_ir dev Method Development (LC-MS or GC-MS) nmr_ir->dev Structure OK spec Specificity Validation (Inject product, starting materials, known impurities) dev->spec lin Linearity & Range (5+ concentration levels) spec->lin acc_prec Accuracy & Precision (Spiked samples, replicates at different levels) lin->acc_prec lod_loq LOD & LOQ (Serial dilutions, S/N ratio) acc_prec->lod_loq robust Robustness (Vary temp, pH, flow rate) lod_loq->robust report Final Validation Report & Standard Operating Procedure (SOP) robust->report

Caption: Integrated workflow for analytical method validation.

Conclusion

The analytical validation of products from this compound reactions is a systematic process that underpins product quality and ensures data integrity for regulatory submissions. By employing a suite of orthogonal techniques—primarily HPLC/LC-MS, GC-MS, and NMR—and rigorously evaluating performance characteristics such as specificity, accuracy, precision, and linearity, researchers can build a comprehensive and defensible validation package. The choice of synthetic route directly influences the analytical strategy, and a thorough understanding of potential impurities is paramount. This guide serves as a framework for developing self-validating analytical systems that provide a high degree of assurance in the identity, strength, quality, and purity of these valuable synthetic intermediates.

References

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dithiocarbamates.
  • Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical and Environmental Mass Spectrometry, 14(6), 275-280.
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  • Marín, R., et al. (2004). Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1028(2), 267-276.
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A Comparative Mechanistic Guide to Reactions of S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction mechanisms of S-Octyl chlorothioformate, a versatile organosulfur compound pivotal in modern organic synthesis. We will explore its reactivity profile, compare it with viable alternatives, and provide actionable experimental protocols to empower researchers in leveraging this reagent for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Section 1: The Core Reactivity of this compound

This compound, with the chemical formula C₉H₁₇ClOS, is defined by its reactive chlorothioformate group. This functional group is the epicenter of its synthetic utility, primarily engaging in nucleophilic acyl substitution reactions . Understanding the mechanism of this reaction is fundamental to predicting its behavior and optimizing reaction conditions.

The Prevailing Mechanism: A Stepwise Pathway

Unlike some carbonyl compounds that may undergo a concerted (single-step) substitution, reactions at a thiocarbonyl center, such as in this compound, are predicted to proceed through a stepwise mechanism .[1][2] This pathway involves the formation of a tetrahedral intermediate.

The key factors influencing this mechanistic choice include:

  • The Nature of the Electrophilic Center : The carbon atom of the thiocarbonyl group (C=S) is a soft electrophile. When this carbon is bonded to a soft atom like sulfur, the reaction is generally favored to proceed via a stepwise route.[1]

  • Nucleophile Strength : The nucleophilicity of the attacking species plays a critical role.[1] Stronger nucleophiles will more readily attack the electrophilic carbon.

  • Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the final step of the substitution.[1]

  • Solvent Effects : The solvent can influence the stability of the intermediates and transition states involved in the reaction.[1]

The general mechanism can be visualized as a two-step process:

  • Nucleophilic Attack : The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon of the thiocarbonyl group. This breaks the C=S π-bond and forms a transient, tetrahedral intermediate.

  • Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming a double bond (C=O or C=S, depending on the nucleophile) and expelling the chloride ion.

Caption: Stepwise mechanism for nucleophilic substitution on this compound.

Section 2: Comparative Analysis with Alternative Reagents

While this compound is a potent reagent, the choice of synthetic tool should always be context-driven. Below is a comparison with other common reagents used for similar transformations.

Reagent/MethodMechanistic PathwayKey AdvantagesKey Disadvantages
This compound Stepwise Nucleophilic Acyl SubstitutionVersatile for various nucleophiles, good yields, direct introduction of S-octylthio-carbonyl moiety.Potential moisture sensitivity, requires careful handling.[3]
Phosgene (or Triphosgene) + 1-Octanethiol Stepwise Nucleophilic Acyl SubstitutionCost-effective for large-scale synthesis, readily available precursors.[4]Phosgene is extremely toxic, requires specialized handling and equipment.[5]
Phenyl Chlorothionoformate + Nucleophile Stepwise Nucleophilic Acyl SubstitutionEffective for synthesizing isothiocyanates from amines.[6] Can be more versatile for certain electron-deficient substrates in a two-step process.[6]Indirect route for S-octyl products, may involve more synthetic steps. Side reactions with tertiary amine bases can occur.[6]
Lawesson's Reagent or P₄S₁₀ on Esters Thionation of CarbonylA recognized method for converting esters to thionoesters.[7]Often requires harsh reaction conditions, leading to lower yields and reduced chemoselectivity.[7]

Causality Behind Reagent Choice:

  • For Directness and Versatility: this compound is often the superior choice when a one-step, direct introduction of the S-octyl thiocarbonyl group is desired for creating thioesters or thiocarbamates.

  • For Large-Scale Industrial Processes: When cost is a primary driver and the necessary safety infrastructure is in place, the use of phosgene followed by reaction with 1-octanethiol can be a more economical route.[4][5]

  • For Specific Functional Groups: If the goal is the synthesis of isothiocyanates, a reagent like phenyl chlorothionoformate might be more specifically tailored to that transformation.[6]

Section 3: Experimental Protocol & Self-Validation

Here, we provide a representative protocol for the synthesis of an S-octyl thiocarbamate, a common application in drug development and agrochemical synthesis.

Protocol: Synthesis of S-Octyl Benzylcarbamothioate

Objective: To react this compound with benzylamine to demonstrate a typical nucleophilic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are crucial as this compound can hydrolyze. TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate, preventing the formation of side products.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive electrophile.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation System: A spot corresponding to the starting material (benzylamine) should diminish while a new, less polar spot for the product appears. The reaction is complete when the benzylamine spot is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Caption: A self-validating workflow for the synthesis and purification of thiocarbamates.

Conclusion

This compound is a highly effective reagent for introducing the octylthiocarbonyl moiety into a wide range of molecules. Its reactivity is governed by a predictable, stepwise nucleophilic acyl substitution mechanism. While alternatives exist for specific large-scale or niche applications, the versatility and directness of this compound make it an indispensable tool for researchers in drug discovery and chemical development. A thorough understanding of its mechanism and careful execution of experimental protocols, incorporating self-validating checks, will ensure successful and reproducible synthetic outcomes.

References

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A Senior Application Scientist's Guide to Kinetic Analysis of S-Octyl Chlorothioformate Hydrolysis: A Comparative Methodological Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reactivity of chemical intermediates is paramount. S-Octyl chlorothioformate is a versatile reagent used in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to introduce thioester linkages. However, its high reactivity, particularly its susceptibility to hydrolysis, presents both a synthetic opportunity and a process control challenge. The rate at which this compound hydrolyzes can dictate product purity, yield, and stability.

This guide provides an in-depth comparison of three distinct analytical techniques for monitoring the hydrolysis kinetics of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. Our focus is on providing the field-proven insights necessary to select and implement the optimal analytical strategy for your specific research needs.

The hydrolysis of S-alkyl chlorothioformates is known to proceed through complex mechanisms, often involving competing pathways such as a direct bimolecular addition-elimination or a unimolecular ionization (SN1) route, the dominance of which depends heavily on the solvent system.[1][2] An accurate kinetic analysis is therefore crucial for elucidating these mechanistic details and optimizing reaction conditions.

Comparative Analysis of Kinetic Methodologies

The choice of an analytical technique for kinetic studies hinges on the reaction's timescale, the physicochemical properties of the reactants and products, and the specific data required. We will compare Stopped-Flow UV-Vis Spectrophotometry, Conductometry, and High-Performance Liquid Chromatography (HPLC)—three powerful but fundamentally different approaches.

Stopped-Flow UV-Vis Spectrophotometry: Capturing the Initial Burst

Stopped-flow spectrophotometry is the gold standard for investigating reactions on a millisecond to second timescale.[3] It is predicated on the principle of rapidly and efficiently mixing two solutions and then stopping the flow to monitor the subsequent reaction within a static observation cell.[4][5]

Principle of Operation This technique is applicable if the hydrolysis of this compound, or its subsequent reaction with an indicator, results in a change in the absorbance of light in the UV-Vis spectrum.[6] The instrument uses pneumatic or motor-driven syringes to inject the reactants into a high-efficiency mixer, initiating the reaction. The mixed solution flows into an observation cell, and data collection begins the instant the flow is stopped.[7] The change in absorbance over time is directly proportional to the concentration of the light-absorbing species.

Causality Behind Experimental Choices (Expertise & Experience)

  • Why Stopped-Flow? The hydrolysis of a reactive acyl chloride like this compound can be extremely fast, often complete within seconds. Conventional methods, which involve manual mixing, are too slow to capture the initial, most crucial phase of the reaction.[6][7] Stopped-flow provides the necessary time resolution (typically ~1 millisecond) to accurately determine initial rates.[5]

  • Wavelength Selection: Before any kinetic experiment, it is essential to run a full UV-Vis scan of the reactants and expected products to identify a wavelength with a significant change in absorbance. This preliminary step ensures a high signal-to-noise ratio for the kinetic trace.[4]

  • Pseudo-First-Order Conditions: To simplify the kinetic model, the reaction is typically run under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (in this case, water from the aqueous solvent), making its concentration effectively constant throughout the reaction. The observed rate constant will then be directly proportional to the concentration of the limiting reactant, this compound.

Experimental Protocol: Stopped-Flow Analysis

  • Solution Preparation:

    • Solution A: Prepare a stock solution of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile or dioxane) to prevent premature hydrolysis. A typical starting concentration might be 1-2 mM.

    • Solution B: Prepare the aqueous hydrolysis medium. This is typically a buffered solution (e.g., phosphate or acetate buffer) to maintain a constant pH throughout the reaction.

  • Instrument Setup:

    • Flush the drive syringes and mixing chamber thoroughly, first with deionized water and then with the respective reactant solutions.

    • Load Solution A into Syringe 1 and Solution B into Syringe 2.

    • Set the spectrophotometer to the predetermined wavelength of maximum absorbance change.

    • Configure the data acquisition software to collect data on a millisecond timescale (e.g., one data point every 10-20 ms) for a duration appropriate to capture at least 3-5 half-lives of the reaction.[7]

  • Data Acquisition:

    • Initiate the run. The drive system will rapidly push the solutions from the syringes through the mixer and into the observation cell.

    • The flow is abruptly stopped by a stop syringe, which simultaneously triggers the start of data collection.[4]

    • Record the change in absorbance as a function of time.

    • Repeat the experiment multiple times (3-5 runs) to ensure reproducibility and obtain an average kinetic trace.

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the resulting curve to an appropriate kinetic model. For a pseudo-first-order reaction, this will typically be a single exponential decay function: A(t) = A + (A0 - A)e^-k_obs_t where A(t) is the absorbance at time t, A0 is the initial absorbance, A is the final absorbance, and kobs is the observed pseudo-first-order rate constant.

Workflow for Stopped-Flow Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound in Organic Solvent (Sol. A) e1 Load Syringes with Solutions A & B p1->e1 p2 Prepare Aqueous Buffer (Sol. B) p2->e1 e2 Rapidly Mix & Inject into Observation Cell e1->e2 e3 Stop Flow & Trigger Data Acquisition e2->e3 e4 Record Absorbance vs. Time (ms) e3->e4 a1 Plot Absorbance vs. Time e4->a1 a2 Fit Data to Exponential Decay Model a1->a2 a3 Determine Rate Constant (k_obs) a2->a3

Caption: Stopped-Flow Experimental Workflow.

Conductometry: Tracking Ionic Change

Conductometry offers a simple yet elegant method for monitoring reactions that involve a change in the concentration or identity of ions in solution.[8] The hydrolysis of this compound produces hydrochloric acid (HCl), which dissociates into highly mobile H+ and Cl- ions, leading to a significant increase in the solution's electrical conductivity.

Principle of Operation The electrical conductivity of a solution depends on the number, charge, and mobility of the ions present.[9] By immersing a conductivity probe into the reaction mixture, one can continuously monitor the change in conductivity as the reaction proceeds. The rate of change in conductivity is directly related to the rate of ion formation and, therefore, the rate of hydrolysis.[10]

Causality Behind Experimental Choices (Expertise & Experience)

  • Why Conductometry? This method is particularly advantageous when the reacting species do not possess a useful chromophore for UV-Vis analysis. It is a non-specific technique but is highly sensitive to the production of ionic species, making it ideal for the hydrolysis of chlorothioformates which release HCl.[8][11]

  • Solvent Choice: The initial conductivity of the solvent system must be low to ensure that the change due to HCl production is significant. Therefore, reactions are often run in deionized water or aqueous mixtures with low-conductivity organic co-solvents.

  • Temperature Control: Ionic mobility is highly dependent on temperature. To obtain reliable and reproducible kinetic data, the reaction vessel must be maintained at a constant temperature using a water bath or thermostat.

Experimental Protocol: Conductometric Analysis

  • Solution and Instrument Preparation:

    • Prepare the aqueous reaction medium (e.g., a mixture of deionized water and an organic co-solvent like acetonitrile) in a thermostatted reaction vessel.

    • Calibrate the conductivity probe using standard KCl solutions.

    • Immerse the calibrated probe into the reaction medium and allow the temperature and conductivity reading to stabilize.

  • Data Acquisition:

    • Set up data logging software to record conductivity at regular intervals (e.g., every 1-5 seconds).

    • Initiate data logging to establish a baseline conductivity.

    • Inject a small, known volume of a concentrated stock solution of this compound into the stirred reaction vessel to start the reaction.

    • Continue recording the conductivity until the reading stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • Plot conductivity versus time.

    • The rate of reaction can be determined using the initial rate method, where the slope of the initial linear portion of the curve is proportional to the initial rate.[12]

    • Alternatively, the entire curve can be fitted to a kinetic model, similar to the spectrophotometric method, to determine the rate constant. The relationship between conductivity and concentration must be established through calibration.

Workflow for Conductometric Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Aqueous Medium in Thermostatted Vessel p2 Calibrate & Immerse Conductivity Probe p1->p2 e1 Establish Baseline Conductivity p2->e1 e2 Inject this compound to Initiate Reaction e1->e2 e3 Continuously Record Conductivity vs. Time e2->e3 a1 Plot Conductivity vs. Time e3->a1 a2 Calculate Initial Rate from Slope a1->a2 a3 Determine Rate Constant a2->a3

Caption: Conductometric Analysis Workflow.

High-Performance Liquid Chromatography (HPLC): The Specificity Advantage

HPLC is a powerful separation technique that can be used to monitor the progress of a reaction by quantifying the concentration of reactants and products over time.[13] While traditionally considered too slow for fast kinetics, modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can achieve cycle times of less than two minutes, making them viable for monitoring reactions with half-lives of several minutes.[14]

Principle of Operation At specific time points, an aliquot of the reaction mixture is taken and the reaction is quenched (stopped). The sample is then injected into the HPLC system. The components (this compound and its hydrolysis product, octanethiol) are separated on a chromatographic column (typically a C18 reversed-phase column) and detected by a UV detector. The area of each peak is proportional to the concentration of the corresponding compound.

Causality Behind Experimental Choices (Expertise & Experience)

  • Why HPLC? The primary advantage of HPLC is its specificity. It can simultaneously monitor the disappearance of the reactant and the appearance of multiple products, providing a complete mass balance and guarding against the misinterpretation of data due to side reactions.[13] This is invaluable for complex reaction mechanisms.

  • Quenching: To accurately measure concentrations at specific time points, the hydrolysis reaction must be stopped instantly. This is typically achieved by diluting the aliquot into a cold, non-aqueous solvent (e.g., pure acetonitrile) that is miscible with the reaction mixture but does not support further hydrolysis.

  • Method Development: A robust HPLC method must be developed beforehand. This involves selecting an appropriate column and mobile phase to achieve a good separation between the reactant and product peaks in a short amount of time.[15]

Experimental Protocol: HPLC-Based Kinetic Analysis

  • Method Development & Setup:

    • Develop an isocratic or gradient HPLC method that effectively separates this compound from its expected products. A reversed-phase C18 column with a mobile phase of acetonitrile/water is a common starting point.

    • Prepare a series of standards for all compounds to be quantified and generate calibration curves (peak area vs. concentration).

  • Reaction and Sampling:

    • Initiate the hydrolysis reaction in a thermostatted vessel by adding this compound to the aqueous medium. Start a timer.

    • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a precise aliquot of the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into a vial containing a cold, non-aqueous solvent.

  • Analysis:

    • Analyze the quenched samples sequentially using the developed HPLC method.

    • Integrate the peak areas for the reactant and product(s) in each chromatogram.

  • Data Analysis:

    • Using the calibration curves, convert the peak areas at each time point into concentrations.

    • Plot the concentration of this compound versus time.

    • Fit the concentration-time data to the appropriate integrated rate law (e.g., for a first-order reaction, ln[A] vs. time) to determine the rate constant.

Workflow for HPLC-Based Kinetic Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Develop & Validate HPLC Separation Method p2 Generate Calibration Curves for Reactant & Products p1->p2 e1 Initiate Hydrolysis Reaction e2 Withdraw Aliquots at Timed Intervals e1->e2 e3 Quench Reaction in Each Aliquot e2->e3 a1 Analyze Quenched Samples by HPLC e3->a1 a2 Calculate Concentrations from Peak Areas a1->a2 a3 Plot Concentration vs. Time & Fit to Rate Law a2->a3 a4 Determine Rate Constant (k) a3->a4

Caption: HPLC-Based Kinetic Analysis Workflow.

Quantitative Comparison of Methodologies

FeatureStopped-Flow SpectrophotometryConductometryHPLC / UHPLC
Time Resolution Excellent (milliseconds)[4][5]Good (seconds)Fair (minutes)[14]
Primary Use Case Fast initial rates, burst kineticsReactions producing/consuming ionsFull reaction profiles, complex mixtures
Specificity Low (monitors total absorbance change)Low (monitors total ionic change)Excellent (separates and quantifies individual compounds)[13]
Key Requirement Change in chromophoreChange in ionic concentration[8]Separable compounds with a detector response
Throughput HighHighLower (limited by run time)
Complexity High (specialized equipment)Low to ModerateModerate to High
Data Output Spectroscopic trace (Abs vs. time)Conductivity trace (µS/cm vs. time)Chromatograms (Conc. vs. time)

Conclusion and Recommendations

The optimal method for studying the hydrolysis kinetics of this compound is dictated by the specific scientific question being addressed.

  • For elucidating the mechanism of very fast initial reaction phases and determining the influence of solvent on rapid solvolysis, Stopped-Flow Spectrophotometry is the unparalleled choice due to its exceptional time resolution.

  • When a simple, cost-effective, and continuous monitoring method is needed and the reaction involves a clear change in ionic strength, Conductometry provides reliable kinetic data without the need for a chromophore.

  • For a comprehensive understanding of the entire reaction profile, including the identification and quantification of byproducts and the construction of a complete mass balance, HPLC is the most authoritative technique, offering unmatched specificity.[13]

By understanding the fundamental principles, strengths, and limitations of each method, researchers can design robust experiments that yield accurate and meaningful kinetic data, ultimately leading to better control and optimization of synthetic processes involving this compound.

References

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  • BYJU'S. Conductometric Titration. BYJU'S. Available from: [Link]

  • Islam, M. S., et al. (2017). Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution. International Journal of Scientific & Technology Research, 6(1), 2277-8616. Available from: [Link]

  • Vasquez, M. C., et al. (2009). Analysis HPLC of compounds obtained from diluted acetic acid hydrolysis using wastes from Brazilian wood species. Journal of the Brazilian Chemical Society, 20(8), 1459-1465. Available from: [Link]

  • Oh, H. K., et al. (2014). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 19(7), 9552-9563. Available from: [Link]

  • Aakash Institute. conductometric titration in chemistry: Definition, Types and Importance. Aakash Institute. Available from: [Link]

  • Oh, H. K., et al. (2014). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 19(7), 9552-9563. Available from: [Link]

  • McKinnon, D. M., & Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1406. Available from: [Link]

  • Castro, E. A., et al. (2001). Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Journal of the Chemical Society, Perkin Transactions 2, (4), 679-684. Available from: [Link]

  • Hage, D. S. (2011). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of Chromatographic Science, 49(7), 514-526. Available from: [Link]

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A Comparative Guide to the Reactivity of S-Alkyl Chlorothioformates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Alkyl chlorothioformates (RS-CO-Cl) are versatile reagents in organic synthesis, serving as valuable precursors for thiocarbamates, thiocarbonates, and other sulfur-containing compounds. Their reactivity, primarily centered on the electrophilic carbonyl carbon, is highly tunable based on the nature of the S-alkyl substituent. This guide provides a comprehensive comparison of the reactivity of different S-alkyl chlorothioformates, grounded in mechanistic principles and supported by experimental insights. Understanding these reactivity differences is crucial for researchers, scientists, and drug development professionals to enable rational reagent selection and reaction optimization.

The core of their chemical utility lies in the nucleophilic acyl substitution reaction, where a nucleophile displaces the chloride leaving group. The rate and mechanism of this reaction are profoundly influenced by the steric and electronic properties of the S-alkyl group (R). This guide will delve into these factors, present a framework for predicting reactivity, and provide detailed protocols for experimental validation.

Factors Influencing Reactivity: Steric and Electronic Effects

The reactivity of the carbonyl group in S-alkyl chlorothioformates is a delicate balance between two primary factors: the electronic effect of the sulfur atom and the steric hindrance imposed by the alkyl group.[1][2][3]

1. Electronic Effects:

The sulfur atom, being less electronegative than oxygen, is a poorer π-donor to the carbonyl carbon. This makes the carbonyl carbon in a chlorothioformate inherently more electrophilic and reactive than in its chloroformate (RO-CO-Cl) analogue. The S-alkyl group further modulates this electrophilicity through inductive effects.

  • Electron-donating groups (e.g., isopropyl, tert-butyl) slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction rate compared to smaller alkyl groups.

  • Electron-withdrawing groups would conversely increase reactivity, although simple alkyl groups primarily act as weak donors.

The reaction mechanism can also be influenced by the solvent's properties. Studies on S-methyl chlorothioformate have shown that the reaction can proceed through different pathways, including a stepwise SN1-like mechanism in more ionizing solvents and a bimolecular addition-elimination pathway in more nucleophilic solvents.[4]

2. Steric Hindrance:

Steric effects, which arise from the spatial arrangement of atoms, play a critical role in determining the accessibility of the carbonyl carbon to the incoming nucleophile.[1][2] As the size of the S-alkyl group increases, so does the steric hindrance around the reaction center.

  • Methyl (CH₃-) : Minimal steric hindrance.

  • Ethyl (CH₃CH₂-) : Slightly more hindered than methyl.

  • Isopropyl ((CH₃)₂CH-) : Significantly more hindered.

  • tert-Butyl ((CH₃)₃C-) : Poses substantial steric bulk, which can dramatically slow the rate of nucleophilic attack.[1]

This steric impediment is particularly pronounced in bimolecular (SN2-type) substitution reactions, which require a specific trajectory for the nucleophile's approach to the electrophilic carbon.[5][6]

Comparative Reactivity Analysis

Based on the interplay of these effects, a general reactivity trend can be predicted for common S-alkyl chlorothioformates in reactions proceeding via a bimolecular nucleophilic acyl substitution mechanism.

Predicted Reactivity Order (Highest to Lowest): S-methyl chlorothioformate > S-ethyl chlorothioformate > S-isopropyl chlorothioformate > S-tert-butyl chlorothioformate

This trend is primarily dictated by increasing steric hindrance, which progressively shields the carbonyl carbon from nucleophilic attack.

S-Alkyl Group Alkyl Group Dominant Effect Predicted Relative Reactivity Governing Rationale
S-Methyl-CH₃Minimal Steric HindranceHighestThe carbonyl carbon is highly accessible to incoming nucleophiles.
S-Ethyl-CH₂CH₃Minor Increase in Steric HindranceHighSlightly slower than S-methyl due to a marginal increase in steric bulk.
S-Isopropyl-CH(CH₃)₂Moderate Steric HindranceModerateThe two methyl groups significantly shield the reaction center, slowing the rate of attack.
S-tert-Butyl-C(CH₃)₃High Steric HindranceLowThe bulky tert-butyl group severely impedes the approach of nucleophiles, leading to a much lower reaction rate.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity trends, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the reaction of different S-alkyl chlorothioformates with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.[7]

Objective: To determine the pseudo-first-order rate constants (kobsd) for the reaction of various S-alkyl chlorothioformates with a nucleophile under identical conditions.

Materials:

  • S-methyl chlorothioformate

  • S-ethyl chlorothioformate

  • S-isopropyl chlorothioformate

  • Piperidine (or other suitable amine nucleophile)

  • Acetonitrile (UV-grade, anhydrous)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of piperidine (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare stock solutions of each S-alkyl chlorothioformate (e.g., 0.01 M) in anhydrous acetonitrile. Caution: Chlorothioformates are moisture-sensitive and corrosive.[8] Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Kinetic Measurement:

    • Set the spectrophotometer to a constant temperature (e.g., 25.0 °C).[7]

    • In a quartz cuvette, place a specific volume of the piperidine solution, diluted with acetonitrile to ensure the amine is in large excess (at least 10-fold) over the chlorothioformate.

    • Establish a baseline reading on the spectrophotometer.

    • Initiate the reaction by rapidly injecting a small, known volume of one of the S-alkyl chlorothioformate stock solutions into the cuvette and mixing thoroughly.

    • Immediately begin monitoring the change in absorbance over time at a wavelength where the product (the S-alkyl thiocarbamate) absorbs and the reactants do not. This is typically in the 210-240 nm region.[7]

    • Record the absorbance data until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Since the amine nucleophile is in large excess, the reaction follows pseudo-first-order kinetics.[7]

    • The observed rate constant (kobsd) can be determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A∞ - At) = -kobsdt + ln(A∞ - A₀), where At is the absorbance at time t, and A∞ and A₀ are the absorbances at completion and time zero, respectively.

    • Repeat the experiment for each S-alkyl chlorothioformate under identical conditions.

  • Self-Validation and Controls:

    • Run a control experiment without the nucleophile to measure the rate of any background hydrolysis or solvolysis.[7]

    • Confirm the identity of the final product (e.g., by comparing its UV-Vis spectrum to that of an authentic sample) to ensure the monitored reaction is the one of interest.[7]

Visualizations

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution, likely through a tetrahedral intermediate.

Caption: Nucleophilic acyl substitution mechanism for S-alkyl chlorothioformates.

Experimental Workflow

A flowchart illustrating the process for the comparative kinetic study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Comparison prep_reagents Prepare Stock Solutions (Chlorothioformates, Nucleophile) thermostat Thermostat Spectrophotometer (e.g., 25.0 °C) prep_reagents->thermostat mix Mix Nucleophile and Solvent in Cuvette (Excess Nu) thermostat->mix initiate Initiate Reaction by Injecting S-Alkyl Chlorothioformate mix->initiate monitor Monitor Absorbance vs. Time initiate->monitor fit_data Fit Data to Pseudo-First-Order Rate Law monitor->fit_data calc_k Calculate k_obsd fit_data->calc_k compare Compare k_obsd Values for Different S-Alkyl Groups calc_k->compare

Caption: Workflow for the comparative kinetic analysis of S-alkyl chlorothioformates.

Conclusion

The reactivity of S-alkyl chlorothioformates is systematically governed by the steric bulk of the S-alkyl substituent. An increase in the size of the alkyl group, from methyl to tert-butyl, progressively hinders nucleophilic attack at the carbonyl carbon, leading to a decrease in reaction rates. This predictable trend allows scientists to select the appropriate reagent for their specific synthetic needs—choosing a more reactive substrate like S-methyl chlorothioformate for rapid reactions or a more hindered one for achieving greater selectivity in the presence of multiple nucleophilic sites. The provided experimental protocol offers a robust framework for quantifying these differences and further exploring the rich chemistry of this important class of reagents.

References

  • Castro, E. A., Aliaga, M., Santos, J. G., & Leis, J. R. (2006). Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Repositorio UC. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. ResearchGate. Available at: [Link]

  • Kevill, D. N., Park, B. C., Park, K. H., D'Souza, M. J., & Bentley, T. W. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. MDPI. Available at: [Link]

  • Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. ResearchGate. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI. Available at: [Link]

  • Kim, S., & Kim, S. S. (2004). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications (RSC Publishing). Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. Available at: [Link]

  • McGraw Hill. (n.d.). Steric effect (chemistry). AccessScience. Available at: [Link]

  • PubMed. (2014). Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr]. PubMed. Available at: [Link]

  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. Available at: [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. Available at: [Link]

  • Loudon, G. M., & Parise, J. (n.d.). Alkyl Halides and Nucleophilic Substitution. University of Arizona. Available at: [Link]

Sources

A Senior Application Scientist's Guide to S-Octyl Chlorothioformate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry, the choice of reagent is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. S-Octyl chlorothioformate (C₉H₁₇ClOS) has emerged as a versatile and potent tool, particularly in the realms of radical chemistry and the formation of thiocarbonates and thiocarbamates.[1] This guide provides an in-depth technical review of the applications of this compound, offering a comparative analysis against alternative reagents and supported by experimental insights to inform your synthetic strategy.

Core Properties and Reactivity

This compound is an organosulfur compound characterized by a reactive chlorothioformate group. Its molecular structure, with a C9 alkyl chain, imparts significant lipophilicity to its derivatives, a feature that can be strategically exploited in drug design and materials science. The primary mode of reactivity involves nucleophilic substitution at the electrophilic carbonyl carbon, making it an excellent reagent for the introduction of the S-octyl thiocarbonyl moiety.

PropertyValue
CAS Number 13889-96-8
Molecular Formula C₉H₁₇ClOS
Molecular Weight 208.75 g/mol
Boiling Point 258°C at 760 mmHg
Density 1.045 g/cm³

Application in Radical Deoxygenation: The Barton-McCombie Reaction

A cornerstone application of this compound is in the preparation of thiocarbonyl derivatives of alcohols, which are key intermediates in the Barton-McCombie deoxygenation.[2][3] This powerful radical-mediated reaction allows for the mild and selective replacement of a hydroxyl group with a hydrogen atom.[2][3]

The causality behind this application lies in the formation of a stable S-Sn bond during the radical chain process, which provides the thermodynamic driving force for the reaction. The choice of the S-octyl group, while not directly involved in the radical mechanism, can influence the solubility and handling of the intermediate thiocarbonate.

Experimental Workflow and Mechanism

The overall workflow for a Barton-McCombie deoxygenation using this compound can be visualized as a two-step process:

Barton_McCombie_Workflow cluster_step1 Step 1: Thiocarbonate Formation cluster_step2 Step 2: Radical Deoxygenation Alcohol Alcohol (R-OH) Thiocarbonate O-Alkyl S-Octyl Thiocarbonate Alcohol->Thiocarbonate Nucleophilic Substitution SOCTF This compound SOCTF->Thiocarbonate Base Base (e.g., Pyridine, DMAP) Base->Thiocarbonate Alkane Alkane (R-H) Thiocarbonate->Alkane Radical Chain Reaction Thiocarbonate->Alkane Radical_Initiator Radical Initiator (AIBN) Radical_Initiator->Alkane H_Source Hydrogen Source (e.g., Bu₃SnH) H_Source->Alkane

Caption: Workflow for Barton-McCombie Deoxygenation.

The mechanism of the radical deoxygenation step is a well-established chain reaction:

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical + Bu₃SnH Bu3SnH_init Bu₃SnH Thiocarbonate O-Alkyl S-Octyl Thiocarbonate Bu3Sn_Radical->Thiocarbonate Alkyl_Radical Alkyl Radical (R•) Bu3Sn_Radical->Alkyl_Radical + Thiocarbonate Alkane Alkane (R-H) Alkyl_Radical->Alkane + Bu₃SnH Bu3SnH_prop Bu₃SnH Alkane->Bu3Sn_Radical propagates chain Bu3Sn_Radical_prop Bu₃Sn•

Caption: Mechanism of the Barton-McCombie Radical Chain.

Protocol: Synthesis of an O-Aryl S-Octyl Thiocarbonate

This protocol details the formation of the thiocarbonate intermediate from a phenol, a common first step in the deoxygenation of phenols.

  • Reagent Preparation: To a solution of the phenol (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.2 equiv.). For less reactive phenols, a stronger base like sodium hydride or the use of a catalyst such as 4-dimethylaminopyridine (DMAP) may be necessary.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure O-Aryl S-Octyl thiocarbonate.

Synthesis of Thiocarbamates for Agrochemical and Pharmaceutical Applications

This compound is also a valuable reagent for the synthesis of S-alkyl thiocarbamates through its reaction with primary and secondary amines.[2][4][5] Thiocarbamates are a class of compounds with significant biological activity, finding applications as herbicides, fungicides, and pharmaceutical agents.[5]

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of this compound, with the elimination of hydrogen chloride, which is typically scavenged by a base.

Comparative Analysis of Reagents for Thiocarbamate Synthesis
ReagentAdvantagesDisadvantages
This compound - Good reactivity with a range of amines.- The octyl group can enhance lipophilicity, which is often desirable in agrochemicals.- May require careful handling due to its lability.
Phosgene and derivatives (e.g., triphosgene) - Highly reactive and versatile.- Extremely toxic and requires specialized handling procedures.
Mitsunobu Reagent with CO₂ and a Thiol - Mild reaction conditions.- Avoids the use of phosgene-like reagents.[2]- Stoichiometric amounts of phosphine oxide byproduct can complicate purification.[2]
Phenyl Chlorothionoformate - Commonly used for the synthesis of O-aryl thiocarbamates, which can be rearranged to S-aryl thiocarbamates.[3]- The two-step process to S-aryl thiocarbamates can be less atom-economical.
Protocol: Synthesis of an S-Octyl Thiocarbamate
  • Reagent Preparation: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C. Add this compound (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the desired S-Octyl thiocarbamate.

Other Synthetic Applications

The utility of this compound extends beyond these two primary applications. Its role as a versatile building block is noted in the synthesis of various specialty chemicals. For instance, it can be used in the preparation of more complex pesticide molecules where the S-octyl thiocarbonyl moiety is a key structural feature.[1] Furthermore, its derivatives can be precursors in the synthesis of advanced polymers, where the thioester linkage can be incorporated to modulate polymer properties.

Conclusion

This compound is a reagent of significant utility in modern organic synthesis. Its primary applications in facilitating the Barton-McCombie deoxygenation and in the synthesis of biologically active thiocarbamates highlight its importance. The lipophilic octyl chain it imparts can be a strategic advantage in the design of molecules with specific physicochemical properties. While alternative reagents exist for these transformations, this compound often provides a balance of reactivity, stability, and ease of handling that makes it an attractive choice for the discerning synthetic chemist. As with any reactive chemical, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.[6]

References

  • The Role of this compound in Modern Chemical Synthesis. (URL not available)
  • Thiocarbamate synthesis by amination - Organic Chemistry Portal. [Link]

  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent - Organic Chemistry Portal. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine - HELDA - University of Helsinki. [Link]

  • Quality and Safety of this compound: What Buyers Need to Know. (URL not available)

Sources

A Senior Application Scientist's Guide to Thiocarbamate Synthesis: Benchmarking S-Octyl Chlorothioformate Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical development, the efficient and reliable synthesis of thiocarbamates is a critical endeavor. For years, reagents like S-Octyl chlorothioformate have served as dependable synthons for introducing the S-octylthiocarbonyl moiety. However, the evolving demands of process chemistry—emphasizing safety, sustainability, and atom economy—necessitate a rigorous evaluation of traditional methods against contemporary alternatives. This guide provides an in-depth, data-driven comparison between the classical this compound route and a prominent alternative: a one-pot, three-component reaction utilizing an amine, carbon disulfide (CS₂), and an octyl halide. By presenting detailed protocols, mechanistic insights, and comparative performance metrics, this document serves as a critical resource for researchers, chemists, and process development professionals aiming to optimize their synthetic strategies.

Introduction: The Enduring Importance of Thiocarbamates

Thiocarbamates are a vital class of organosulfur compounds, distinguished by the functional group (RO)(R'₂)NC=S or (RS)(R'₂)NC=O. Their unique physicochemical properties have led to their widespread application as herbicides, fungicides, and crucial intermediates in drug discovery.[1][2] The S-octyl moiety, in particular, often imparts desirable lipophilicity and biological activity.

This compound (C₉H₁₇ClOS) is a reactive acyl chloride derivative that provides a direct and historically reliable method for constructing the S-octyl thiocarbamate linkage.[3] Its high reactivity stems from the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.[3][4] While effective, this route involves the use of a corrosive and moisture-sensitive reagent, prompting the exploration of milder and more streamlined synthetic alternatives. This guide will focus on a direct comparison with a widely recognized one-pot synthesis, which leverages simpler, more readily available starting materials.

Synthetic Route 1: The Classical this compound Approach

This method represents the traditional, two-step conceptual pathway: activation followed by nucleophilic substitution. It is valued for its straightforwardness and generally high yields when executed under controlled conditions.

Reaction Mechanism & Rationale

The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[5][6] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chlorothioformate. This forms an unstable tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, typically an excess of the amine nucleophile or a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.[7]

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// Edges reagents -> intermediate [label="Nucleophilic\nAddition", color="#4285F4"]; intermediate -> product [label="Elimination\nof Cl⁻", color="#4285F4"]; product -> byproduct [style=invis]; // for layout base -> intermediate [label="Abstracts H⁺", color="#EA4335", style=dashed, dir=back];

// Invisible edges for alignment {rank=same; reagents; base;} {rank=same; product; byproduct;} } केंद Figure 1: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol

Objective: To synthesize S-Octyl diethylthiocarbamate from diethylamine and this compound.

Materials:

  • Diethylamine (2.2 eq.)

  • This compound (1.0 eq., CAS: 13889-96-8)[8]

  • Triethylamine (1.2 eq., optional, as an alternative base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add diethylamine (2.2 eq.) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Scientist's Note: Using an excess of the nucleophilic amine serves both as a reactant and as the base to quench the HCl byproduct. Anhydrous conditions are crucial as this compound will readily hydrolyze.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0°C.

    • Scientist's Note: The slow, cold addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure S-Octyl diethylthiocarbamate.

Synthetic Route 2: The One-Pot, Three-Component Approach

This modern alternative bypasses the need for a pre-activated, moisture-sensitive reagent like chlorothioformate. It is often lauded for its operational simplicity, improved atom economy, and alignment with green chemistry principles.[9][10]

Reaction Mechanism & Rationale

This reaction proceeds through an in situ formation of a dithiocarbamate salt. First, the amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate anion. This highly nucleophilic sulfur species then undergoes an Sₙ2 reaction with an alkylating agent, in this case, an octyl halide (e.g., 1-bromooctane), to form the final thiocarbamate product. The choice of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the reaction under very mild conditions.[11]

// Nodes reagents1 [label="R₂NH (Amine) + CS₂", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Dithiocarbamic Acid\n[R₂NC(=S)SH]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., DBU)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Dithiocarbamate Anion\n[R₂NC(=S)S]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents2 [label="Octyl-Br (Alkyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="S-Octyl Dithiocarbamate\n(Product Type)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents1 -> intermediate1 [label="Addition", color="#4285F4"]; base -> intermediate1 [label="Deprotonation", color="#EA4335", style=dashed, dir=back]; intermediate1 -> intermediate2; intermediate2 -> product [label="Sₙ2 Attack", color="#4285F4"]; reagents2 -> intermediate2 [style=invis];

// Ranks for layout {rank=same; reagents1; base;} {rank=same; intermediate2; reagents2;} } केंद Figure 2: One-Pot Dithiocarbamate Salt Formation & Alkylation.

Detailed Experimental Protocol

Objective: To synthesize S-Octyl diethylthiocarbamate from diethylamine, carbon disulfide, and 1-bromooctane.

Materials:

  • Diethylamine (1.0 eq.)

  • Carbon Disulfide (CS₂) (1.1 eq.)

  • 1-Bromooctane (1.0 eq.)

  • Potassium Carbonate (K₂CO₃) (1.5 eq.) or DBU (1.1 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve diethylamine (1.0 eq.) and the base (e.g., K₂CO₃, 1.5 eq.) in DMF. Cool the mixture to 0°C.

  • CS₂ Addition: Add carbon disulfide (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which the dithiocarbamate salt will form.

    • Scientist's Note: CS₂ is volatile and toxic; this step must be performed in a well-ventilated fume hood. The reaction is typically rapid.

  • Alkylation: Add 1-bromooctane (1.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting materials. For less reactive halides, gentle heating (e.g., 40-50°C) may be required.[12]

  • Workup: Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography if necessary.

Head-to-Head Performance Benchmark

The choice between these two synthetic routes is not merely academic; it has significant practical implications for yield, purity, cost, safety, and scalability. The following table summarizes key performance indicators based on representative experimental data and process considerations.

Performance MetricRoute 1: this compoundRoute 2: One-Pot, Three-ComponentJustification & Expert Insights
Typical Yield 85-95%80-92%Both methods are high-yielding. Route 1 can be slightly higher due to the high reactivity of the acyl chloride, but this is highly dependent on strict anhydrous conditions.
Purity (Pre-Purification) Good to ExcellentGoodRoute 1 often produces a cleaner crude product if excess amine is effectively removed during workup. Route 2 may have minor impurities from side reactions or unreacted starting materials.
Reaction Time 2-4 hours4-8 hoursThe high reactivity of this compound leads to shorter reaction times. The Sₙ2 alkylation in Route 2 is generally slower.
Reagent Cost Index HigherLowerThis compound is a specialized reagent and is significantly more expensive than the commodity chemicals CS₂, an octyl halide, and a base.
Safety & Handling High Hazard. this compound is corrosive, moisture-sensitive, and a lachrymator.[13] Generates HCl.Moderate Hazard. CS₂ is highly flammable, volatile, and toxic.[14] Octyl halides are irritants. Overall, the starting materials are less hazardous than the chlorothioformate.
"Green" Chemistry Score LowerHigherRoute 2 exhibits better atom economy, avoids a hazardous reagent, and is a one-pot process, reducing waste from intermediate workups and purifications.[10]
Scalability ChallengingFavorableThe moisture sensitivity and exothermic nature of Route 1 pose challenges for large-scale synthesis. The one-pot nature and milder conditions of Route 2 are more amenable to scale-up.

Senior Application Scientist's Verdict & Recommendations

After a thorough analysis, a clear set of recommendations emerges for the discerning chemical professional.

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route1 [label="Recommendation:\nRoute 1\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; route2 [label="Recommendation:\nRoute 2\n(One-Pot, 3-Component)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

// Edges start -> q1; q1 -> q2 [label=" Small Scale\n(Lab / R&D)"]; q1 -> q3 [label="Large Scale\n(Pilot / Process) "];

q2 -> route1 [label=" Speed & Highest\nPossible Yield"]; q2 -> route2 [label="Cost, Safety &\nSimplicity "];

q3 -> route2 [label="Cost, Safety &\nScalability"]; q3 -> route1 [label="Existing Validated\nProcess (Legacy)"]; } केंद Figure 3: Decision Workflow for Selecting a Synthetic Route.

For Small-Scale R&D and Medicinal Chemistry: If the primary drivers are speed and achieving the highest possible yield on a small scale for a specific derivative, and if the laboratory is well-equipped to handle hazardous reagents, the This compound (Route 1) remains a viable, albeit less modern, option. Its predictability and rapid conversion can be advantageous when material throughput for screening is the goal.

For Process Development, Scale-Up, and Green Chemistry Initiatives: For any application where cost, safety, environmental impact, and scalability are key considerations, the one-pot, three-component synthesis (Route 2) is unequivocally superior. It avoids hazardous and expensive starting materials, reduces waste, and is operationally simpler to implement on a large scale. This method represents the more modern, robust, and sustainable approach to thiocarbamate synthesis.

Final Recommendation: While Route 1 has a historical place, the field has evolved. For new process development, Route 2 should be the default starting point for investigation. It offers a safer, more economical, and more scalable platform for the synthesis of S-Octyl thiocarbamates and related structures, aligning with the forward-looking objectives of the pharmaceutical and chemical industries.

References

  • Vertex AI Search. Quality and Safety of this compound: What Buyers Need to Know. Accessed January 2024.
  • Vertex AI Search. The Role of this compound in Modern Chemical Synthesis. Accessed January 2024.
  • Ogawa, A., Kambe, N., Sonoda, N., & Murai, S. (2005). A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide. The Journal of Organic Chemistry, 70(7), 2551–2554. [Link]

  • PubMed. A facile method for the synthesis of thiocarbamates: palladium-catalyzed reaction of disulfide, amine, and carbon monoxide. J Org Chem. 2005 Apr 1;70(7):2551-4. [Link]

  • American Chemical Society. A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]

  • Li, W., Lv, M., Luo, X., Wang, Z., Song, Q., & Yu, X. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

  • Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • ResearchGate.
  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. Accessed January 2024.
  • Li, W., Lv, M., Luo, X., Wang, Z., Song, Q., & Yu, X. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

  • Wikipedia. Riemschneider thiocarbamate synthesis. [Link]

  • Merck Millipore.
  • Sigma-Aldrich.
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  • ResearchGate. Practical Synthesis of S-Alkyl Thiocarbamate Herbicides by Carbonylation of Amines with Carbon Monoxide and Sulfur. Accessed January 2024.
  • Mizuno, T., et al. (2003). Facile S-alkyl thiocarbamate synthesis by a novel DBU-assisted carbonylation of amines with carbon monoxide and sulfur. ElectronicsAndBooks. [Link]

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  • LookChem. This compound. [Link]

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  • Benchchem. Reactivity of octyl chloroformate with alcohols and amines. Accessed January 2024.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of S-Octyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and responsible disposal. S-Octyl chlorothioformate (CAS No. 13889-96-8), a reactive organosulfur compound, is a valuable intermediate in pharmaceutical and agrochemical synthesis. Its utility stems from the reactive chlorothioformate group, which also dictates the need for meticulous handling and disposal protocols.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in the principles of chemical reactivity and institutional hazardous waste management best practices.

Part 1: Understanding the Hazards and Chemical Reactivity

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties is essential. This compound is classified as a hazardous substance, with warnings for skin irritation, potential for serious eye damage, and respiratory irritation. Its primary reactive feature is its susceptibility to nucleophilic attack, particularly by water, which leads to hydrolysis. This reactivity is the cornerstone of its neutralization prior to disposal.

The hydrolysis of this compound, especially under basic conditions, proceeds via the cleavage of the acyl-chloride bond. This reaction is analogous to that of other acyl halides and chloroformates.[1] The anticipated reaction with a base like sodium hydroxide (NaOH) would yield sodium chloride (NaCl), carbon dioxide (which would be trapped as sodium carbonate or bicarbonate in the basic solution), and 1-octanethiol.

Reaction: C₈H₁₇SC(O)Cl + 2NaOH → C₈H₁₇SNa + NaHCO₃ + NaCl (Note: The thiol will exist as the sodium salt in the basic solution)

It is crucial to recognize that 1-octanethiol is a volatile compound with a strong, unpleasant odor and its own set of hazards. Therefore, the entire neutralization process must be conducted in a well-ventilated chemical fume hood.

Part 2: Quantitative Data and Safety Parameters

For quick reference, the key physical and safety parameters for this compound are summarized below.

PropertyValueSource
CAS Number 13889-96-8[2]
Molecular Formula C₉H₁₇ClOS[2]
Molecular Weight ~208.75 g/mol
Density ~1.045 g/cm³
Boiling Point 258°C at 760 mmHg
Flash Point 109.8°C
Hazards Skin irritation, serious eye damage, respiratory irritation
Part 3: Disposal Workflow and Decision Making

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and ends with its collection by certified professionals. The following diagram illustrates the workflow.

DisposalWorkflow cluster_prep Preparation & PPE cluster_waste Waste Handling cluster_neutralization Neutralization Protocol (in Fume Hood) cluster_collection Final Collection & Disposal cluster_container Container Decontamination ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start This compound Waste Generated decision Waste Type? start->decision bulk Bulk Liquid or Contaminated Solids decision->bulk Liquid/Solid empty Empty Container decision->empty Empty prep_base Prepare 10% NaOH Solution bulk->prep_base rinse1 Triple Rinse with Acetone empty->rinse1 add_waste Slowly Add Waste to Stirred NaOH Solution prep_base->add_waste react Stir for 2 Hours at Room Temp. add_waste->react check_ph Check pH > 10 react->check_ph collect Collect Neutralized Waste in Hazardous Waste Container check_ph->collect label_waste Label Container: 'Hazardous Waste, Neutralized This compound' collect->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange EHS Pickup store->pickup rinse2 Rinse with 10% NaOH Solution rinse1->rinse2 rinse3 Final Rinse with Water rinse2->rinse3 dispose_container Dispose of Defaced Container in appropriate solid waste bin rinse3->dispose_container

Caption: Disposal workflow for this compound.

Part 4: Experimental Protocol for Neutralization and Disposal

This protocol provides step-by-step instructions for neutralizing small quantities of this compound typically found in a research setting.

A. Personal Protective Equipment (PPE) and Safety Precautions

  • Engineering Controls: All handling and neutralization steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

  • PPE: Wear appropriate personal protective equipment, including:

    • Tightly fitting safety goggles or a face shield.

    • A flame-resistant lab coat.

    • Nitrile gloves. Note that gloves must be inspected before use and disposed of properly after handling the chemical.[4]

B. Neutralization of Liquid Waste and Contaminated Solids

This procedure is designed for the treatment of waste this compound and materials (e.g., pipette tips, contaminated absorbent pads) that have come into direct contact with it.

  • Prepare a Neutralizing Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH). Prepare a volume that is approximately 10 times the volume of the waste to be neutralized.

  • Cool the Neutralizing Solution: Place the beaker containing the NaOH solution in an ice-water bath to dissipate heat generated during the neutralization reaction.

  • Add Waste Slowly: With vigorous stirring, slowly and carefully add the this compound waste dropwise to the cold NaOH solution. If neutralizing contaminated solids, add them piece by piece. The reaction can be exothermic; control the rate of addition to prevent excessive heat generation or splashing.

  • React and Verify: Once all the waste has been added, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.

  • pH Check: Use a pH strip to confirm that the solution is still strongly basic (pH > 10). If not, add more NaOH solution.

  • Collect for Disposal: The resulting neutralized mixture should be transferred to a designated hazardous waste container. Clearly label the container with its contents (e.g., "Neutralized this compound waste, contains 1-octanethiol and sodium hydroxide").

  • Arrange for Pickup: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) as per your institution's guidelines.[5][6] Contact your institution's Environmental Health and Safety (EHS) department for pickup.[7]

C. Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to ensure no residual reactive chemical remains.

  • Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable solvent, such as acetone. Collect this rinseate and treat it as hazardous waste according to the neutralization protocol above.

  • Base Rinse: Carefully rinse the container with the 10% NaOH neutralizing solution. Let it sit for several minutes.

  • Final Rinse: Rinse the container thoroughly with water.

  • Disposal: After ensuring the container is clean and dry, deface the original label and dispose of it in the appropriate laboratory glass or solid waste bin, as per your institution's policy.[5]

Part 5: Trustworthiness and Self-Validation

The protocol described is a self-validating system. The key validation step is the pH check after the reaction period. Ensuring the solution remains strongly basic confirms that an excess of the neutralizing agent is present, driving the hydrolysis reaction to completion. The 2-hour reaction time is a conservative measure to ensure even slow-reacting residues are fully neutralized. By adhering to these steps, researchers can be confident in the safe and complete neutralization of the hazardous material before it enters the official waste stream. This approach aligns with the core principle of managing chemical waste safely from the point of generation.[6]

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Chemsrc. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

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Navigating the Safe Handling of S-Octyl Chlorothioformate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of S-Octyl chlorothioformate (CAS 13889-96-8). Developed for researchers, scientists, and drug development professionals, this document delivers actionable, step-by-step guidance to mitigate risks and ensure a safe laboratory environment.

This compound is a reactive chemical intermediate that demands meticulous handling to prevent exposure and ensure the integrity of experimental work. Its hazardous nature, including the potential for skin irritation, serious eye damage, and respiratory irritation, necessitates a thorough understanding and implementation of appropriate personal protective equipment (PPE) and disposal protocols. This guide is structured to provide a comprehensive framework for the safe utilization of this compound, from initial handling to final disposal.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when working with this compound. The following recommendations are based on a risk assessment of the compound's known hazards.

A. Eye and Face Protection

Given the risk of serious eye damage, robust eye and face protection is mandatory.

  • Primary Protection: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Enhanced Protection: For operations with a higher risk of splashing or aerosol generation, a full-face shield worn over safety goggles is required. A full-face respirator also provides this level of protection.[2][3]

B. Skin Protection

Preventing skin contact is critical to avoid irritation and potential burns. A multi-layered approach to skin protection is recommended.

  • Primary Recommendation: Butyl rubber gloves are highly recommended. They offer excellent resistance to a wide range of chemicals, including esters and organic acids.[4][5] Thicker gloves generally provide longer breakthrough times.[5]

  • For Incidental Contact: For tasks involving only incidental splash contact, nitrile gloves may be used, but they should be replaced immediately upon contamination.[6]

  • Double Gloving: Wearing two pairs of gloves can provide an additional layer of safety and allows for the safe removal of the outer glove if it becomes contaminated.[6]

  • Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.[1]

"Impervious clothing" is a broad term; for this compound, this means attire that prevents any skin contact.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement for all work with this compound.

  • Chemical-Resistant Apron: For procedures with a significant risk of splashes, a chemical-resistant apron made of materials like PVC-coated nylon or neoprene should be worn over the lab coat.[7]

  • Full Body Protection: In situations with a high potential for exposure, such as large-scale reactions or when handling a significant spill, chemical-resistant coveralls (e.g., Tychem®) are necessary.[8] These suits offer comprehensive protection against liquid chemicals.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For added protection, consider chemical-resistant shoe covers or boots.

C. Respiratory Protection

Inhalation of this compound vapors can cause respiratory irritation. All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator Requirement: If exposure limits are likely to be exceeded or if irritation is experienced, a respirator is required.[1]

  • Cartridge Selection: An air-purifying respirator equipped with an organic vapor/acid gas (OV/AG) cartridge is appropriate for this compound, as it is an acid chloride.

  • Half-Mask vs. Full-Face Respirator:

    • A half-mask respirator may be sufficient for tasks with low to moderate potential for vapor exposure, provided separate, adequate eye protection is worn.[2][9]

    • A full-face respirator is recommended when there is a risk of eye irritation from vapors or when higher concentrations of vapors are anticipated.[2][3] It provides the dual benefit of respiratory and full-face protection.[2][3]

Table 1: Summary of Recommended PPE for Handling this compound

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine laboratory use (small scale, in fume hood) Safety goggles with side-shieldsButyl rubber gloves (or double-gloved nitrile for incidental contact)Long-sleeved lab coatNot typically required if work is performed in a properly functioning fume hood
Procedures with splash potential (e.g., transfers, distillations) Full-face shield over safety gogglesButyl rubber glovesChemical-resistant apron over lab coatAir-purifying half-mask respirator with OV/AG cartridge if not in a fume hood or if ventilation is inadequate
Large-scale operations or spill response Full-face respiratorButyl rubber glovesChemical-resistant coverallsFull-face air-purifying respirator with OV/AG cartridge

II. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

A. Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood.[6]

  • Labeling: Ensure all containers are clearly and accurately labeled.[6]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

B. Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined for large-scale operations.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

    • Ventilate the area.

C. Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain.[4] It is considered hazardous waste and must be managed accordingly.

For small quantities of residual this compound (e.g., cleaning glassware), a careful, in-situ neutralization can be performed within a fume hood. This process relies on the hydrolysis of the reactive chlorothioformate group.

Step-by-Step Neutralization Protocol:

  • Prepare a neutralizing solution: A 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, is recommended. Avoid strong bases, which can cause a vigorous and potentially hazardous reaction.

  • Ensure adequate ventilation: Perform all steps within a certified chemical fume hood.

  • Cool the reaction: If neutralizing more than a few drops, place the container with the residual this compound in an ice bath to manage any heat generated during the reaction.

  • Slowly add the neutralizing solution: With stirring, slowly add the basic solution to the this compound. Be prepared for some gas evolution (carbon dioxide).

  • Monitor the reaction: Continue adding the basic solution until the reaction ceases (no more gas evolution).

  • Check the pH: Once the reaction is complete, check the pH of the solution to ensure it is neutral (pH 6-8).

  • Dispose of the neutralized solution: The resulting aqueous solution should be collected in a designated hazardous waste container for pickup by a licensed chemical waste disposal service.

All bulk unused this compound and materials heavily contaminated with it must be disposed of as hazardous waste.

  • Containerize: Collect the waste in a clearly labeled, compatible container with a secure lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

III. Visualization of Safety Protocols

To further clarify the decision-making process and workflows, the following diagrams are provided.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_task Assess Task: Routine Use, Splash Potential, or Large Scale/Spill? start->assess_task routine_ppe Routine Use: - Safety Goggles - Butyl/Nitrile Gloves - Lab Coat assess_task->routine_ppe Routine splash_ppe Splash Potential: - Face Shield over Goggles - Butyl Gloves - Chemical Apron - Half-Mask Respirator (if needed) assess_task->splash_ppe Splash spill_ppe Large Scale/Spill: - Full-Face Respirator - Butyl Gloves - Chemical Coveralls assess_task->spill_ppe Large Scale/Spill proceed Proceed with Task routine_ppe->proceed splash_ppe->proceed spill_ppe->proceed

Caption: PPE selection workflow for this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_completion Completion start Generate S-Octyl Chlorothioformate Waste assess_quantity Assess Quantity: Small Residual or Bulk Waste? start->assess_quantity neutralize Lab-Scale Neutralization: 1. Use fume hood 2. Add weak base (e.g., NaHCO3) 3. Check pH 4. Collect as hazardous waste assess_quantity->neutralize Small Residual bulk_disposal Bulk Waste Disposal: 1. Containerize and label 2. Segregate in SAA 3. Arrange professional pickup assess_quantity->bulk_disposal Bulk complete Disposal Complete neutralize->complete bulk_disposal->complete

Caption: Disposal workflow for this compound waste.

By adhering to the detailed protocols outlined in this guide, researchers and laboratory personnel can confidently and safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

IV. References

  • Basin Safety Consulting. (2025, August 29). Choosing Between Full-Face and Half-Mask Respirators. Retrieved from Basin Safety Consulting website.

  • Gesher. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Retrieved from [Link]

  • PW KRYSTIAN. (n.d.). Acid-resistant clothing. Retrieved from [Link]

  • Guardian Manufacturing. (n.d.). Butyl Rubber Gloves Test Results. Retrieved from [Link]

  • H3O. (n.d.). Acid Jacket & Pants. Retrieved from [Link]

  • ACS Safety. (2024, December 31). Full Face vs. Half Face Respirators: Which One Should You Choose for Maximum Protection? Retrieved from [Link]

  • The Respirator Shop. (2019, May 1). How to Choose between Half Face VS Full Face Respirators. Retrieved from [Link]

  • PROS Wear. (n.d.). Anti-acid work clothing Type 3 and Type 6. Retrieved from [Link]

  • Seton. (n.d.). Chemical Resistant Clothing. Retrieved from [Link]

  • Gemplers. (n.d.). Chemical Resistant Clothing. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Environment, Health and Safety - The University of Texas at Austin. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection. Retrieved from [Link]

  • All Safety Products. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from [Link]

  • Lab Alley. (n.d.). How and Why to Neutralize Chloroform. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chlorothioformate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.